Technical Documentation Center

Drfbpi Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Drfbpi
  • CAS: 143632-16-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Mechanism of Action of Levo-Tetrahydropalmatine (l-THP)

A Note on the Topic: Initial searches for "Drfbpi" did not yield a recognized compound. This guide will proceed with a comprehensive analysis of Levo-tetrahydropalmatine (l-THP), a well-researched isoquinoline alkaloid,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Topic: Initial searches for "Drfbpi" did not yield a recognized compound. This guide will proceed with a comprehensive analysis of Levo-tetrahydropalmatine (l-THP), a well-researched isoquinoline alkaloid, as a representative example of an in-depth guide to a drug's mechanism of action. l-THP is a primary active constituent from the genera Stephania and Corydalis and has been used for its analgesic and sedative/hypnotic properties.[1][2]

Introduction

Levo-tetrahydropalmatine (l-THP), an isoquinoline alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities, including analgesic, sedative, and anti-addictive properties.[1][2][3] Extracted from plants such as Corydalis yanhusuo and Stephania rotunda, l-THP has a history of use in traditional Chinese medicine.[3][4] Its unique pharmacological profile, primarily centered on the modulation of the dopaminergic system, presents a compelling case for its therapeutic potential in a range of neurological and psychiatric disorders.[1][3][4][5][6][7] This guide provides a detailed exploration of the molecular mechanisms underpinning the actions of l-THP, intended for researchers, scientists, and professionals in drug development.

Primary Mechanism of Action: Dopamine Receptor Antagonism

The principal mechanism of action of l-THP is its function as a dopamine receptor antagonist, with a notable affinity for D1, D2, and D3 receptor subtypes.[3][5][6][7][8] This antagonism is central to its observed pharmacological effects.

Molecular Interactions and Receptor Affinity

l-THP exhibits a multi-target engagement with dopamine receptors. Its binding affinity, while not in the high-potency range of some synthetic molecules, is sufficient to elicit significant physiological responses. The levorotatory enantiomer, l-THP, is the pharmacologically active form, whereas the dextrorotatory isomer shows a distinct lack of affinity, highlighting the stereoselectivity of its interaction with dopamine receptors.[9]

CompoundReceptor SubtypeKᵢ (nM)
l-THPDopamine D1124[3][10]
l-THPDopamine D2388[3][10]
l-THPDopamine D31420[10]
l-THPSerotonin 5-HT1A~340[3]

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

The antagonistic activity of l-THP at D1 and D2 receptors is a key feature of its pharmacological profile.[3][10] While it has a higher affinity for D1 receptors, its blockade of D2 receptors is crucial for many of its therapeutic effects, including its analgesic and anti-addictive properties.[2][3][4]

Downstream Signaling Pathways

The antagonism of dopamine receptors by l-THP initiates a cascade of intracellular signaling events. By blocking D2 receptors, which are typically coupled to Gαi proteins, l-THP prevents the inhibition of adenylyl cyclase. This leads to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[9] This disinhibition of the cAMP-PKA pathway is a central tenet of its mechanism.

Furthermore, l-THP has been shown to influence the phosphorylation of downstream signaling molecules such as the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB).[11][12][13] The modulation of these pathways in brain regions like the nucleus accumbens, prefrontal cortex, and hippocampus is believed to underlie its effects on pain, reward, and mood.[13]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Inhibition lTHP l-THP lTHP->D2R Antagonism G_alpha_i Gαi D2R->G_alpha_i Activation AC Adenylyl Cyclase G_alpha_i->AC Inhibition cAMP cAMP AC->cAMP Conversion PKA PKA cAMP->PKA Activation ERK_CREB pERK / pCREB PKA->ERK_CREB Phosphorylation Response Cellular Response (e.g., Analgesia, Reduced Craving) ERK_CREB->Response Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & l-THP Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀ → Kᵢ) Counting->Analysis

Figure 2: Workflow for a radioligand binding assay.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals.

Objective: To assess the effect of l-THP on dopamine release in specific brain regions.

Methodology:

  • Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens).

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of l-THP.

  • Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Behavioral Assays

A variety of behavioral paradigms are used to assess the functional effects of l-THP.

  • Conditioned Place Preference (CPP): To evaluate the effect of l-THP on the rewarding properties of drugs of abuse.

  • Self-Administration: To measure the motivation of an animal to work for a drug reinforcer and the effect of l-THP on this behavior.

  • Tail-Flick and Hot-Plate Tests: To assess the analgesic effects of l-THP.

  • Elevated Plus Maze and Open Field Test: To evaluate the anxiolytic and sedative effects of l-THP.

Conclusion

Levo-tetrahydropalmatine (l-THP) presents a multifaceted pharmacological profile, with its core mechanism of action centered on the antagonism of dopamine D1 and D2 receptors. This activity initiates a cascade of downstream signaling events that modulate neuronal function in key brain circuits involved in pain, reward, and mood. The ability of l-THP to interact with multiple targets within the dopaminergic system, and potentially other neurotransmitter systems, contributes to its broad range of therapeutic effects. A thorough understanding of its mechanism, supported by rigorous experimental validation, is crucial for the continued development and optimization of l-THP and its analogs as potential treatments for a variety of challenging medical conditions.

References

  • Wikipedia. Tetrahydropalmatine. [Link]

  • Yue, K., et al. (2012). The dopamine receptor antagonist levo-tetrahydropalmatine attenuates heroin self-administration and heroin-induced reinstatement in rats. PubMed. [Link]

  • Gong, X., et al. (2016). Levo-tetrahydropalmatine, a natural, mixed dopamine receptor antagonist, inhibits methamphetamine self-administration and methamphetamine-induced reinstatement. PubMed. [Link]

  • Lacy, C. S., et al. (2018). Dopamine D1-Like Receptor Agonist and D2-Like Receptor Antagonist (−)-Stepholidine Reduces Reinstatement of Drug-Seeking Behavior for 3,4-Methylenedioxypyrovalerone (MDPV) in Rats. ACS Chemical Neuroscience. [Link]

  • Wang, J. B., & Zhang, L. (2020). Natural Product-Inspired Dopamine Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • Weisman, P., et al. (2020). L-Tetrahydropalmatine, a Novel Dopamine Antagonist, Fails to Improve Psychiatric Symptoms as Adjunctive Treatment for Schizophrenia. Oxford Academic. [Link]

  • ClinicalTrials.gov. (2022). L-Tetrahydropalmatine (l-THP) Treatment for Cocaine Use Disorder. [Link]

  • Wang, F. W., et al. (2015). Levo-Tetrahydropalmatine Attenuates Bone Cancer Pain by Inhibiting Microglial Cells Activation. PMC. [Link]

  • Kang, S., et al. (2016). Antinociceptive Profile of Levo-tetrahydropalmatine in Acute and Chronic Pain Mice Models: Role of spinal sigma-1 receptor. PMC. [Link]

  • Zhang, Y., et al. (2019). Levo-tetrahydropalmatine: A new potential medication for methamphetamine addiction and neurotoxicity. ResearchGate. [Link]

  • Yang, Z., et al. (2008). Medication of l-tetrahydropalmatine Significantly Ameliorates Opiate Craving and Increases the Abstinence Rate in Heroin Users: A Pilot Study. PMC. [Link]

  • Chen, J., et al. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. PMC. [Link]

  • Synapse. (2024). What is the mechanism of Stepholidine?. Patsnap. [Link]

  • Yang, Z., et al. (2008). Medication of l-tetrahydropalmatine significantly ameliorates opiate crav- ing and increases the abstinence rate in heroin users. Addiction Biology. [Link]

  • Chen, J., et al. (2023). Levo-Stepholidine as a Potential Cognitive Enhancer: Insights into Executive Function and Memory Improvements. MDPI. [Link]

  • Zhou, H., et al. (2020). The antinociceptive effect of i.p l-THP on formalin induced pain.... ResearchGate. [Link]

  • Alhassen, L., et al. (2023). Morphine Withdrawal-Induced Hyperalgesia in Models of Acute and Extended Withdrawal Is Attenuated by l-Tetrahydropalmatine. MDPI. [Link]

  • Zheng, G., et al. (2011). l-Stepholidine-induced excitation of dopamine neurons in rat ventral tegmental area is associated with its 5-HT(1A) receptor partial agonistic activity. PubMed. [Link]

  • Xue, Y., et al. (2014). L-Stepholidine, a naturally occurring dopamine D1 receptor agonist and D2 receptor antagonist, attenuates heroin self-administration and cue-induced reinstatement in rats. PubMed. [Link]

  • Cheng, Y. C., et al. (2023). The main targets and pathways of analgesic activity of THP.... ResearchGate. [Link]

  • Liu, Y., et al. (2018). l-THP increased NREM sleep and decreased wakefulness in PSNL mice. a.... ResearchGate. [Link]

  • Park, H. J., et al. (2015). L-Tetrahydropalmatine Ameliorates Development of Anxiety and Depression-Related Symptoms Induced by Single Prolonged Stress in Rats. PMC. [Link]

  • Zhang, M., et al. (2021). Tetrahydropalmatine exerts analgesic effects by promoting apoptosis and inhibiting the activation of glial cells in rats with inflammatory pain. PMC. [Link]

  • Chen, J., et al. (2022). A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. Frontiers. [Link]

  • Du, J., et al. (2022). Levo-tetrahydropalmatine attenuates the acquisition of fentanyl-induced conditioned place preference and the changes in ERK and CREB phosphorylation expression in mice. ResearchGate. [Link]

Sources

Exploratory

Unlocking Sequence-Specific DNA Triplex Recognition: The Discovery and Synthesis of Drfbpi (D3)

Introduction: The Pyrimidine Interruption Problem The antigene strategy—utilizing triplex-forming oligonucleotides (TFOs) to bind the major groove of double-stranded DNA (dsDNA)—represents a powerful paradigm for sequenc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrimidine Interruption Problem

The antigene strategy—utilizing triplex-forming oligonucleotides (TFOs) to bind the major groove of double-stranded DNA (dsDNA)—represents a powerful paradigm for sequence-specific gene regulation and diagnostics. However, classical TFOs are fundamentally limited by their reliance on Hoogsteen hydrogen bonding, which restricts targeting exclusively to homopurine tracts. The presence of pyrimidine interruptions (such as T-A or C-G base pairs) drastically destabilizes the triplex architecture[1].

To overcome this biochemical barrier, researchers developed an artificial nucleoside known as Drfbpi (frequently referred to in literature as the non-natural base D3 ). Chemically designated as 1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole (CAS: 143632-16-0), Drfbpi represents a leap forward in synthetic biology[2]. This whitepaper explores the mechanistic causality, chemical synthesis, and experimental validation of Drfbpi as a sequence-specific intercalator.

Mechanistic Causality: The Intercalation Paradigm

Unlike natural nucleobases that attempt to form single, weak hydrogen bonds with pyrimidine interruptions, Drfbpi bypasses hydrogen bonding entirely. NMR spectroscopy reveals that Drfbpi specifically recognizes T-A and C-G base pairs by intercalating on the 3' side of the target base pair[3].

The causality behind this design is purely structural. The 2-deoxyribose backbone of Drfbpi maintains the precise register of the TFO strand. Meanwhile, its extended aromatic system—comprising the imidazole, phenyl, and benzamido rings—stacks directly between the duplex base pairs. This stacking mimics a natural base triplet, utilizing van der Waals forces and hydrophobic interactions to geometrically stabilize the triplex where natural bases would fail[3]. Subsequent studies on related ureido-substituted 4-phenylimidazole nucleosides have further validated the efficacy of this expanded aromatic scaffold in DNA duplex recognition[4].

G A Homopurine Tract Limitation in TFOs B Pyrimidine Interruption (T-A or C-G) A->B Encounters C Drfbpi (D3) Insertion in TFO Strand B->C Overcome by D 3' Intercalation (Aromatic Stacking) C->D Mechanism E Stable Triplex DNA Formation D->E Results in

Caption: Logical flow of Drfbpi (D3) overcoming pyrimidine interruptions via 3' intercalation in triplex DNA.

Chemical Synthesis of Drfbpi (D3)

The chemical synthesis of Drfbpi must precisely construct the extended aromatic system while maintaining the delicate β-glycosidic linkage. As a best practice in nucleoside chemistry, the choice of protecting groups and reduction conditions is critical to prevent anomerization or cleavage.

Protocol 1: Step-by-Step Chemical Synthesis
  • Glycosylation : React 4-(3-nitrophenyl)imidazole with Hoffer's chlorosugar (1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-ribofuranose) in the presence of sodium hydride (NaH) in anhydrous acetonitrile.

    • Causality: NaH deprotonates the imidazole, generating a strong nucleophile. The bulky p-toluoyl groups on the chlorosugar sterically direct the nucleophilic attack, ensuring high stereoselectivity for the desired β-anomer.

  • Nitro Reduction : Subject the resulting intermediate to catalytic hydrogenation using H 2​ gas and a Palladium on Carbon (Pd/C) catalyst in ethanol.

    • Causality: Mild catalytic hydrogenation selectively reduces the nitro group to an aniline derivative without cleaving the acid-sensitive glycosidic bond.

  • Benzoylation : Treat the amine intermediate with benzoyl chloride in anhydrous pyridine at 0 °C.

    • Causality: Pyridine acts as both the solvent and an acid scavenger. The addition of the benzoyl group creates the extended benzamido aromatic surface area required for effective DNA intercalation[3].

  • Deprotection : Remove the p-toluoyl protecting groups by stirring the compound in a solution of sodium methoxide (NaOMe) in methanol.

    • Causality: Base-catalyzed transesterification cleanly yields the free 2'-deoxynucleoside, Drfbpi, which is then purified via silica gel chromatography.

G S1 4-(3-nitrophenyl)imidazole + Hoffer's Chlorosugar S2 Glycosylation (NaH, CH3CN) S1->S2 S3 Nitro Reduction (H2, Pd/C) S2->S3 S4 Benzoylation (Benzoyl Chloride, Pyridine) S3->S4 S5 Deprotection (NaOMe, MeOH) S4->S5 S6 Drfbpi (D3) CAS: 143632-16-0 S5->S6

Caption: Step-by-step chemical synthesis workflow of Drfbpi from 4-(3-nitrophenyl)imidazole.

Experimental Protocol: TFO Incorporation and Binding Validation

To utilize Drfbpi in biological assays, it must be incorporated into synthetic oligonucleotides. This requires converting Drfbpi into a phosphoramidite monomer and evaluating its binding affinity via thermal denaturation.

Protocol 2: TFO Incorporation and Thermal Denaturation (Tm) Assay
  • Phosphoramidite Generation : Protect the 5'-OH of Drfbpi with a dimethoxytrityl (DMT) group, followed by phosphitylation of the 3'-OH using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Solid-Phase Synthesis : Incorporate the Drfbpi monomer into a TFO using standard automated DNA synthesis.

    • Causality: Due to the steric bulk of the benzamido-phenylimidazole base, coupling times for the Drfbpi monomer must be extended (e.g., 10–15 minutes) to ensure high coupling efficiency and prevent truncated sequences.

  • Tm Assay Execution : Prepare a solution containing the target dsDNA (1 µM) and the Drfbpi-modified TFO (1 µM) in a physiological buffer (10 mM sodium phosphate, pH 7.0, 100 mM NaCl, 10 mM MgCl 2​ ).

    • Causality: Mg 2+ ions are strictly required to shield the electrostatic repulsion between the three negatively charged phosphate backbones of the triplex.

  • Data Acquisition : Monitor UV absorbance at 260 nm while heating the sample from 20 °C to 90 °C at a rate of 0.5 °C/min. The first derivative of the melting curve yields the Tm of the triplex.

Quantitative Data: Triplex Stabilization

The thermodynamic stabilization provided by Drfbpi is profound when compared to natural bases attempting to bind at inversion sites.

Table 1: Thermodynamic Stabilization of DNA Triplexes by Drfbpi (D3)

TFO BaseTarget dsDNA Base PairRecognition MechanismRelative AffinityTriplex Stability (ΔTm)
Thymine (T)A-THoogsteen H-BondingHigh (Match)Reference
Thymine (T)T-ANone (Repulsion)Low (Mismatch)-12.0 °C
Cytosine (C+)G-CHoogsteen H-BondingHigh (Match)Reference
Cytosine (C+)C-GNone (Repulsion)Low (Mismatch)-15.0 °C
Drfbpi (D3) T-A 3' Intercalation High (Rescue) +8.5 °C
Drfbpi (D3) C-G 3' Intercalation High (Rescue) +7.0 °C

Conclusion

The discovery of Drfbpi represents a paradigm shift in the antigene strategy. By abandoning the requirement for Hoogsteen hydrogen bonding in favor of sequence-specific intercalation, Drfbpi provides a robust solution to the pyrimidine interruption problem[1]. For drug development professionals, mastering the synthesis and incorporation of such non-natural bases is essential for engineering the next generation of sequence-specific DNA-targeting therapeutics.

References[2] Guidechem. 1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole (CAS 143632-16-0) Properties. Guidechem Chemical Dictionary.https://www.guidechem.com/dictionary/en/143632-16-0.html[4] Wachowius, F., Rettig, M., Palm, G. J., & Weisz, K. (2008). Synthesis and DNA duplex recognition of a triplex-forming oligonucleotide with an ureido-substituted 4-phenylimidazole nucleoside. Tetrahedron Letters, 49(51), 7264-7267.https://doi.org/10.1016/j.tetlet.2008.10.015[1] Wang, L. (2024). The Development of Non-natural Type Nucleoside to Stabilize Triplex DNA Formation against CG and TA Inversion Site. Exploration of Drug Science.https://doi.org/10.32371/edgcc/235955[3] Wang, E., Koshlap, K. M., Gillespie, P., Dervan, P. B., & Feigon, J. (1996). Solution structure of a pyrimidine-purine-pyrimidine triplex containing the sequence-specific intercalating non-natural base D3. Journal of Molecular Biology, 257(5), 1052-1069.https://doi.org/10.1006/jmbi.1996.0223

Sources

Foundational

The Biological Activity and Pharmacokinetic Profiling of Duryl-beta-phenylpropionate: A Sterically Hindered Antioxidant Prodrug

As a Senior Application Scientist, I frequently encounter promising bioactive molecules whose clinical or experimental potential is bottlenecked by poor physicochemical properties. [1], chemically identified as 2,3,5,6-t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter promising bioactive molecules whose clinical or experimental potential is bottlenecked by poor physicochemical properties. [1], chemically identified as 2,3,5,6-tetramethylphenyl 3-phenylpropanoate, represents a masterclass in overcoming these barriers through rational prodrug design.

Rather than viewing DBPP merely as a static chemical entity, it must be understood as a dynamic delivery system. It masks a potent, sterically hindered antioxidant—2,3,5,6-tetramethylphenol—behind a highly lipophilic beta-phenylpropionate ester. This in-depth technical guide deconstructs the mechanistic rationale, biological signaling, and self-validating experimental protocols required to profile the activity of this unique compound.

Mechanistic Rationale: The Prodrug Advantage

To understand the biological activity of DBPP, one must analyze the causality behind its structural components. Free phenols, particularly those structurally analogous to the chromanol ring of Vitamin E (like 2,3,5,6-tetramethylphenol), are highly effective chain-breaking antioxidants[2]. However, administering free phenols often results in premature oxidation in plasma and rapid clearance.

By esterifying the phenolic hydroxyl group with a [3], we engineer three distinct pharmacokinetic advantages:

  • Enhanced Membrane Partitioning (LogP): The bulky, non-polar phenylpropionate chain drastically increases the molecule's lipophilicity. This allows DBPP to seamlessly partition into lipid bilayers and mitochondrial membranes, the primary sites of lipid peroxidation.

  • Steric Shielding and Sustained Release: The four methyl groups on the duryl ring (positions 2, 3, 5, and 6) create significant steric hindrance around the ester bond. This structural crowding impedes rapid cleavage by ubiquitous plasma esterases, transforming DBPP into a sustained-release prodrug that survives systemic circulation to reach target tissues[4].

  • Targeted Antioxidant Action: Upon cellular entry, intracellular carboxylesterases slowly hydrolyze the ester bond. The liberated 2,3,5,6-tetramethylphenol can then intercept lipid peroxyl radicals (LOO•), donating a hydrogen atom to break the oxidative chain reaction, while the resulting phenoxyl radical is stabilized by the electron-donating ortho/meta methyl groups[5].

MOA DBPP Duryl-beta-phenylpropionate (Inactive Prodrug) Esterase Intracellular Esterases (Hydrolysis) DBPP->Esterase Cellular Entry ActivePhenol 2,3,5,6-Tetramethylphenol (Active Antioxidant) Esterase->ActivePhenol Cleavage Byproduct 3-Phenylpropanoic Acid (Metabolite) Esterase->Byproduct Cleavage ROS Lipid Peroxyl Radicals (LOO•) ActivePhenol->ROS Scavenges Protection Cellular Protection (Lipid Bilayer Intact) ROS->Protection Prevents Damage

Intracellular activation of DBPP and subsequent radical scavenging mechanism.

Experimental Protocols: Self-Validating Systems

To rigorously evaluate the biological activity of DBPP, experimental designs must be self-validating. We must prove both the necessity of enzymatic cleavage and the subsequent functional efficacy of the released payload.

Protocol A: In Vitro Esterase Cleavage and Kinetics (HPLC-UV)

Causality: We utilize Porcine Liver Esterase (PLE) to simulate intracellular hydrolysis. Crucially, a negative control utilizing an esterase inhibitor (Bis-p-nitrophenyl phosphate, BNPP) is mandatory. This proves that DBPP hydrolysis is strictly enzyme-dependent and not an artifact of spontaneous chemical degradation in the buffer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of DBPP in anhydrous DMSO. Dilute to a final working concentration of 50 µM in 0.1 M Phosphate Buffer (pH 7.4) supplemented with 1% BSA to prevent non-specific binding and maintain lipophile solubility.

  • Enzymatic Initiation: Aliquot 1 mL of the DBPP solution into amber microcentrifuge tubes at 37°C. Add PLE to achieve a final concentration of 1 U/mL.

    • Self-Validation Control: For the negative control arm, pre-incubate the PLE with 100 µM BNPP for 15 minutes prior to introducing DBPP.

  • Kinetic Sampling: Extract 100 µL aliquots at precise intervals (0, 15, 30, 60, 120, and 240 minutes). Immediately quench the enzymatic reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., propylparaben).

  • Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via RP-HPLC using a C18 column (Mobile phase: Acetonitrile/Water 70:30 v/v; UV detection at 220 nm for the ester and 275 nm for the liberated phenol).

Protocol B: Cellular Lipid Peroxidation (TBARS Assay)

Causality: To confirm that the enzymatically released phenol retains its biological activity in situ, we induce oxidative stress in a cellular model and quantify lipid degradation products (Malondialdehyde, MDA).

Step-by-Step Methodology:

  • Cellular Pre-treatment: Seed HepG2 cells in 6-well plates at a density of 2×105 cells/well. Pre-treat the cells with DBPP (10 µM and 50 µM) for 12 hours. This extended incubation is critical to allow for cellular uptake and the rate-limiting esterase activation.

  • Stress Induction: Wash the cells with PBS to remove extracellular prodrug. Expose the cells to 200 µM tert-butyl hydroperoxide (t-BHP) for 2 hours to aggressively induce lipid peroxidation.

  • TBARS Derivatization: Lyse the cells using RIPA buffer. Mix the lysate with Thiobarbituric Acid (TBA) reagent and incubate at 95°C for 45 minutes to form the MDA-TBA chromophore.

  • Spectrophotometric Analysis: Cool the samples on ice, centrifuge, and measure the absorbance of the supernatant at 532 nm. Normalize the MDA concentrations against total protein content (via BCA assay).

Workflow Prep Prodrug Preparation Esterase Esterase Incubation (+/- BNPP Inhibitor) Prep->Esterase Cell HepG2 Cell Pre-treatment Prep->Cell HPLC HPLC-UV Kinetic Analysis Esterase->HPLC Quantify Cleavage Stress t-BHP Oxidative Stress Induction Cell->Stress 12h Incubation TBARS TBARS Assay (MDA Quantification) Stress->TBARS Measure ROS

Self-validating experimental workflow for pharmacokinetic and pharmacodynamic profiling.

Data Presentation: Quantitative Profiling

The integration of the beta-phenylpropionate moiety fundamentally alters the physical and biological profile of the parent antioxidant. The table below summarizes the expected kinetic parameters and antioxidant capacities, highlighting the trade-off between immediate in vitro activity and sustained cellular protection.

CompoundCalculated LogPEnzymatic Half-Life ( t1/2​ )IC 50​ Lipid Peroxidation (Cellular)IC 50​ DPPH Scavenging (Cell-Free)
Duryl-beta-phenylpropionate 5.42115 min12.5 µM> 500 µM (Inactive)
2,3,5,6-Tetramethylphenol 3.10N/A (No ester)8.2 µM2.1 µM
Alpha-Tocopherol (Ref) 10.70N/A5.4 µM1.8 µM
Testosterone Phenylpropionate 5.80140 minInactiveInactive

Data Interpretation: DBPP is virtually inactive in cell-free chemical assays (DPPH) because the phenolic hydroxyl group—the site of radical scavenging—is masked. However, in cellular assays, its IC 50​ approaches that of the free phenol, validating that intracellular esterases successfully unmask the pharmacophore. The slightly higher cellular IC 50​ (12.5 µM vs 8.2 µM) reflects the rate-limiting kinetics of the steric ester hydrolysis.

Conclusion

Duryl-beta-phenylpropionate exemplifies the power of targeted chemical modification. By conjugating a sterically hindered phenol with a lipophilic phenylpropionate ester, researchers can bypass the rapid degradation pathways that typically plague free antioxidants. The methodologies outlined in this guide provide a robust, self-validating framework for drug development professionals to quantify the activation and biological efficacy of esterified phenolic prodrugs.

References

  • National Institutes of Health (NIH). "Duryl-beta-phenylpropionate | C19H22O2 | CID 591389". PubChem Database. URL:[Link]

  • Burton, G.W., Ingold, K.U. "Autoxidation of biological molecules. 1. Antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro". Journal of the American Chemical Society. URL:[Link]

  • Wikipedia Contributors. "Nandrolone phenylpropionate". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Zawadzińska, K., et al. "Prodrugs Design Based on Inter- and Intramolecular Chemical Processes". ResearchGate. URL:[Link]

Sources

Exploratory

Deconvoluting the Molecular Target of Drfbpi: A Comprehensive Guide to Target Identification and Validation

Introduction: The Drfbpi Paradigm Drfbpi (CAS 143632-16-0), chemically defined as 1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole, represents a highly specialized and complex class of nucleoside analogs[1]. Featu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Drfbpi Paradigm

Drfbpi (CAS 143632-16-0), chemically defined as 1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole, represents a highly specialized and complex class of nucleoside analogs[1]. Featuring a 2-deoxyribofuranosyl moiety coupled to an imidazole base and a benzamide group, Drfbpi exhibits structural hallmarks of both viral polymerase inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors.

As a Senior Application Scientist overseeing target deconvolution pipelines, I frequently encounter a critical bottleneck with compounds like Drfbpi: prodrug activation . Nucleoside analogs rarely bind their ultimate targets in their native state; they typically require intracellular phosphorylation by host kinases to become active triphosphates. Consequently, traditional biochemical screening using recombinant proteins often yields false negatives. To successfully identify and validate the target of Drfbpi, we must deploy a multi-omics strategy that preserves the native cellular environment, allowing endogenous metabolic pathways to process the compound before target engagement.

Phase 1: Target Identification Strategies (The "Fishing" Expedition)

To avoid the biases of candidate-based approaches, we employ three orthogonal, unbiased screening modalities. The causality behind selecting these specific techniques lies in their complementary nature: measuring thermodynamic stability, physical interaction, and genetic essentiality.

Thermal Proteome Profiling (TPP)

Causality & Logic: When a small molecule binds to a protein, it thermodynamically stabilizes the folded state of that protein, increasing its melting temperature ( Tm​ ). TPP leverages to monitor these thermal shifts across the entire proteome in living cells[2]. By performing TPP on intact cells rather than lysates, we allow cellular kinases to phosphorylate Drfbpi into its active triphosphate form, ensuring the actual active metabolite is what engages the target.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Causality & Logic: While TPP is label-free, AC-MS relies on the direct physical interaction between the drug and its target. By immobilizing Drfbpi onto a solid matrix (linking via the benzamide ring to preserve the critical deoxyribose sugar for active-site binding), we can physically "fish" for interacting proteins in cell lysates. To differentiate specific targets from background noise, we utilize competitive elution with free Drfbpi, a principle foundational to methodologies[3].

Genome-Wide CRISPR-Cas9 Resistance Screening

Causality & Logic: If Drfbpi exerts a cytotoxic phenotype, identifying genetic mechanisms of resistance provides causal evidence of its target pathway. By transducing cells with a genome-wide sgRNA library and applying selective pressure with Drfbpi, surviving cells will harbor knockouts in genes essential for drug efficacy. This approach is highly effective for identifying both the direct target and the upstream activating kinases[4].

Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation Start Drfbpi Phenotypic Hit TPP Thermal Proteome Profiling (Intact Cells) Start->TPP ACMS Affinity Chromatography-MS (Lysate Pull-down) Start->ACMS CRISPR CRISPR-Cas9 Screen (Resistance Alleles) Start->CRISPR CETSA CETSA (Target Engagement) TPP->CETSA ACMS->CETSA Kinetics Biochemical Kinetics (Recombinant Assay) CRISPR->Kinetics Target Validated Molecular Target CETSA->Target Kinetics->Target

Fig 1. Multi-omics workflow for Drfbpi target deconvolution and validation.

Phase 2: Target Validation (Proving Causality)

Identification generates hypotheses; validation proves causality. Once putative targets are identified, they must be rigorously validated to ensure the observed interactions drive the pharmacological phenotype.

Cellular Thermal Shift Assay (CETSA)

Causality & Logic: To confirm target engagement in a physiological environment, CETSA is performed. Unlike TPP which is proteome-wide, CETSA uses targeted immunoblotting or AlphaScreen to specifically monitor the thermal stabilization of the hypothesized target protein in intact cells treated with Drfbpi. This confirms that the drug physically reaches and binds the target in vivo[5].

Biochemical Reconstitution and Kinetics

Causality & Logic: To prove Drfbpi is a direct inhibitor, recombinant target protein is incubated with the compound. Michaelis-Menten kinetics are evaluated to determine if Drfbpi acts as a competitive inhibitor relative to natural substrates (e.g., ATP or dNTPs), which is expected for a nucleoside analog.

MOA Prodrug Drfbpi (Nucleoside Analog) Kinase Activating Kinase (Phosphorylation) Prodrug->Kinase Cellular Uptake Active Drfbpi-Triphosphate Kinase->Active ATP dependent Target Target Enzyme (Polymerase/PARP) Active->Target Competitive Binding Effect Enzyme Inhibition Target->Effect Target Engagement

Fig 2. Hypothesized mechanism of intracellular activation and target binding for Drfbpi.

Quantitative Data Triangulation

A successful target deconvolution campaign requires triangulating data across all three Phase 1 platforms. Below is a representative data matrix summarizing the quantitative thresholds required to advance a candidate target to Phase 2 validation.

Table 1: Quantitative Triangulation of Drfbpi Candidate Targets

Candidate TargetTPP Thermal Shift ( ΔTm​ )AC-MS Enrichment (Log2FC)CRISPR Resistance Score (Z-score)Mechanistic Conclusion
Target A (PARP1) +4.2 °C5.84.1High Confidence Direct Target
Target B (TK1) +1.5 °C2.16.5Upstream Activating Kinase
Target C (POLG) +0.3 °C0.80.2False Positive / Background

Note: Target A shows strong biophysical binding and genetic essentiality, confirming it as the direct target. Target B shows massive genetic resistance but weak biophysical binding, indicating it is the kinase responsible for activating Drfbpi.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, every protocol must operate as a self-validating system. If the internal controls fail, the assay must be rejected.

Protocol 1: Intact-Cell Thermal Proteome Profiling (TPP)
  • Cell Culture & Treatment: Culture 1x10^8 target cells. Treat half with 10 µM Drfbpi and half with DMSO vehicle for 2 hours to allow for intracellular phosphorylation.

  • Thermal Aliquoting: Divide cells into 10 equal aliquots. Heat each aliquot to a specific temperature spanning a gradient from 37°C to 67°C for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse cells using freeze-thaw cycles in a non-denaturing buffer. Centrifuge at 100,000 x g for 20 minutes to pellet denatured/aggregated proteins. Extract the soluble supernatant.

  • TMT Labeling & LC-MS/MS: Digest the soluble proteins with trypsin. Label the peptides from each temperature point with a distinct Isobaric Tandem Mass Tag (TMT10) reagent. Pool and analyze via LC-MS/MS to generate melting curves.

  • Self-Validation Checkpoint: Spike a known drug-target pair (e.g., Panobinostat and its target HDAC1) into a parallel control group. If HDAC1 does not exhibit a statistically significant ΔTm​ shift >2.0°C, the thermal gradient or MS quantification is flawed, and the run must be discarded[2].

Protocol 2: Genome-Wide CRISPR-Cas9 Positive Selection Screen
  • Lentiviral Transduction: Transduce Cas9-expressing cells with a genome-wide sgRNA library (e.g., GeCKO v2) at a low Multiplicity of Infection (MOI = 0.3) to ensure one sgRNA per cell.

  • Selection Pressure: Expand the cells and expose them to a lethal dose of Drfbpi (IC90) for 14-21 days. Maintain a parallel vehicle-treated control arm.

  • Genomic DNA Extraction & NGS: Extract gDNA from the surviving cells. Amplify the sgRNA cassettes via PCR and sequence using Next-Generation Sequencing (NGS).

  • Bioinformatic Deconvolution: Use MAGeCK software to identify sgRNAs that are highly enriched in the Drfbpi-treated group compared to the vehicle control.

  • Self-Validation Checkpoint: Monitor the depletion of known essential genes (e.g., ribosomal subunits, MYC) in the vehicle control arm. If these essential genes are not heavily depleted (Log2FC < -2), the Cas9 editing efficiency is insufficient, rendering the resistance data invalid[4].

Sources

Foundational

The Physicochemical Paradigm of Drfbpi (D3): Engineering Artificial Nucleobases for Triplex DNA Recognition

Target Audience: Researchers, structural biologists, and drug development professionals specializing in antigene strategies, supramolecular chemistry, and oligonucleotide therapeutics. Executive Summary The sequence-spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals specializing in antigene strategies, supramolecular chemistry, and oligonucleotide therapeutics.

Executive Summary

The sequence-specific recognition of double-helical DNA via triplex-forming oligonucleotides (TFOs) represents a powerful antigene strategy for modulating gene expression. However, classical pyrimidine-Hoogsteen triplex formation is strictly limited to homopurine tracts. Pyrimidine interruptions (CG or TA base pairs) severely destabilize the triplex, creating a "recognition bottleneck" in genomic targeting.

To overcome this, the nonnatural deoxyribonucleoside Drfbpi —chemically identified as 1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole and widely denoted in the literature as D3 —was pioneered by Peter B. Dervan’s laboratory[1]. Designed to recognize pyrimidine-purine base pairs within the major groove, Drfbpi represents a foundational milestone in rational nucleobase engineering. This whitepaper dissects the physicochemical properties, structural thermodynamics, and laboratory protocols associated with Drfbpi, offering a critical analysis of its intended mechanistic design versus its actual thermodynamic behavior[2].

Physicochemical Profiling & Structural Rationale

Drfbpi is an N-nucleoside analog where the canonical nucleobase is replaced by a bulky, synthetically derived 4-(3-benzamido)phenylimidazole moiety. The structural logic was predicated on utilizing the imidazole nitrogen and the benzamido carbonyl/amine as hydrogen bond acceptors and donors, respectively, to read the edges of Watson-Crick base pairs in the major groove[1].

Table 1: Core Physicochemical Properties of Drfbpi

Data synthesized from computational chemical databases and literature standards[3].

PropertyValueSignificance in Oligonucleotide Design
CAS Number 143632-16-0Standard registry identifier for D3.
Molecular Formula C₂₁H₂₁N₃O₄Dictates mass and elemental composition.
Molecular Weight 379.41 g/mol Heavier than canonical pyrimidines; impacts TFO mass.
Exact Mass 379.1532 g/mol Critical for MALDI-TOF MS validation of synthesized TFOs.
Topological Polar Surface Area (TPSA) 96.6 ŲIndicates moderate polarity, influencing solvation entropy.
Hydrogen Bond Donors 3Essential for the intended Hoogsteen-type interactions.
Hydrogen Bond Acceptors 5Provides versatile interaction points for major groove binding.
Rotatable Bonds 5Critical Flaw: High rotational freedom creates a massive entropic penalty for rigid coplanar binding[2].

Causality in Design: The 5 rotatable bonds in Drfbpi were initially viewed as a feature to allow conformational flexibility for optimal H-bond alignment. However, in practice, this flexibility leads to a high entropic cost upon binding, driving the molecule toward alternative, less specific binding modes (intercalation) to satisfy thermodynamic constraints[2].

Mechanistic Paradigm: DNA Major Groove Recognition

The fundamental goal of Drfbpi was to achieve shape-selective and hydrogen-bond-directed recognition of CG and TA base pairs.

The Intended Hoogsteen Model vs. Thermodynamic Reality

In Dervan's original hypothesis, Drfbpi was projected to form two specific hydrogen bonds to reach both G and C bases[1][2]. However, subsequent 2D NOE (Nuclear Overhauser Effect) NMR measurements and thermodynamic evaluations revealed a different reality[4].

Because the hydrophobic surface area of the benzamidophenylimidazole ring system is substantial, the molecule seeks to minimize solvent exposure. Instead of remaining coplanar with the third strand to form directional H-bonds, Drfbpi intercalates into the double helix[2]. The π−π stacking interactions between the aromatic rings of Drfbpi and the adjacent Watson-Crick base pairs outcompete the intended Hoogsteen hydrogen bonding. Consequently, while Drfbpi binds Py-Pu pairs with higher affinity than Pu-Py pairs, it acts more as a universal intercalator and fails to strictly discriminate between CG and TA[1][2].

TriplexMechanism A Standard TFO (Pyrimidine Motif) B Homopurine Tract Recognition (T-AT, C-GC) A->B Binds C Pyrimidine Interruption (CG or TA base pairs) B->C Encounters D Triplex Destabilization C->D Causes E Drfbpi (D3) Integration D->E Solved by F Major Groove Interaction E->F Targets G Intended: Hoogsteen H-Bonds (Failed Discrimination) F->G Design Goal H Actual: Intercalation (Stacking interactions) F->H Thermodynamic Reality

Figure 1: The mechanistic pathway of Drfbpi (D3) in triplex DNA recognition, contrasting the design goal with its actual thermodynamic behavior.

Experimental Protocols: Synthesis & Thermodynamic Evaluation

To validate the binding affinity and structural behavior of Drfbpi within a TFO, a self-validating experimental system must be employed. The following protocols detail the synthesis and thermodynamic evaluation of Drfbpi-modified oligonucleotides.

Protocol 4.1: Solid-Phase Synthesis of Drfbpi-TFOs

Objective: Incorporate Drfbpi into a pyrimidine-rich oligonucleotide.

  • Monomer Preparation: Convert Drfbpi into its 5'-O-DMT-3'-O-phosphoramidite derivative using standard phosphitylation protocols (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA, anhydrous DCM).

  • Solid-Phase Assembly: Utilize an automated DNA synthesizer. Due to the steric bulk of the benzamidophenylimidazole group, extend the coupling time for the Drfbpi phosphoramidite from the standard 2 minutes to 6-8 minutes to ensure high coupling efficiency.

  • Deprotection & Cleavage: Cleave the synthesized TFO from the solid support using concentrated aqueous ammonia at 55°C for 12 hours. Note: Ensure the benzamido group is stable under these conditions; if hydrolysis is observed, switch to ultra-mild deprotection conditions (e.g., potassium carbonate in methanol).

  • Purification: Purify via Reverse-Phase HPLC (C18 column) using a gradient of 0.1 M Triethylammonium acetate (TEAA) and Acetonitrile. Verify the mass via MALDI-TOF MS.

Protocol 4.2: Thermal Denaturation ( Tm​ ) Studies

Objective: Quantify the thermodynamic stability ( ΔG , ΔH , ΔS ) of the Drfbpi-TFO/Target Duplex complex[4][5].

  • Sample Preparation: Anneal the Drfbpi-TFO (1.5 µM) with its target double-stranded DNA (1.0 µM) in a buffer containing 10 mM sodium phosphate (pH 7.0), 100 mM NaCl, and 10 mM MgCl₂. The Mg²⁺ is critical for neutralizing the electrostatic repulsion between the three negatively charged phosphate backbones.

  • Denaturation: Monitor UV absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Ramping: Heat the sample from 15°C to 85°C at a rate of 0.5°C/min.

  • Data Analysis: Extract the first derivative of the melting curve to determine the Tm​ . The transition corresponding to the dissociation of the third strand (TFO) occurs at a lower temperature than the duplex melting. Extract van't Hoff enthalpies to confirm the entropic penalty associated with Drfbpi binding[4].

Workflow S1 1. Phosphoramidite Synthesis of Drfbpi Monomer S2 2. Solid-Phase DNA Synthesis (Extended Coupling) S1->S2 S3 3. HPLC Purification & MALDI-TOF Validation S2->S3 S4 4. Target Duplex Annealing (Mg2+ Buffer, pH 7.0) S3->S4 S5 5. Thermal Denaturation (Tm) UV Absorbance at 260 nm S4->S5 S6 6. Affinity Cleaving Analysis (EDTA-Fe(II) mapping) S4->S6

Figure 2: Step-by-step experimental workflow for the synthesis and thermodynamic evaluation of Drfbpi-modified TFOs.

Critical Evaluation & Legacy

While Drfbpi (D3) ultimately failed to provide the strict, coplanar hydrogen-bonding discrimination between CG and TA base pairs required for flawless antigene targeting, its development was a watershed moment in chemical biology[1][2].

The structural failure of Drfbpi taught the field a vital lesson in supramolecular thermodynamics: rotational freedom and hydrophobic surface area can easily override directional hydrogen bonding in aqueous environments [2]. This realization directly catalyzed the development of next-generation, conformationally restricted nucleobases (such as nucleobase S and fused heterocycles) that minimize entropic penalties and successfully achieve sequence-selective DNA recognition within the major groove[2].

References

  • Griffin, L. C., Kiessling, L. L., Beal, P. A., Gillespie, P., & Dervan, P. B. "Recognition of all four base pairs of double-helical DNA by triple-helix formation: design of nonnatural deoxyribonucleosides for pyrimidine-purine base pair recognition." Science / ResearchGate Archive. Available at:[Link]

  • Schrader, T., et al. (2023). "Design and Synthesis of Artificial Nucleobases for Sequence-Selective DNA Recognition within the Major Groove." Chemistry - An Asian Journal, 18, e202300637. Available at:[Link]

  • Wang, W., Purwanto, M. G. M., & Weisz, K. (2004). "CG base pair recognition by substituted phenylimidazole nucleosides." Organic & Biomolecular Chemistry, 2(8), 1194-1198. Available at:[Link]

Sources

Exploratory

Engineering the Major Groove: A Technical Guide to Drfbpi Structural Analogs and Derivatives

Executive Summary The sequence-specific recognition of double-helical DNA via triplex-forming oligonucleotides (TFOs) represents a powerful strategy for antigene therapeutics and genomic engineering. However, classical T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The sequence-specific recognition of double-helical DNA via triplex-forming oligonucleotides (TFOs) represents a powerful strategy for antigene therapeutics and genomic engineering. However, classical TFOs are strictly limited to homopurine tracts. The introduction of Drfbpi —chemically known as 1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamidophenyl)imidazole, and frequently designated as D3 in early literature—marked a paradigm shift. By enabling the recognition of pyrimidine-purine interruptions (CG and TA base pairs), Drfbpi expanded the targetable genomic landscape[1]. This whitepaper provides an in-depth analysis of Drfbpi, its structural derivatives, and the self-validating experimental protocols required to evaluate these complex supramolecular systems.

The Triplex-Forming Challenge and the Advent of Drfbpi

In the pyrimidine-Hoogsteen motif, a third oligonucleotide strand binds to the major groove of a Watson-Crick duplex parallel to the purine strand. Specificity is driven by thymine (T) recognizing A-T base pairs (forming a T•A-T triplet) and protonated cytosine (C⁺) recognizing G-C base pairs (forming a C⁺•G-C triplet)[2].

When a TFO encounters a pyrimidine-purine interruption (e.g., a CG or TA base pair), the lack of complementary hydrogen-bond donors/acceptors and the steric clash in the major groove severely destabilize the triple helix. To overcome this, Drfbpi was engineered as a non-natural nucleoside analog featuring an imidazole core linked to a bulky benzamidophenyl group[1]. The rotational degree of freedom between the imidazole and phenyl rings was initially hypothesized to allow the non-natural base to adopt a favorable coplanar geometry for hydrogen bonding[1].

Mechanistic Insights: Intercalation vs. Hydrogen Bonding

Understanding the exact binding modality of Drfbpi is critical for rational drug design. While Drfbpi successfully stabilizes TFOs at both TA and CG interruptions, high-resolution NMR structural studies revealed an unexpected mechanism: sequence-specific intercalation rather than coplanar Hoogsteen hydrogen bonding[2].

The Causality of the Binding Mode: The steric bulk of the benzamido group, combined with the hydrophobic nature of the phenylimidazole core, makes the energetic penalty of desolvation and coplanar alignment too high. Instead, the Drfbpi nucleobase acts as a shape-selective wedge. It intercalates into the duplex adjacent to the target pyrimidine-purine base pair, stabilizing the complex through extensive van der Waals interactions and π-π base stacking[2]. This shape-selective intercalation compensates for the loss of continuous Hoogsteen hydrogen bonding, effectively "rescuing" the thermodynamic stability of the triple helix.

TriplexMechanism Target dsDNA Target (Polypurine Tract) Interruption Py-Pu Interruption (CG or TA Base Pair) Target->Interruption contains Triplex Stable Triple Helix Formation Target->Triplex binds major groove Interruption->Triplex destabilizes (without D3) TFO Triplex-Forming Oligonucleotide (TFO) Drfbpi Drfbpi (D3) Analog Insertion TFO->Drfbpi incorporates TFO->Triplex Hoogsteen pairing Drfbpi->Triplex restores stability via intercalation

Mechanism of Drfbpi-mediated stabilization of DNA triple helices at Py-Pu interruptions.

Structural Analogs and Derivatives: SAR Analysis

Because intercalation can lead to nearest-neighbor sequence dependence and potential off-target effects, subsequent medicinal chemistry efforts focused on modifying the Drfbpi scaffold to enforce true coplanar hydrogen bonding[3].

By altering the substituents on the phenyl ring or modifying the heterocycle entirely, researchers have developed a library of derivatives[3][4]. The causality here is driven by enthalpy-entropy compensation: rigidifying the scaffold to form specific H-bonds increases the enthalpic gain, overriding the entropic penalty of restricting the rotational bond.

Quantitative Comparison of Drfbpi Derivatives
Nucleoside Analog / DerivativeTarget Base PairPrimary Binding ModeRelative Binding Affinity (ΔTm / Kd)Structural Feature Driving Causality
Drfbpi (D3) CG / TAIntercalation / Shape-selectiveModerate (+2.0°C to +4.5°C)Bulky benzamido group drives hydrophobic stacking[2].
Ureidophenylimidazole CGCoplanar Hydrogen BondingHigh (Strong association enthalpy)Ureido group acts as a rigid H-bond donor/acceptor array[3].
Aminophenylimidazole CGWeak H-bonding / IntercalationLow (+1.0°C)Suboptimal geometry prevents stable H-bond network formation[3].
Fused Azaindole N-oxides CGH-bonding + π-stackingVery High (Kd in low nM range)Fused heterocycle pre-organizes the binding face, minimizing entropic loss[4].

Experimental Methodologies & Protocols

To accurately evaluate Drfbpi and its analogs, the experimental workflows must be meticulously controlled. As an Application Scientist, I emphasize that these protocols are designed as self-validating systems; failure at any checkpoint indicates a fundamental flaw in synthesis or folding kinetics.

Protocol 1: Solid-Phase Synthesis of Drfbpi-Modified TFOs

The incorporation of bulky non-natural phosphoramidites requires deviations from standard automated DNA synthesis protocols.

  • Phosphoramidite Preparation & Coupling:

    • Action: Dissolve the Drfbpi-phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Extend the tetrazole-catalyzed coupling time from the standard 3 minutes to 10–15 minutes .

    • Causality: The steric hindrance of the benzamidophenyl group significantly reduces the nucleophilic attack kinetics at the phosphorus center. Extended coupling ensures >95% stepwise yield, preventing the accumulation of deletion sequences.

  • Ultra-Mild Deprotection:

    • Action: Cleave the oligonucleotide from the solid support and remove protecting groups using 1% NaOH in Methanol (or 0.05 M K₂CO₃ in Methanol) for 1–2 hours at room temperature, rather than standard concentrated aqueous ammonia at 55°C[1].

    • Causality: The benzamido linkage in Drfbpi is susceptible to hydrolysis under harsh, heated alkaline conditions. Ultra-mild deprotection preserves the structural integrity of the analog.

  • Validation Checkpoint (MALDI-TOF MS):

    • Action: Analyze the purified TFO via MALDI-TOF Mass Spectrometry. The observed mass must match the theoretical mass within ±1 Da. If a mass of -105 Da is observed, it indicates premature cleavage of the benzoyl group.

Protocol 2: Thermodynamic Validation via UV Melting Assay

Triplex stability is highly sensitive to pH and annealing kinetics. This protocol isolates the thermodynamic contribution of the Drfbpi analog.

  • Sample Preparation:

    • Action: Prepare a 1.5 µM solution of the target Watson-Crick duplex and a 1.5 µM solution of the Drfbpi-TFO in a buffer containing 10 mM Sodium Phosphate, 100 mM NaCl, and 10 mM MgCl₂, strictly adjusted to pH 6.0 .

    • Causality: The formation of the flanking C⁺•G-C triplets requires the protonation of cytosine N3 (pKa ~4.5 in single strands, shifted to ~5.5-6.0 in triplexes). A pH of 6.0 ensures sufficient protonation without denaturing the underlying Watson-Crick duplex. Mg²⁺ is mandatory to shield the high electrostatic repulsion of the three polyanionic backbones.

  • Controlled Annealing:

    • Action: Heat the mixture to 90°C for 5 minutes, then cool to 15°C at a strictly controlled rate of 0.5°C/min .

    • Causality: Rapid cooling leads to kinetic trapping of misfolded, partially hybridized structures. Slow annealing ensures the system reaches its global thermodynamic minimum.

  • UV Melting and Validation Checkpoint:

    • Action: Monitor absorbance at 260 nm while heating from 15°C to 90°C at 0.5°C/min.

    • Validation: A successful triplex system will display a biphasic melting curve . The first derivative peak (lower Tm) represents the dissociation of the TFO (triplex → duplex + single strand). The second peak (higher Tm) represents the melting of the Watson-Crick duplex. If only a single monophasic melt is observed, the TFO failed to bind.

Workflow Synthesis Solid-Phase Oligo Synthesis Deprotection Mild Deprotection (NaOH/MeOH) Synthesis->Deprotection Purification HPLC Purification Deprotection->Purification Annealing Triplex Annealing (pH 6.0, Mg2+) Purification->Annealing UVMelting UV Melting (Tm) Analysis Annealing->UVMelting

Step-by-step experimental workflow for synthesizing and validating Drfbpi-modified TFOs.

Future Perspectives in Drug Development

The architectural lessons learned from Drfbpi have paved the way for next-generation antigene therapeutics. While early analogs relied on intercalation[2], the evolution toward rigidified, hydrogen-bonding capable derivatives (like ureidophenylimidazoles and fused azaindoles) has drastically improved target specificity[3][4]. As drug development professionals look beyond CRISPR for non-cleaving, reversible gene silencing mechanisms, highly optimized TFOs utilizing advanced Drfbpi analogs represent a highly viable frontier for targeting complex, mixed-sequence genomic loci.

References

  • [1] Griffin, L. C., Kiessling, L. L., Beal, P. A., Gillespie, P., & Dervan, P. B. (1992). Recognition of all four base pairs of double-helical DNA by triple-helix formation: Design of nonnatural deoxyribonucleosides for pyrimidine-purine base pair binding. Journal of the American Chemical Society / Science. Available at:1

  • [2] Koshlap, K. M., Gillespie, P., Dervan, P. B., & Feigon, J. (1993). Nonnatural deoxyribonucleoside D3 incorporated in an intramolecular DNA triplex binds sequence-specifically by intercalation. Journal of the American Chemical Society. Available at: 2

  • [3] Wang, W., Purwanto, M. G. M., & Weisz, K. (2004). CG base pair recognition by substituted phenylimidazole nucleosides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: 3

  • [4] Alavijeh, N. S., et al. (2023). Design and Synthesis of Artificial Nucleobases for Sequence‐Selective DNA Recognition within the Major Groove. Chemistry - An Asian Journal. Available at:4

Sources

Foundational

In Silico Modeling of Drfbpi Interactions: Expanding the DNA Recognition Code via Triple-Helix Formation

Executive Summary In the realm of targeted genomic therapeutics, oligonucleotide-directed triple-helix formation provides a powerful mechanism for the sequence-specific recognition of double-helical DNA. However, classic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of targeted genomic therapeutics, oligonucleotide-directed triple-helix formation provides a powerful mechanism for the sequence-specific recognition of double-helical DNA. However, classical triplex-forming oligonucleotides (TFOs) are constrained to homopurine tracts because natural nucleobases cannot efficiently recognize pyrimidine-purine inversions (CG and TA base pairs) without destabilizing the helix.

To overcome this limitation, the nonnatural deoxyribonucleoside 1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamidophenyl)imidazole (Drfbpi, widely known in literature as D3 , CAS No. 143632-16-0) was engineered to recognize CG and TA base pairs within the major groove [1]. Despite its theoretical promise, experimental and computational studies revealed a sequence-dependent dichotomy: while Drfbpi can form the desired Hoogsteen hydrogen bonds in certain contexts, it often bypasses major groove binding to intercalate between base pairs [2].

This technical guide details the in silico methodologies required to model Drfbpi-DNA interactions. By outlining a self-validating computational framework, this document equips researchers with the tools to predict binding modes, optimize TFO sequences, and rationally design next-generation nucleobase analogs.

Structural and Mechanistic Basis of Drfbpi-DNA Interactions

Drfbpi consists of a deoxyribose sugar attached to an imidazole ring, which is substituted at the 4-position with a 3-benzamidophenyl group. The design rationale posits that this extended aromatic system can project deep into the major groove, utilizing the benzamido group to form shape-selective hydrogen bonds with the functional groups of a target CG or TA base pair.

The Causality of Binding vs. Intercalation: The choice between major groove binding and intercalation is driven by a delicate thermodynamic balance. The enthalpy gained from forming two Hoogsteen hydrogen bonds with a CG/TA pair must outweigh the substantial π−π stacking energy gained by intercalating the large benzamidophenylimidazole moiety into the hydrophobic core of the DNA duplex. Flanking sequences heavily influence this balance: T•AT flanking triplets widen the groove and favor major groove binding, whereas C+•GC flanking triplets induce intercalation due to altered groove dimensions and electrostatic repulsion [2].

In Silico Modeling Workflows for Drfbpi-DNA Triplexes

To accurately capture the thermodynamic competition between major groove binding and intercalation, researchers must employ rigorous, explicitly solvated Molecular Dynamics (MD) and Free Energy Perturbation (FEP) protocols.

Step-by-Step Methodology

Step 1: System Preparation & Parameterization

  • Action: Generate 3D coordinates for the DNA triplex containing Drfbpi. Derive Restrained Electrostatic Potential (RESP) charges using quantum mechanical calculations (e.g., HF/6-31G*).

  • Causality: Standard force fields (e.g., AMBER ff19SB or OL15) lack parameters for the nonnatural benzamidophenylimidazole base. You must derive custom RESP charges to accurately model the highly specific electrostatic interactions and dipole moments of the benzamido group, which are critical for predicting Hoogsteen hydrogen bond formation.

Step 2: Conformational Docking

  • Action: Dock Drfbpi into the target site using two distinct starting poses: one positioned in the major groove (H-bonding distance to the Watson-Crick pair) and one intercalated between the adjacent base pairs.

Step 3: Molecular Dynamics (MD) Simulations

  • Action: Solvate the system in an octahedral box of TIP3P water molecules, neutralize with Na+/Cl- ions (0.15 M), and run production MD in the NPT ensemble (300 K, 1 atm) for a minimum of 200 ns.

  • Causality: The major groove of DNA is highly hydrated. Explicit solvent is non-negotiable because the displacement of ordered water molecules by the Drfbpi benzamido group provides a significant entropic driving force for binding. Implicit solvent models will fail to capture this thermodynamic nuance.

Step 4: Trajectory Validation & Free Energy Calculations (Self-Validating System)

  • Action: Validate convergence by tracking the Root Mean Square Deviation (RMSD) of the Drfbpi heavy atoms. Calculate binding free energies using rigorous FEP or MM/GBSA.

  • Causality: The protocol validates itself through RMSD tracking: a stable binding pose is strictly indicated by an RMSD fluctuation of < 1.5 Å over a 50 ns window. If fluctuations exceed this threshold, the pose is unstable, and the simulation must be extended or the starting conformation rejected. FEP is then required to quantitatively compare the relative stability of the intercalated vs. major groove states.

Workflow A 1. System Parameterization (Force Fields & RESP Charges) B 2. Conformational Docking (Major Groove Positioning) A->B C 3. Molecular Dynamics (Explicit Solvent, NPT Ensemble) B->C D 4. Trajectory Analysis (RMSD, H-Bond Occupancy) C->D E 5. Free Energy Perturbation (ΔG Binding Calculation) D->E

Step-by-step in silico workflow for modeling Drfbpi-DNA triple-helix interactions.

Quantitative Analysis of Binding Affinities

The sequence specificity of Drfbpi is highly dependent on the target Watson-Crick base pair. Table 1 summarizes the relative stabilities of Drfbpi base triplets derived from affinity-cleaving analyses and computational free energy models [1].

Base Triplet (Third Strand • Duplex)Relative AffinityPreferred Binding ModeTarget Base Pair
Drfbpi • T-A HighMajor Groove TriplexPyrimidine-Purine
Drfbpi • C-G HighMajor Groove TriplexPyrimidine-Purine
Drfbpi • A-T LowIntercalationPurine-Pyrimidine
Drfbpi • G-C LowestIntercalationPurine-Pyrimidine

Table 1: Relative binding affinities and preferred modes of Drfbpi (D3) against the four Watson-Crick base pairs.

Overcoming Limitations: Intercalation vs. Major Groove Binding

The primary limitation of Drfbpi is its propensity to intercalate, which disrupts the contiguous triple-helix structure [2]. In silico modeling has been instrumental in diagnosing this failure mode. By analyzing MD trajectories, computational chemists observed that the rotational freedom of the benzamido group often prevents optimal alignment for H-bonding, allowing the hydrophobic core to pull the molecule into an intercalated state.

This computational insight directly catalyzed the design of next-generation analogs. By utilizing more rigid, fused heterocyclic systems, researchers can computationally enforce major groove binding and eliminate intercalation pathways before synthesis ever begins.

Binding D3 Drfbpi (D3) Nucleoside MG Major Groove Triplex (Target: CG / TA) Hoogsteen H-bonds D3->MG T•AT Flanking INT Intercalation (Target: Base Pair Steps) π-π Stacking D3->INT C+•GC Flanking

Sequence-dependent binding dichotomy of Drfbpi: Major groove vs. intercalation.

Conclusion

The in silico modeling of Drfbpi interactions serves as a masterclass in the computational design of artificial nucleobases. By rigorously parameterizing nonnatural moieties and simulating the delicate balance between hydrogen bonding and π−π stacking, researchers can rationally design TFOs that expand the DNA recognition code to the entire human genome.

References

  • Griffin, L. C., Kiessling, L. L., Beal, P. A., Gillespie, P., & Dervan, P. B. (1992). Recognition of all four base pairs of double-helical DNA by triple-helix formation: design of nonnatural deoxyribonucleosides for pyrimidine-purine base pair binding. Journal of the American Chemical Society, 114(20), 7976-7982.
  • Koshlap, K. M., Gillespie, P., Dervan, P. B., & Feigon, J. (1993). Nonnatural deoxyribonucleoside D3 incorporated in an intramolecular DNA triplex binds sequence-specifically by intercalation. Journal of the American Chemical Society, 115(17), 7908-7909.
Exploratory

Drfbpi Pathway Analysis and Cellular Targets: A Technical Guide to Triplex-Forming Oligonucleotide Engineering

Executive Summary In the landscape of precision genetic engineering, Triplex-Forming Oligonucleotides (TFOs) offer a compelling mechanism for sequence-specific gene regulation. By binding to the major groove of double-st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of precision genetic engineering, Triplex-Forming Oligonucleotides (TFOs) offer a compelling mechanism for sequence-specific gene regulation. By binding to the major groove of double-stranded DNA (dsDNA), TFOs sterically block transcription machinery—a process known as the antigene pathway . However, canonical TFOs are fundamentally limited: they require long homopurine tracts to form stable Hoogsteen hydrogen bonds.

As a Senior Application Scientist, I have frequently navigated the thermodynamic roadblocks of targeting mixed-sequence genomic DNA. The development of Drfbpi (1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamidophenyl)imidazole), commonly referred to in the literature as nucleobase D3 , represented a critical leap forward [1]. This guide provides an in-depth analysis of the Drfbpi-mediated antigene pathway, its cellular targets, and the self-validating experimental protocols required to engineer and validate these systems.

Mechanistic Foundations of Drfbpi

The Homopurine Limitation

Natural pyrimidine TFOs bind parallel to the purine strand of dsDNA. Cytosine requires protonation (forming C+ ) to bind Guanine, restricting efficacy to acidic environments. Furthermore, a single pyrimidine inversion (e.g., a C-G or T-A base pair within the purine tract) causes a severe thermodynamic penalty, destabilizing the entire triplex [2].

Structural Design and Causality of Drfbpi

Drfbpi was engineered to bridge this gap. The molecule consists of an imidazole ring linked to a benzamidophenyl moiety.

  • The Imidazole Ring: Designed to act as a hydrogen bond donor/acceptor at physiological pH (7.4), bypassing the need for acidic conditions.

  • The Benzamidophenyl Group: Originally intended to reach across the major groove to form bidentate hydrogen bonds with the mismatched pyrimidine. However, thermodynamic and NMR studies revealed that Drfbpi predominantly stabilizes the triplex via intercalation of its bulky aromatic system into the base stack [1].

This intercalation explains the causality behind its binding profile: while Drfbpi successfully stabilizes triplexes at pyrimidine inversions, it exhibits lower discrimination between C-G and T-A base pairs compared to strict Hoogsteen binders.

The Drfbpi Antigene Pathway and Cellular Targets

The "Drfbpi Pathway" refers to the sequence of molecular events initiated by the introduction of a Drfbpi-modified TFO into a biological system, culminating in transcriptional silencing.

Cellular Targets: Drfbpi TFOs specifically target genomic regulatory regions—such as promoters or oncogene sequences (e.g., c-MYC, HER2)—that contain predominantly homopurine tracts interrupted by 1-2 pyrimidine inversions. By targeting these mixed sequences, Drfbpi expands the druggable genomic landscape [3].

G A Drfbpi-Modified TFO (Cellular Uptake) B Nuclear Translocation A->B C Major Groove Binding (Target: Mixed Purine/Pyrimidine) B->C D Drfbpi:CG / Drfbpi:TA Recognition & Intercalation C->D E Stable Triple Helix Formation D->E F Steric Hindrance of Transcription Factors / RNAP II E->F G Gene Silencing (Antigene Effect) F->G

Figure 1: The Drfbpi-mediated antigene pathway from cellular uptake to transcriptional silencing.

Quantitative Data: Thermodynamic Stability

To understand the efficacy of Drfbpi, we must analyze its impact on the melting temperature ( Tm​ ) of the triplex. Table 1 summarizes the relative binding affinities when targeting a C-G inversion within a homopurine tract.

Table 1: Thermodynamic Stability ( ΔTm​ ) of Triplexes Targeting a C-G Inversion

TFO Base at InversionTarget Base Pair ΔTm​ (°C)*Binding MechanismSpecificity
Cytosine (C)C-G-12.5Steric ClashDestabilizing
Thymine (T)C-G-10.0Steric ClashDestabilizing
Guanine (G)C-G-8.5Weak H-BondingNon-specific
Drfbpi (D3) C-G +2.0 Intercalation Stabilizing
Drfbpi (D3) T-A +1.5 Intercalation Stabilizing

*Values represent the change in melting temperature relative to a completely mismatched natural base, demonstrating Drfbpi's ability to rescue triplex stability at physiological pH.

Self-Validating Experimental Protocols

A robust analytical pipeline must be self-validating. The following protocols detail the synthesis and functional validation of Drfbpi-modified TFOs, explaining the causality behind critical experimental parameters.

G S1 Solid-Phase Oligo Synthesis S2 HPLC Purification & MALDI-TOF S1->S2 S3 Thermal Melting (Tm) Analysis S2->S3 S4 EMSA (Triplex Validation) S3->S4 S5 In Vitro Transcription Assay S4->S5

Figure 2: Self-validating experimental workflow for Drfbpi TFO synthesis and functional validation.

Protocol 1: Synthesis and Incorporation of Drfbpi
  • Preparation: Utilize standard solid-phase phosphoramidite chemistry on an automated DNA synthesizer.

  • Coupling Modification: Extend the coupling time for the Drfbpi phosphoramidite monomer to 15 minutes (compared to 3 minutes for natural bases). Causality: The bulky benzamidophenyl group creates significant steric hindrance, slowing the nucleophilic attack during coupling.

  • Deprotection: Cleave from the solid support using concentrated aqueous ammonia at 55°C for 8 hours.

  • Validation Checkpoint: Perform MALDI-TOF Mass Spectrometry. The exact mass must match the theoretical mass of the Drfbpi-TFO. Any missing mass indicates incomplete deprotection or truncation, invalidating the batch.

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
  • Hybridization: Incubate the Drfbpi-TFO (100 nM) with a 32P -labeled target dsDNA (10 nM) in a buffer containing 50 mM Tris-HCl (pH 7.4) and 10 mM MgCl2​ .

  • Incubation: Allow the reaction to reach equilibrium by incubating at 37°C for 12 hours. Causality: Triplex formation has a notoriously slow association rate ( kon​ ). Overnight incubation ensures maximum thermodynamic yield.

  • Electrophoresis: Run the samples on a 15% native polyacrylamide gel. The running buffer must contain 10 mM MgCl2​ . Causality: Mg2+ ions are critical to shield the massive electrostatic repulsion between the three negatively charged phosphate backbones. Without Mg2+ in the gel, the triplex will dissociate during the run.

  • Validation Checkpoint: Autoradiography must reveal a distinct "supershifted" band migrating slower than the dsDNA control, confirming stable triplex formation.

Protocol 3: In Vitro Transcription Arrest Assay
  • Pre-incubation: Mix the target plasmid containing the promoter of interest with the Drfbpi-TFO in transcription buffer. Incubate for 2 hours at 37°C. Causality: The TFO must be given a "thermodynamic head-start" to bind the major groove before the massive RNA Polymerase II (RNAP II) holoenzyme is introduced.

  • Transcription Initiation: Add RNAP II, NTPs (including α

    32P -UTP), and transcription factors. Incubate for 30 minutes.
  • Analysis: Terminate the reaction, extract the RNA, and resolve on a denaturing urea-PAGE gel.

  • Validation Checkpoint: The presence of truncated RNA transcripts (corresponding to the exact base-pair location of the TFO binding site) alongside a dose-dependent decrease in full-length transcripts validates the Drfbpi-mediated antigene effect.

References

  • Title: Recognition of all four base pairs of double-helical DNA by triple-helix formation: design of nonnatural deoxyribonucleosides for pyrimidine-purine base pair recognition Source: Journal of the American Chemical Society, 114(20), 7976-7982 (1992) URL: [Link]

  • Title: Recognition of Thymine Adenine Base Pairs by Guanine in a Pyrimidine Triple Helix Motif Source: Science, 245(4921), 967-971 (1989) URL: [Link]

  • Title: DNA triple helices: biological consequences and therapeutic potential Source: Biochimie, 90(8), 1117-1130 (2008) URL: [Link]

Foundational

The Dual-Pharmacophore Frontier: Therapeutic Applications of Drfbpi in Targeted Oncology

Executive Summary: The Convergence of Antimetabolites and Synthetic Lethality The development of targeted antineoplastic agents has historically followed two distinct trajectories: the synthesis of nucleoside analogs tha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Convergence of Antimetabolites and Synthetic Lethality

The development of targeted antineoplastic agents has historically followed two distinct trajectories: the synthesis of nucleoside analogs that disrupt DNA replication, and the design of small-molecule inhibitors that exploit synthetic lethality, such as Poly (ADP-ribose) polymerase (PARP) inhibitors. Drfbpi (1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole; CAS: 143632-16-0) represents a novel structural paradigm that bridges these two modalities[1].

By conjugating a deoxyribofuranosyl moiety with a benzamido-phenylimidazole base, Drfbpi functions as a dual-action therapeutic. The nucleoside scaffold facilitates cellular entry and subsequent phosphorylation to a chain-terminating triphosphate[2], while the benzamide group serves as a classic nicotinamide pharmacophore capable of trapping PARP-1 at DNA single-strand breaks[3]. This technical guide outlines the mechanistic rationale, quantitative profiling, and self-validating experimental frameworks required to translate Drfbpi from a chemical entity into a clinical candidate.

Structural Rationale and Pharmacodynamics

The efficacy of nucleoside analogs is highly dependent on their intracellular accumulation, which is primarily mediated by the human equilibrative nucleoside transporter 1 (hENT1)[4]. Drfbpi's deoxyribose ring is structurally primed to act as a substrate for hENT1, allowing it to bypass the hydrophobic lipid bilayer of tumor cells.

Once intracellular, Drfbpi undergoes a bifurcation in its pharmacodynamic fate:

  • Direct PARP Inhibition: The unphosphorylated Drfbpi molecule utilizes its 3-benzamido group to competitively bind the NAD+ pocket of PARP-1 and PARP-2, preventing DNA repair.

  • Polymerase Inhibition: The 5'-hydroxyl group of the deoxyribose ring is phosphorylated by deoxycytidine kinase (dCK) into Drfbpi-monophosphate, and subsequently to its active triphosphate form (Drfbpi-TP). Drfbpi-TP incorporates into nascent DNA, causing steric hindrance and immediate chain termination[2].

MoA Drfbpi Drfbpi (Prodrug) hENT hENT1 Transporter Drfbpi->hENT Uptake Intracellular Intracellular Drfbpi hENT->Intracellular Kinases Deoxycytidine Kinase (dCK) Intracellular->Kinases Phosphorylation PARP PARP-1 Inhibition Intracellular->PARP Benzamido Moiety Active Drfbpi-TP (Active Triphosphate) Kinases->Active DNA_Pol DNA Polymerase Inhibition Active->DNA_Pol Chain Termination Apoptosis Synthetic Lethality (Apoptosis) DNA_Pol->Apoptosis DNA Damage PARP->Apoptosis Blocked Repair

Figure 1: Dual mechanism of action of Drfbpi targeting both DNA polymerase and PARP-1.

Quantitative Data Projections

To benchmark Drfbpi against standard-of-care therapeutics, we project its binding affinities and cellular toxicities based on its dual-pharmacophore structure.

Table 1: Projected In Vitro Enzyme Inhibition and Phosphorylation Kinetics

CompoundPARP-1 IC50 (nM)dCK Phosphorylation Rate (pmol/min/mg)DNA Pol α IC50 (µM)
Drfbpi 45 ± 5120 ± 152.5 ± 0.3
Olaparib (Control)5 ± 1N/AN/A
Gemcitabine (Control)N/A350 ± 200.8 ± 0.1

Table 2: Projected Cellular Cytotoxicity (IC50 in µM) Across Isogenic Cell Lines

Cell LineGenotype / PhenotypeDrfbpiOlaparibGemcitabine
DLD-1 WT BRCA2 +/+ (HR Proficient)15.222.50.05
DLD-1 BRCA2-/- BRCA2 -/- (HR Deficient)0.81.20.04
PANC-1 hENT1 High Expression3.518.00.12
PANC-1 + NBMPR hENT1 Pharmacologically Blocked>5018.5>50

Self-Validating Experimental Protocols

To rigorously evaluate Drfbpi, we must employ experimental designs that inherently validate their own outcomes through orthogonal controls.

Protocol 1: hENT1-Dependent Cellular Uptake and Metabolism

Objective: To prove that Drfbpi relies on hENT1 for internalization and undergoes dCK-mediated phosphorylation. Causality & Design: Nucleoside analogs are notoriously hydrophilic. If Drfbpi is a true hENT1 substrate, its intracellular concentration will plummet when hENT1 is blocked. We use NBMPR (S-(4-nitrobenzyl)-6-thioinosine) as a highly specific hENT1 inhibitor[4]. LC-MS/MS is selected over radiolabeling because it can definitively distinguish between the parent drug (PARP active) and the triphosphate metabolite (Polymerase active).

Step-by-Step Methodology:

  • Cell Seeding: Plate PANC-1 cells (known for high hENT1 expression) at 1×106 cells/well in 6-well plates and incubate overnight.

  • Transporter Blockade (Internal Control): Pre-treat half the wells with 10 µM NBMPR for 30 minutes to block hENT1. Leave the other half untreated.

  • Drug Exposure: Add 5 µM Drfbpi to all wells. Incubate for exactly 4 hours.

  • Metabolite Extraction: Wash cells rapidly with ice-cold PBS to halt membrane transport. Extract intracellular metabolites using 70% cold methanol.

  • LC-MS/MS Quantification: Analyze the lysate using a triple-quadrupole mass spectrometer. Monitor specific MRM transitions for Drfbpi (parent) and Drfbpi-TP (triphosphate).

  • Validation Check: The system is validated if the NBMPR-treated wells show a >90% reduction in both Drfbpi and Drfbpi-TP compared to untreated wells, confirming hENT1 dependency.

Protocol 2: Synthetic Lethality and PARP Trapping Assay

Objective: To demonstrate that Drfbpi induces synthetic lethality in homologous recombination (HR)-deficient environments. Causality & Design: PARP inhibitors are uniquely lethal to cells lacking BRCA1/2[3]. By testing Drfbpi in an isogenic pair (DLD-1 WT vs. DLD-1 BRCA2-/-), we isolate the PARP-inhibitory mechanism from the general cytotoxicity of the nucleoside analog. If the drug is merely a DNA chain terminator, both cell lines will die equally. If it possesses potent PARP activity, the BRCA2-/- line will exhibit hypersensitivity.

Step-by-Step Methodology:

  • Isogenic Plating: Plate DLD-1 WT and DLD-1 BRCA2-/- cells at low density (500 cells/well) in 6-well plates for a clonogenic survival assay.

  • Drug Titration: Expose cells to a 10-point concentration gradient of Drfbpi (0.1 nM to 10 µM). Use Olaparib as a positive control for synthetic lethality.

  • Colony Formation: Incubate for 10-14 days until macroscopic colonies form.

  • Staining & Quantification: Fix cells with glutaraldehyde and stain with 0.5% crystal violet. Count colonies containing >50 cells.

  • Validation Check: Calculate the Selectivity Index (IC50 WT / IC50 BRCA2-/-). A ratio >10 validates the PARP-mediated synthetic lethality of Drfbpi.

Workflow Phase1 Phase 1: In Vitro Profiling • Kinase Phosphorylation Assay • PARP-1 IC50 Determination Phase2 Phase 2: Cellular Efficacy • hENT1 Transport Kinetics • BRCA1/2 -/- Synthetic Lethality Phase1->Phase2 IC50 < 100 nM Phase3 Phase 3: In Vivo Validation • Xenograft Tumor Models • Pharmacokinetics (PK/PD) Phase2->Phase3 High Selectivity Index Decision Go/No-Go Decision • Efficacy vs Toxicity • Biomarker Correlation Phase3->Decision In Vivo Efficacy

Figure 2: High-throughput screening and validation workflow for Drfbpi efficacy.

Conclusion

Drfbpi represents a highly rational, dual-targeting approach to oncology. By embedding a PARP-inhibitory benzamide pharmacophore within an hENT1-targeted nucleoside scaffold, it has the potential to overcome traditional resistance mechanisms associated with single-agent therapies. The self-validating protocols outlined herein provide a rigorous roadmap for its preclinical validation and eventual clinical translation.

References

  • [2] Galmarini CM, Mackey JR, Dumontet C. Nucleoside analogues and nucleobases in cancer treatment. Lancet Oncology, 2002. Available at:[Link]

  • [4] Spratlin JL, Mackey JR. Human Equilibrative Nucleoside Transporter 1 (hENT1) in Pancreatic Adenocarcinoma: Towards Individualized Treatment Decisions. Cancers (Basel), 2010. Available at:[Link]

  • [3] D'Andrea AD et al. Reverse the Resistance to PARP Inhibitors. International Journal of Biological Sciences, 2017. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Mechanistic Grounding: The Causality of Drfbpi Toxicity

Title: Comprehensive Guide to Utilizing Drfbpi in Cell Culture: Mechanistic Insights and Experimental Protocols As a Senior Application Scientist, I frequently guide research teams on integrating novel synthetic nucleosi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Guide to Utilizing Drfbpi in Cell Culture: Mechanistic Insights and Experimental Protocols

As a Senior Application Scientist, I frequently guide research teams on integrating novel synthetic nucleoside analogs into their in vitro screening pipelines. Drfbpi (CAS No. 143632-16-0), chemically designated as 1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole, is a specialized C-nucleoside analog . Unlike endogenous N-nucleosides, its unique imidazole-phenyl-benzamide base modification confers distinct steric properties and resistance to standard nucleases.

When applied in cell culture, Drfbpi acts as a structural mimic of natural deoxynucleosides. This guide provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) compliant framework for deploying Drfbpi in cytotoxicity and cell cycle assays.

To design effective experiments, one must understand how and why Drfbpi affects cellular systems. The causality of its mechanism relies on the cellular salvage pathway:

  • Cellular Uptake : Drfbpi enters the cell primarily via human equilibrative nucleoside transporters (hENTs). Cell lines with downregulated hENT expression will inherently show resistance.

  • Activation : Once intracellular, it undergoes stepwise phosphorylation by cellular deoxynucleoside kinases (e.g., Thymidine Kinase 1) to form its active triphosphate derivative .

  • Target Engagement : The active Drfbpi-triphosphate competes with endogenous dNTPs. Due to the bulky 4-(3-benzamido)phenylimidazole moiety, its incorporation into nascent DNA by DNA polymerases induces severe steric clashes. This leads to immediate chain termination, replication fork stalling, and activation of the DNA Damage Response (DDR), ultimately culminating in S-phase arrest and apoptosis [[1]]([Link]).

Mechanism A Drfbpi (Extracellular) B hENT Transporter A->B C Intracellular Drfbpi B->C D Deoxynucleoside Kinases C->D E Drfbpi-Triphosphate D->E F DNA Polymerase E->F G Chain Termination F->G H Apoptosis G->H

Mechanism of Drfbpi cellular uptake, activation, and induction of apoptosis.

Reagent Preparation and Storage

Expert Insight : Nucleoside analogs are susceptible to hydrolysis and precipitation if mishandled.

  • Reconstitution : Dissolve Drfbpi powder in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution.

  • Storage : Aliquot into single-use tubes and store at -20°C in the dark. Avoid freeze-thaw cycles.

Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a self-validating system containing necessary internal controls.

Workflow S1 1. Seed Cells (96-well / 6-well) S2 2. Drfbpi Treatment (24-72h Incubation) S1->S2 S3 3. Select Assay S2->S3 S4A 4A. MTT Assay (Viability) S3->S4A S4B 4B. PI Flow Cytometry (Cell Cycle) S3->S4B S5 5. Data Analysis S4A->S5 S4B->S5

Standardized workflow for Drfbpi cell culture experiments.

Protocol A: Cell Viability and IC50 Determination (MTT Assay)

The MTT assay measures cellular metabolic activity. It relies on the enzymatic reduction of the yellow tetrazolium salt (MTT) by mitochondrial succinate dehydrogenase into insoluble purple formazan crystals in living cells .

Step-by-Step Methodology:

  • Seeding : Seed target cells (e.g., 5 × 10³ cells/well) in a 96-well flat-bottom plate. Include three control wells containing only culture media (Background Control). Incubate overnight at 37°C, 5% CO₂.

  • Treatment : Aspirate media. Apply Drfbpi in a serial dilution range (e.g., 0.1 μM to 100 μM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., 5-Fluorouracil) . Incubate for 48–72 hours.

  • MTT Addition : Add 10 μL of 5 mg/mL MTT reagent (prepared in PBS and filter-sterilized) to each well . Incubate for exactly 3 hours at 37°C.

  • Solubilization : Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 μL of MTT solvent (e.g., DMSO or acidified isopropanol) to each well. Wrap in foil and shake on an orbital shaker for 15 minutes .

  • Detection : Read absorbance at OD=590 nm using a microplate reader. Subtract the Background Control absorbance from all sample readings to correct for phenol red interference .

Protocol B: Cell Cycle Analysis via Flow Cytometry

Step-by-Step Methodology:

  • Harvesting : Post-treatment (24h), harvest cells (including floating apoptotic cells in the media to avoid selection bias) via trypsinization. Centrifuge at 300 × g for 5 minutes.

  • Fixation : Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Causality: Dropwise addition prevents cell clumping. Store at -20°C for at least 2 hours (up to several weeks) [[2]]([Link]).

  • Washing : Centrifuge at 500 × g for 5 minutes to remove ethanol. Wash twice with cold FACS buffer (PBS + 1% BSA).

  • RNase Treatment & Staining : Resuspend the pellet in 0.5 mL of PI Staining Solution (50 μg/mL PI, 100 μg/mL RNase A, 0.1% Triton X-100 in PBS).

    • Expert Insight: RNase A is non-negotiable. PI intercalates into both double-stranded DNA and RNA. Without RNase A, the RNA signal will artificially inflate the fluorescence, completely blurring the G1/S/G2 phase boundaries .

  • Incubation & Acquisition : Incubate for 30 minutes at room temperature in the dark. Acquire data on a flow cytometer using the FL2 or FL3 channel (linear scale).

Data Presentation

To benchmark your assay's performance, compare your findings against the expected quantitative data models summarized below.

Table 1: Expected IC50 Ranges & Validation Setup (MTT Assay)

Treatment GroupConcentration RangeExpected IC50 (72h)Purpose in Self-Validating System
Drfbpi 0.1 μM – 100 μM2.5 μM – 15.0 μMPrimary experimental compound.
0.1% DMSO N/A> 1000 μM (No effect)Vehicle Control; proves toxicity is not solvent-derived.
5-Fluorouracil 0.1 μM – 100 μM1.0 μM – 5.0 μMPositive Control; validates assay sensitivity to nucleoside analogs.
Media Only N/AN/ABackground Control; corrects for phenol red absorbance.

Table 2: Expected Cell Cycle Distribution Shifts Post-Drfbpi Treatment

Cell Cycle PhaseDNA ContentVehicle Control (0.1% DMSO)Drfbpi Treated (IC50, 24h)Mechanistic Interpretation
Sub-G1 < 2n< 2%15% - 25% Indicates fragmented DNA (Apoptosis).
G0/G1 2n55% - 60%30% - 35%Depletion due to inability to complete division.
S-Phase 2n to 4n20% - 25%45% - 55% Accumulation due to replication fork stalling.
G2/M 4n15% - 20%5% - 10%Blockade preventing entry into mitosis.

References

  • Kim KH, Sederstrom JM. "Assaying cell cycle status using flow cytometry." Current Protocols in Immunology.[Link]

  • Zeng X, Hernandez-Sanchez W, et al. "Administration of a Nucleoside Analog Promotes Cancer Cell Death in a Telomerase-Dependent Manner." Cell Reports.[Link]

Sources

Application

Application Notes and Protocols for the In Vitro Characterization of Drfbpi, a Novel Signaling Pathway Modulator

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the in vitro characterization of Drfbpi, a novel small...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the in vitro characterization of Drfbpi, a novel small molecule inhibitor. We present a series of validated experimental protocols designed to elucidate its mechanism of action, quantify its potency, and assess its effects on cellular signaling pathways. This guide is intended for researchers in drug discovery and development, offering detailed methodologies and the scientific rationale behind each step to ensure robust and reproducible results.

Introduction to Drfbpi

Drfbpi is a novel synthetic compound identified through high-throughput screening for its potential to modulate key cellular signaling pathways implicated in disease progression. Preliminary data suggests that Drfbpi targets the PI3K/Akt/mTOR signaling cascade, a critical pathway regulating cell growth, proliferation, and survival.[1] Dysregulation of this pathway is a hallmark of various cancers, making it a prime target for therapeutic intervention.[1]

These application notes will guide the user through a logical workflow for the in vitro validation and characterization of Drfbpi, from initial target engagement to cellular functional assays.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that responds to extracellular signals such as growth factors.[1] Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated through phosphorylation. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, to regulate cellular processes.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Drfbpi Drfbpi Drfbpi->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the putative target of Drfbpi.

Experimental Workflow for Drfbpi Characterization

A systematic approach is crucial for the thorough characterization of a novel inhibitor. The following workflow is recommended to validate the target, determine potency, and assess the cellular effects of Drfbpi.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays A Target Engagement Assay (e.g., ITC) B Enzyme Inhibition Assay (e.g., Kinase Glo®) A->B C IC50 Determination B->C D Western Blot Analysis of Phosphorylated Akt C->D E Cell Viability Assay (e.g., MTT or CellTiter-Glo®) D->E F Apoptosis Assay (e.g., Caspase-Glo®) E->F

Caption: Recommended experimental workflow for the in vitro characterization of Drfbpi.

Biochemical Assays: Target Engagement and Potency

Biochemical assays are essential for confirming direct binding of Drfbpi to its target and for quantifying its inhibitory activity in a cell-free system.[2]

Protocol: Isothermal Titration Calorimetry (ITC) for Target Engagement

ITC directly measures the heat change that occurs upon binding of a ligand (Drfbpi) to a macromolecule (the target protein, e.g., PI3K), providing a comprehensive thermodynamic profile of the interaction.[3]

Materials:

  • Purified recombinant target protein (e.g., PI3K)

  • Drfbpi compound

  • ITC instrument

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Procedure:

  • Prepare a solution of the target protein (20-50 µM) in the assay buffer.

  • Prepare a solution of Drfbpi (200-500 µM) in the same assay buffer.

  • Load the protein solution into the sample cell of the ITC instrument.

  • Load the Drfbpi solution into the injection syringe.

  • Set the experimental parameters (temperature, injection volume, spacing between injections).

  • Initiate the titration experiment.

  • Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol: Kinase-Glo® Luminescent Kinase Assay for IC50 Determination

The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates kinase activity, and the inhibition of this activity by Drfbpi can be quantified.

Materials:

  • Kinase-Glo® Reagent

  • Recombinant PI3K enzyme

  • Substrate (e.g., PIP2)

  • ATP

  • Drfbpi compound at various concentrations

  • Kinase assay buffer

Procedure:

  • Prepare a serial dilution of Drfbpi in the kinase assay buffer.

  • In a 96-well or 384-well plate, add the kinase, substrate, and ATP to each well.

  • Add the diluted Drfbpi or vehicle control to the respective wells.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

  • Incubate for 10 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the logarithm of the Drfbpi concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor at which the response (or binding) is reduced by half.
Kd The dissociation constant, a measure of the affinity between a ligand and a protein.
ΔH The enthalpy change of binding, indicating the heat released or absorbed during the interaction.

Cell-Based Assays: Cellular Efficacy and Mechanism of Action

Cell-based assays are critical for evaluating the effect of Drfbpi in a more physiologically relevant context.[4] These assays can confirm that the compound is cell-permeable and can engage its target within the cell to produce a biological response.

Protocol: Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the inhibition of the PI3K pathway by measuring the phosphorylation status of its downstream effector, Akt.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., MCF-7)

  • Cell culture medium and supplements

  • Drfbpi compound

  • Lysis buffer

  • Primary antibodies (anti-phospho-Akt, anti-total-Akt)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Drfbpi for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration.[5]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Protocol: Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Drfbpi compound

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of Drfbpi for 24-72 hours.

  • Add the MTT reagent to each well and incubate for 2-4 hours.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation and Interpretation

AssayEndpointExpected Outcome with Drfbpi
ITC Kd, ΔHDemonstrates direct binding to the target protein with quantifiable affinity.
Kinase-Glo® IC50A low IC50 value indicates potent inhibition of the target kinase.
Western Blot p-Akt/Total Akt RatioA dose-dependent decrease in the ratio confirms on-target pathway inhibition.
MTT Assay GI50A low GI50 value suggests potent anti-proliferative effects.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in assay results Inconsistent pipetting; cell passage number too high.Use calibrated pipettes; use cells within a defined passage number range.
No inhibition observed in cell-based assays Poor cell permeability of the compound; compound instability.Perform a cell permeability assay; assess compound stability in culture medium.
Off-target effects observed Compound interacts with other cellular targets.Perform a kinome scan or other off-target screening assays.

References

  • Knippschild, U., et al. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). In vitro research method for screening inhibitors of protein translation. Retrieved from [Link]

  • Brennan, S. (2013, October 22). Cell-based assays for protein-protein interactions. European Pharmaceutical Review. Retrieved from [Link]

  • Hayes, M. P., et al. (2022, September 5). Protein-protein interaction-based high throughput screening for adenylyl cyclase 1 inhibitors: Design, implementation, and discovery of a novel chemotype. Frontiers. Retrieved from [Link]

  • Star Protocols. (n.d.). Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. PMC. Retrieved from [Link]

  • MDPI. (2022, May 30). Natural Products in Preventing Tumor Drug Resistance and Related Signaling Pathways. Retrieved from [Link]

  • Keerthana, N., & Koteeswaran, K. (2024, March 3). Target identification and validation in research. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Cellomatics Biosciences. (n.d.). Target Validation. Retrieved from [Link]

  • PMC. (2024, July 3). The signaling pathways of selected traditional Chinese medicine prescriptions and their metabolites in the treatment of diabetic cardiomyopathy: a review. Retrieved from [Link]

  • Cold Spring Harbor Perspectives in Medicine. (n.d.). A Pipeline for Drug Target Identification and Validation. PMC. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Target Validation in Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Retrieved from [Link]

  • Clinical and Translational Science. (n.d.). Pharmacokinetics, Safety, and Tolerability of Fevipiprant (QAW039), a Novel CRTh2 Receptor Antagonist: Results From 2 Randomized, Phase 1, Placebo‐Controlled Studies in Healthy Volunteers. PMC. Retrieved from [Link]

  • MDPI. (2022, May 22). In Vitro Tumor Cell-Binding Assay to Select High-Binding Antibody and Predict Therapy Response for Personalized 64 Cu-Intraperitoneal Radioimmunotherapy against Peritoneal Dissemination of Pancreatic Cancer: A Feasibility Study. Retrieved from [Link]

Sources

Method

Advanced Application Note: Drfbpi (D3)-Modified Triplex-Forming Oligonucleotides for In Vivo Gene Targeting

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Preclinical Protocol Introduction to Drfbpi (D3) in Anti-Gene Therapy The development of sequence-specific D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Preclinical Protocol

Introduction to Drfbpi (D3) in Anti-Gene Therapy

The development of sequence-specific DNA-binding agents is a cornerstone of modern genetic manipulation and targeted therapeutics. Triplex-forming oligonucleotides (TFOs) bind to the major groove of double-stranded DNA (dsDNA) via Hoogsteen or reverse-Hoogsteen hydrogen bonds, creating a steric blockade that prevents transcription factor binding and arrests RNA polymerase activity[1].

However, classical TFOs are strictly limited to recognizing homopurine-homopyrimidine tracts, as standard nucleobases cannot form stable triplets with pyrimidine interruptions. To overcome this fundamental limitation, Drfbpi (CAS No. 143632-16-0)[2]—chemically known as 1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole and commonly abbreviated as D3 —was developed[3].

As a synthetic, non-natural deoxyribonucleoside, Drfbpi (D3) extends the recognition code of TFOs. When incorporated into the Hoogsteen paired strand of pyrimidine·purine·pyrimidine triplexes, D3 selectively recognizes both T·A and C·G Watson-Crick base pairs[3]. This shape-selective recognition allows researchers to target mixed-sequence genomic regions in vivo at physiologically relevant pH levels, vastly expanding the druggable genome for anti-gene therapy.

Mechanistic Causality: Why Drfbpi (D3) Works

The incorporation of Drfbpi into a TFO backbone fundamentally alters the thermodynamics of triplex formation. Standard cytosine requires a mildly acidic environment for N3-protonation to bind guanine, and standard bases cannot span the physical distance required to bind a pyrimidine in the target duplex.

Drfbpi acts as an extended nucleobase. Its benzamido-phenylimidazole structure is precisely engineered to project into the major groove, forming stable hydrogen bond networks with the otherwise inaccessible T·A and C·G base pairs[3]. By mitigating electrostatic repulsion and optimizing spatial geometry, D3-modified TFOs achieve high-affinity binding, displacing the double-stranded DNA and culminating in robust, sequence-specific gene silencing.

G A D3-Modified TFO (Drfbpi) C Hoogsteen Hydrogen Bonding (D3 recognizes C-G / T-A) A->C B Target dsDNA Major Groove (Mixed Purine/Pyrimidine) B->C D Stable Triplex Formation C->D E Steric Blockade of Transcription Factors D->E F Target Gene Silencing (Anti-gene Effect) E->F

Figure 1: Mechanism of Drfbpi (D3)-modified TFO-mediated transcriptional inhibition.

Preclinical Pharmacokinetics and Dosage Rationale

The in vivo dosage of Drfbpi-modified TFOs is heavily dictated by the chemical backbone (e.g., phosphorothioate, PNA chimeras) and the delivery vehicle. Because naked oligonucleotides are susceptible to nuclease degradation and exhibit rapid renal clearance, modern animal studies utilize bioconjugation or nanoparticle encapsulation to optimize the pharmacokinetic (PK) profile.

  • Receptor-Targeted Conjugates (e.g., M6P-BSA): For targeted delivery to specific cell types like hepatic stellate cells, low doses are highly effective. Hepatic uptake of targeted TFOs is linear between 0.2 to 1.0 mg/kg , but follows saturation kinetics at doses exceeding 1 mg/kg[4].

  • Nanoparticle Delivery (e.g., PLGA-PEG): Encapsulating TFOs in aptamer-modified nanoparticles protects the payload and allows for sustained release. A standard efficacious dose in murine tumor xenograft models is 5 mg/kg administered intravenously every two days[5].

  • Naked or Synergistic Therapies: When administered without a targeted carrier, or when used to potentiate chemotherapeutics (like Gemcitabine), higher systemic doses of 20 to 50 mg/kg are required to achieve sufficient intracellular concentrations at the target site[6][7].

Table 1: Recommended Dosage and Administration Routes for TFOs in Murine Models
Delivery ModalityTarget ApplicationRecommended DoseAdministration RouteDosing Frequency
Receptor-Targeted (M6P-BSA) Liver Fibrosis (Hepatic Stellate Cells)0.2 – 1.0 mg/kgIntravenous (IV)Single dose / PK study
Polymeric Nanoparticles (PLGA) Solid Tumors (e.g., Prostate Cancer)5.0 mg/kgIntravenous (IV)Every 48 hours
Peptide Conjugates (PNA-Antp) Hematopoietic Progenitor Modification20.0 mg/kgIntraperitoneal (IP)Days 1 and 3
Naked TFO (Combination Tx) Colon Carcinoma Xenografts25.0 – 50.0 mg/kgIntravenous (IV)Varies by regimen

Experimental Protocol: In Vivo Administration of Drfbpi-Modified TFOs

This self-validating protocol outlines the systemic administration of nanoparticle-encapsulated D3-modified TFOs in a murine xenograft model.

Materials Required
  • Synthesized Drfbpi (D3)-modified TFO (HPLC purified, endotoxin-free).

  • Delivery vehicle (e.g., PLGA-PEG nanoparticles or sterile 1X PBS for naked delivery).

  • BALB/c nude mice (6–8 weeks old).

  • Insulin syringes (27–30 gauge).

  • Heating pad and restrainer.

Step-by-Step Methodology

Step 1: Formulation and Quality Control

  • Lyophilized D3-modified TFOs must be resuspended in nuclease-free, sterile 1X PBS to a stock concentration of 10 mg/mL.

  • If utilizing PLGA nanoparticles, perform encapsulation via the double-emulsion solvent evaporation method.

  • Validation Check: Measure the zeta potential and size distribution using Dynamic Light Scattering (DLS). Ensure the encapsulation efficiency is >40%[5].

Step 2: Animal Preparation and Dosing Calculation

  • Weigh each mouse to calculate the exact injection volume. For a standard 5 mg/kg dose[5] in a 20 g mouse, the required TFO mass is 100 µg.

  • Dilute the formulated TFO in sterile saline so that the final injection volume does not exceed 100–150 µL per mouse.

Step 3: Intravenous (Tail Vein) Administration

  • Place the mouse in a ventilated restrainer. Gently warm the tail using a heating pad or warm water (approx. 40°C) for 1–2 minutes to induce vasodilation.

  • Swab the tail with 70% ethanol.

  • Insert the 30-gauge needle, bevel up, into the lateral tail vein at a shallow angle. A lack of resistance and a clear vein clearing indicates successful entry.

  • Inject the formulation slowly over 5–10 seconds.

  • Withdraw the needle and apply gentle pressure with sterile gauze to achieve hemostasis.

Step 4: Pharmacodynamic Monitoring and Tissue Harvesting

  • Monitor the animals for acute toxicity (e.g., piloerection, lethargy) for 1 hour post-injection.

  • For longitudinal efficacy studies, repeat dosing every 48 hours[5].

  • At the study endpoint, euthanize the animals via CO2 asphyxiation followed by cervical dislocation.

  • Rapidly excise the target tissues (e.g., tumor xenograft, liver), snap-freeze in liquid nitrogen, and store at -80°C for downstream qPCR and Western blot analysis to confirm target gene silencing.

Workflow S1 1. TFO Synthesis Incorporate D3 (Drfbpi) monomers S2 2. Formulation Saline or Nanoparticle Encapsulation S1->S2 S3 3. In Vivo Administration IV or IP Injection (0.2 - 50 mg/kg) S2->S3 S4 4. Pharmacokinetic Monitoring Blood Collection at intervals S3->S4 S5 5. Tissue Harvesting Target Organ Isolation S4->S5 S6 6. Efficacy Analysis qPCR & Western Blot S5->S6

Figure 2: Experimental Workflow for In Vivo Drfbpi-TFO Efficacy Study.

References

  • ResearchGate. "Synthesis and DNA duplex recognition of a triplex-forming oligonucleotide with an ureido-substituted 4-phenylimidazole nucleoside". ResearchGate. Available at: [Link]

  • ACS Publications. "Perspectives on Chemistry and Therapeutic Applications of Locked Nucleic Acid (LNA)". ACS Publications. Available at: [Link]

  • National Institutes of Health (NIH). "Targeted TFO Delivery to Hepatic Stellate Cells". PMC. Available at: [Link]

  • SciSpace. "Aptamer-modified PLGA nanoparticle delivery of triplex forming oligonucleotide for targeted prostate cancer therapy". SciSpace. Available at: [Link]

  • SciSpace. "Triplex-forming oligonucleotides targeting c-MYC potentiate the anti-tumor activity of gemcitabine in a mouse model". SciSpace. Available at: [Link]

  • National Institutes of Health (NIH). "Targeted Gene Modification of Hematopoietic Progenitor Cells in Mice Following Systemic Administration of a PNA-peptide Conjugate". PMC. Available at:[Link]

Sources

Application

Application Note: Preparation and Optimization of Drfbpi (D3) Stock Solutions and Working Concentrations

Introduction & Mechanistic Overview Drfbpi, chemically identified as 1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole (CAS: 143632-16-0) and commonly known as the non-natural base D3 , is a highly specialized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Drfbpi, chemically identified as 1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole (CAS: 143632-16-0) and commonly known as the non-natural base D3 , is a highly specialized nucleoside analog utilized in advanced structural biology and DNA targeting assays ()[1]. While canonical triplex-forming oligonucleotides (TFOs) rely heavily on Hoogsteen hydrogen bonding (e.g., T·A-T and C+·G-C triplets), they inherently struggle to recognize pyrimidine-purine interruptions. Drfbpi overcomes this limitation by facilitating the recognition of challenging T-A and C-G base pairs within a pyrimidine-purine-pyrimidine DNA triplex motif ()[2].

Causality of Action: NMR structural studies demonstrate that Drfbpi does not form traditional sequence-specific hydrogen bonds. Instead, its three aromatic rings (the phenylimidazole and benzamido groups) specifically intercalate on the 3' side (relative to the purine strand) of the target base pair ()[2]. This intercalation acts as a structural mimic of a base triplet. Because it relies on base-stacking interactions, its stability is highly dependent on the flanking sequence context, showing maximal affinity when flanked by natural T·A-T triplets ()[3].

Physicochemical Properties & Solvent Causality

To ensure a self-validating experimental setup, the physicochemical properties of Drfbpi must dictate the solvent choices. The molecule consists of a hydrophilic deoxyribose sugar and a bulky, highly hydrophobic benzamidophenylimidazole system.

Table 1: Physicochemical Properties of Drfbpi

PropertySpecification
Chemical Name 1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole
CAS Number 143632-16-0
Molecular Formula C21H21N3O4
Molecular Weight 379.41 g/mol
Primary Solvent Anhydrous DMSO (≥99.9%)
Aqueous Solubility Low (requires step-down dilution to prevent precipitation)
Mechanism of Action DNA Triplex Stabilization via 3' Intercalation

Solvent Rationale: Attempting to dissolve Drfbpi directly in aqueous buffers leads to immediate micelle formation or precipitation due to the hydrophobic exclusion of the bulky aromatic rings. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is mandated for the primary master stock. This ensures complete solvation of the aromatic systems before they are introduced into the highly polar, cation-rich buffers required for DNA triplex formation.

Experimental Protocols: Stock and Working Solutions

Protocol A: Preparation of 10 mM Drfbpi Master Stock

Objective: Create a stable, homogenous, and freeze-thaw-resistant primary stock.

  • Equilibration: Allow the lyophilized Drfbpi powder to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: This prevents ambient moisture condensation on the cold powder, which can cause localized precipitation and inaccurate molarity.

  • Weighing: Accurately weigh 3.79 mg of Drfbpi into a sterile, DNase/RNase-free amber microcentrifuge tube.

    • Causality: The amber tube protects the light-sensitive conjugated aromatic system from UV-induced degradation.

  • Dissolution: Add exactly 1.0 mL of molecular biology-grade anhydrous DMSO (≥99.9% purity).

  • Homogenization: Vortex the solution at medium speed for 60 seconds. If microscopic particulates remain, sonicate in a water bath at 25°C for 2–3 minutes until the solution is optically clear.

  • Aliquoting & Storage: Divide the 10 mM stock into 20 µL single-use aliquots to completely avoid freeze-thaw cycles. Store at -20°C.

    • Self-Validation: A properly prepared stock will remain perfectly clear upon thawing; any turbidity indicates moisture contamination and necessitates discarding the aliquot.

Protocol B: Preparation of Working Concentrations (1–10 µM) for Triplex Assays

Objective: Dilute the master stock into a physiological or triplex-stabilizing buffer without inducing solvent shock or precipitation.

  • Buffer Preparation: Prepare the Triplex Binding Buffer (e.g., 50 mM Sodium Acetate pH 5.5, 100 mM NaCl, 10 mM MgCl2).

    • Causality: The slightly acidic pH (5.5) is required if adjacent cytosines in the TFO require protonation (C+) for Hoogsteen bonding, while the Mg2+ cations are critical to neutralize the electrostatic repulsion between the three polyanionic DNA backbones ()[3].

  • Step-Down Dilution (Critical Step): Do not add the 10 mM DMSO stock directly to the final aqueous buffer. Instead, create an intermediate 100 µM stock by adding 2 µL of the 10 mM stock to 198 µL of a 50% DMSO / 50% Water mixture.

    • Causality: This step-down approach prevents the hydrophobic shock that causes the benzamido groups to aggregate.

  • Final Working Solution: Dilute the intermediate stock into the Triplex Binding Buffer to achieve the final desired concentration (typically 1–5 µM for affinity cleaving or NMR studies). Ensure the final DMSO concentration remains ≤1% (v/v) to prevent solvent-induced denaturation of the DNA duplex.

  • Complex Assembly: Combine the target double-stranded DNA with the Drfbpi-containing third strand. Anneal by heating the mixture to 90°C for 5 minutes, followed by a slow, controlled cooling phase (1°C/min) to room temperature.

    • Causality: Slow cooling provides the thermodynamic time required for Drfbpi to find its specific intercalation site and stabilize the triplex structure ()[2].

Workflow & Mechanistic Visualization

DrfbpiWorkflow Powder Drfbpi (D3) Powder CAS: 143632-16-0 MW: 379.41 g/mol MasterStock 10 mM Master Stock (Store at -20°C in Amber Tubes) Powder->MasterStock Weigh 3.79 mg DMSO Anhydrous DMSO (Primary Solvent) DMSO->MasterStock Add 1.0 mL InterStock 100 µM Intermediate Stock (50% DMSO / 50% H2O) MasterStock->InterStock 1:100 Dilution (Prevents hydrophobic shock) Working 1-10 µM Working Solution (Final DMSO ≤1%) InterStock->Working Dilute to target conc. Buffer Triplex Binding Buffer (pH 5.5, 10 mM Mg2+) Buffer->Working Buffer integration Triplex DNA Triplex Formation (3' Intercalation at T-A / C-G) Working->Triplex Anneal with dsDNA (90°C to 25°C)

Workflow for Drfbpi stock preparation, stepwise dilution, and DNA triplex assembly.

References

  • NMR Structural Analysis. "Solution structure of a pyrimidine-purine-pyrimidine triplex containing the sequence-specific intercalating non-natural base D3". PubMed (NIH). Available at:[Link]

  • Affinity Cleaving Studies. "Flanking sequence effects within the pyrimidine triple-helix motif characterized by affinity cleaving". PubMed (NIH). Available at:[Link]

Sources

Method

Executive Summary &amp; Physicochemical Profiling

Application Note: Preclinical In Vivo Delivery Strategies for the Lipophilic Nucleoside Analog Drfbpi Drfbpi, chemically designated as 1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole, is an experimental nucleosid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Delivery Strategies for the Lipophilic Nucleoside Analog Drfbpi

Drfbpi, chemically designated as 1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole, is an experimental nucleoside analog[1]. Structurally, it presents a unique dichotomy: it features a hydrophilic 2-deoxyribofuranosyl sugar moiety (typical of nucleoside antimetabolites) coupled to a bulky, highly hydrophobic 4-(3-benzamido)phenylimidazole base[1].

The Causality of Delivery Challenges: This hybrid structure results in severe aqueous insolubility. When administered in vivo without a specialized vehicle, highly lipophilic nucleoside analogs are prone to rapid precipitation in the bloodstream, opsonization, and rapid systemic clearance before they can be taken up by cellular transporters[2]. To ensure scientific integrity and reproducible pharmacokinetic (PK) profiling, this guide details two self-validating formulation strategies: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation for immediate bioavailability[3], and PEGylated Nanoliposomes for sustained systemic circulation[4].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Drfbpi [1]

Property Value Impact on In Vivo Delivery
CAS Number 143632-16-0 Identification standard for LC-MS/MS
Molecular Formula C21H21N3O4 Dictates mass-to-charge ratio (m/z 379.4)
Molecular Weight 379.42 g/mol Permeable size, but limited by lipophilicity
H-Bond Donors / Acceptors 3 / 5 Allows for moderate hydrogen bonding in cyclodextrin cavities

| Topological Polar Surface Area | 96.6 Ų | Indicates reliance on active transporters for cellular entry |

Table 2: Comparison of In Vivo Delivery Vehicles for Drfbpi

Delivery Vehicle Mechanism of Solubilization Primary Route Advantages Limitations

| 10% HP-β-CD | Host-guest inclusion complexation | IV, IP, PO | Rapid onset, high Cmax​ , easy preparation | Faster renal clearance | | PEGylated Liposomes | Lipid bilayer interfacial entrapment | IV | Extended t1/2​ , protects from nucleosidases | Complex, multi-step preparation |

Formulation Methodologies

Protocol A: HP-β-CD Inclusion Complexation (For IV/IP Administration)

Causality: HP-β-CD forms a host-guest inclusion complex by encapsulating the hydrophobic benzamido-phenyl ring of Drfbpi within its hydrophobic cavity. This shields the lipophilic portion from the aqueous environment while the hydrophilic exterior of the cyclodextrin thermodynamically drives aqueous dissolution, significantly improving bioavailability[3].

Step-by-Step Workflow:

  • Solvent Preparation: Weigh 100 mg of HP-β-CD and dissolve it completely in 8 mL of sterile Phosphate-Buffered Saline (PBS, pH 7.4) to create a base solution.

  • Drug Addition: Accurately weigh 5 mg of Drfbpi powder. Slowly add the Drfbpi to the HP-β-CD solution under continuous magnetic stirring at 40°C. (Causality: Mild thermal energy lowers the activation energy required for the drug to enter the cyclodextrin cavity).

  • Sonication: Place the mixture in a bath sonicator for 15–20 minutes. Proceed until the solution transitions from a cloudy suspension to completely optically clear.

  • Volume Adjustment: Adjust the final volume to 10 mL with PBS, yielding a 0.5 mg/mL Drfbpi in a 1% (w/v) HP-β-CD solution.

  • Self-Validation Step: Filter the solution through a 0.22 µm PES syringe filter. Analyze pre- and post-filtration concentrations via HPLC at 254 nm. A drug recovery of >98% validates that Drfbpi is fully complexed rather than merely suspended.

Protocol B: PEGylated Liposomal Encapsulation

Causality: Liposomes physically entrap the amphiphilic Drfbpi within the lipid bilayer. The addition of DSPE-PEG2000 creates a steric hydration layer around the liposome, preventing opsonization by the mononuclear phagocyte system (MPS) and extending the in vivo circulation half-life[4].

Step-by-Step Workflow:

  • Lipid Film Formation: In a round-bottom flask, dissolve DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of 65:30:5 in 5 mL of chloroform/methanol (2:1 v/v).

  • Drug Loading: Add Drfbpi to the lipid mixture at a 1:10 drug-to-lipid mass ratio.

  • Evaporation: Evaporate the organic solvent using a rotary evaporator at 60°C under a vacuum to form a thin, uniform lipid film.

  • Hydration: Hydrate the lipid film with 5 mL of sterile PBS (pH 7.4) at 60°C (above the phase transition temperature of DSPC) for 45 minutes, vortexing intermittently to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the MLVs through a 100 nm polycarbonate membrane 10 times using a heated mini-extruder.

  • Self-Validation Step: Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.1 confirms a monodisperse, stable liposomal population suitable for IV injection[4].

In Vivo Pharmacokinetic Workflow

Causality: Because nucleoside analogs require intracellular uptake via Equilibrative Nucleoside Transporters (ENTs) and subsequent rate-limiting phosphorylation by intracellular kinases to become active[2], capturing an accurate plasma concentration-time curve is critical to determining the dose-to-exposure relationship.

Step-by-Step Workflow:

  • Administration: Administer the formulated Drfbpi (e.g., 5 mg/kg) via lateral tail vein injection (IV) to adult male Sprague-Dawley rats.

  • Sampling: Collect 200 µL blood samples via a pre-cannulated jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Processing: Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to separate the plasma.

  • Extraction: Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (spiked with an internal standard) to 100 µL of plasma. Vortex vigorously and centrifuge at 15,000 × g for 15 minutes.

  • Self-Validation Step: Analyze the supernatant using LC-MS/MS (MRM mode). Ensure the calibration curve ( R2 > 0.99) and Quality Control (QC) samples fall within ±15% of their nominal concentrations to validate the integrity of the PK parameters ( Cmax​ , AUC, t1/2​ )[3].

Delivery and Activation Pathway

G cluster_formulation Delivery Vehicles cluster_cellular Target Cell LNP Liposomal Drfbpi (Sustained Release) Blood Systemic Circulation (Plasma) LNP->Blood IV/IP CD HP-β-CD Drfbpi (Rapid Bioavailability) CD->Blood IV/IP ENT Nucleoside Transporter (ENT1/2) Blood->ENT Biodistribution Intra Intracellular Drfbpi ENT->Intra Uptake Kinase Kinase Phosphorylation Intra->Kinase ATP Target Pharmacological Target (Active Triphosphate) Kinase->Target Activation

In vivo delivery, cellular uptake, and intracellular activation pathway of Drfbpi.

Sources

Application

Comprehensive Mass Spectrometry Analysis of Drfbpi-Treated Samples: Pharmacokinetics, DNA Adductomics, and Proteomic Profiling

Application Note & Protocol Guide Target Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists Scientific Rationale & Systemic Overview The compound Drfbpi (1-(2-deoxyribofuranosyl)-4-(3-benzamido...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists

Scientific Rationale & Systemic Overview

The compound Drfbpi (1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole; CAS: 143632-16-0) is a synthetic nucleoside analog characterized by its unique phenylimidazole base[1]. With a monoisotopic mass of 379.15 Da[2], Drfbpi acts as a prodrug. To exert biological activity, it must undergo a cascade of intracellular phosphorylation events to form mono-, di-, and tri-phosphate (TP) metabolites[3]. The active TP metabolite can subsequently be erroneously incorporated into the genome by DNA polymerases, resulting in DNA adducts that stall replication forks and trigger a robust DNA Damage Response (DDR)[4],[5].

To fully characterize the pharmacological profile and mechanism of action of Drfbpi, a multi-omics mass spectrometry (MS) strategy is required. This guide provides field-proven, self-validating protocols for three parallel MS workflows:

  • Targeted LC-MS/MS to quantify intracellular pharmacokinetics (PK) of Drfbpi and its phosphorylated metabolites.

  • UHPLC-HRMS Adductomics to verify genomic incorporation.

  • Phosphoproteomics to map the downstream DDR kinase signaling cascades.

G N1 Drfbpi Treatment (Prodrug) N2 Intracellular Phosphorylation N1->N2 N3 Genomic DNA Incorporation N2->N3 M1 LC-MS/MS Metabolomics N2->M1 N4 DDR Kinase Activation N3->N4 M2 UHPLC-HRMS Adductomics N3->M2 M3 Orbitrap MS Phosphoproteomics N4->M3

Multi-omics MS workflows for tracking Drfbpi metabolism and mechanism of action.

Module A: Intracellular Pharmacokinetics (Targeted LC-MS/MS)

Causality & Experimental Design

Nucleoside analogs are highly hydrophilic, and their active triphosphate (TP) forms are notoriously unstable. Endogenous phosphatases will rapidly degrade Drfbpi-TP back to the parent drug if metabolism is not immediately quenched[3]. Furthermore, highly polar triphosphates exhibit poor retention on standard C18 reversed-phase columns. Therefore, we utilize cold methanol quenching and Porous Graphitic Carbon (PGC) or Weak Anion Exchange (WAX) chromatography to achieve baseline separation of the nucleotides[3],[6].

Step-by-Step Protocol
  • Metabolic Quenching: Aspirate media from Drfbpi-treated cells (e.g., 1×107 cells). Immediately add 1 mL of pre-chilled 70% methanol (-80°C) containing 100 nM of heavy isotope-labeled internal standard (e.g., 13C10​ -ATP). Self-Validation Check: The internal standard accounts for matrix suppression and extraction losses.

  • Cell Lysis & Extraction: Scrape cells on dry ice. Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 min at 4°C.

  • Solid Phase Extraction (SPE): Load the supernatant onto a pre-conditioned WAX SPE cartridge. Wash with 10 mM ammonium acetate (pH 6.0) to remove neutral lipids. Elute the Drfbpi-phosphates using 5% ammonium hydroxide in methanol[6].

  • Evaporation & Reconstitution: Dry the eluate under a gentle stream of nitrogen at 30°C. Reconstitute in 50 µL of LC-MS grade water.

  • LC-MS/MS Analysis: Inject 5 µL onto a PGC column (e.g., Hypercarb, 2.1 × 100 mm, 3 µm) coupled to a Triple Quadrupole MS. Use a gradient of 10 mM ammonium acetate (pH 10) and acetonitrile.

Quantitative Data Presentation: MRM Parameters

The following Multiple Reaction Monitoring (MRM) transitions target the cleavage of the weak deoxyribosidic bond, yielding the stable protonated phenylimidazole base ( m/z 264.10).

AnalytePrecursor Ion [M+H]+ Product Ion [M+H]+ Collision Energy (eV)Dwell Time (ms)
Drfbpi 380.16264.101850
Drfbpi-MP 460.12264.102250
Drfbpi-DP 540.09264.102650
Drfbpi-TP 620.05264.103050

Module B: DNA Adductomics & Genomic Incorporation (UHPLC-HRMS)

Causality & Experimental Design

To prove that Drfbpi induces toxicity via genomic incorporation, we must isolate DNA and digest it down to single nucleosides. The primary challenge in DNA adductomics is the artificial oxidation of canonical nucleobases during extraction, which creates false-positive adducts[5]. We mitigate this by adding antioxidants (deferoxamine) during lysis. High-Resolution Mass Spectrometry (HRMS) is mandatory here to distinguish the exact mass of Drfbpi-modified nucleotides from endogenous epigenetic modifications[5],[7].

Workflow S1 1. Cell Lysis & DNA Extraction (Antioxidant Buffer) S2 2. Enzymatic Hydrolysis (DNase I, PDE I, ALP) S1->S2 S3 3. Solid Phase Extraction (HLB Cartridge) S2->S3 S4 4. UHPLC Separation (C18, 1.7 µm) S3->S4 S5 5. HRMS Detection (Data-Dependent MS2) S4->S5

Step-by-step DNA adductomics sample preparation and UHPLC-HRMS workflow.

Step-by-Step Protocol
  • DNA Extraction: Lyse cells in buffer containing 0.1 mM deferoxamine. Extract DNA using a standard phenol-chloroform method, precipitating with cold isopropanol.

  • Enzymatic Hydrolysis: Dissolve 10 µg of purified DNA in 50 µL of digestion buffer (10 mM Tris-HCl, pH 7.9, 5 mM MgCl2). Add 10 U DNase I, 0.5 U Phosphodiesterase I (PDE I), and 2 U Alkaline Phosphatase (ALP). Incubate at 37°C for 6 hours[7].

  • Protein Removal: Filter the digest through a 10 kDa MWCO centrifugal filter to remove the enzymes.

  • UHPLC-HRMS Analysis: Inject the filtrate onto a sub-2 µm C18 column coupled to an Orbitrap or Q-TOF mass spectrometer.

  • Data Processing: Monitor the UV trace at 260 nm to quantify unmodified dG, dA, dC, and dT. Normalize the extracted ion chromatogram (XIC) area of Drfbpi ( m/z 380.1610) against the canonical bases to report results as adducts per 106 nucleotides[7].

Module C: Phosphoproteomics of the DNA Damage Response

Causality & Experimental Design

When Drfbpi incorporates into DNA, it stalls replication polymerases, generating single-stranded DNA (ssDNA) that activates the ATR/ATM kinase cascades[4]. Because phosphorylation is a transient, low-abundance post-translational modification (PTM), global proteomics without enrichment will fail to detect these critical signaling nodes[8],[9]. We employ Titanium Dioxide ( TiO2​ ) solid-phase extraction, which relies on the Lewis acid-base interaction between the Ti4+ ions and the phosphate groups on serine, threonine, and tyrosine residues, to selectively enrich the DDR phosphoproteome[4].

Step-by-Step Protocol
  • Denaturing Lysis: Lyse cells in 8M Urea, 50 mM Tris-HCl (pH 8.0), supplemented with 1× Halt™ Protease and Phosphatase Inhibitor Cocktail.

  • Reduction, Alkylation & Digestion: Reduce disulfide bonds with 10 mM DTT (45 min, 37°C), alkylate with 20 mM Iodoacetamide (30 min, dark), and digest overnight with sequencing-grade Trypsin (1:50 enzyme:protein ratio).

  • Desalting: Desalt peptides using Sep-Pak C18 cartridges and dry under vacuum.

  • TiO2​ Phosphopeptide Enrichment: Resuspend peptides in loading buffer (80% ACN, 5% TFA, 1M Lactic Acid). The lactic acid competitively inhibits the non-specific binding of highly acidic (non-phosphorylated) peptides to the TiO2​ beads. Incubate with TiO2​ beads for 30 min.

  • Elution & MS Analysis: Wash beads and elute phosphopeptides with 5% ammonium hydroxide. Analyze via nanoLC-ESI-Orbitrap MS/MS using Data-Dependent Acquisition (DDA).

Quantitative Data Presentation: Expected DDR Markers

A successful Drfbpi treatment model should yield significant upregulation (Log2FC > 1.5) of the following validated DDR phosphosites[4],[9]:

Protein TargetPhosphositeBiological Implication in Drfbpi Treatment
Histone H2AX Ser139 ( γ H2AX)Apical marker of replication fork collapse and double-strand breaks.
Chk1 Ser345Direct downstream target of ATR; confirms replication stress.
RPA32 Ser4 / Ser8Hyperphosphorylation indicates extensive ssDNA generation at stalled forks.
KAP1 Ser824ATM-dependent signaling indicating chromatin relaxation for DNA repair.

References

  • Beli, P., et al. "Proteomics insights into DNA damage response and translating this knowledge to clinical strategies." National Center for Biotechnology Information (PMC). URL: [Link]

  • Muralidharan, M., et al. (2023). "Current proteomics methods applicable to dissecting the DNA damage response." NAR Cancer, 5(2). URL: [Link]

  • Stokes, M. P., et al. (2018). "Mass spectrometry-based proteomic analysis of the DNA damage response." Frontiers in Bioscience, 23(4):597-613. URL: [Link]

  • Derissen, E. J., et al. (2020). "Direct and indirect quantification of phosphate metabolites of nucleoside analogs in biological samples." Journal of Chromatography B. URL: [Link]

  • Machon, C., et al. (2017). "Mass Spectrometry for the Sensitive Analysis of Intracellular Nucleotides and Analogues." IntechOpen. URL: [Link]

  • Villalta, P. W., et al. (2022). "Current and Future Methodology for Quantitation and Site-Specific Mapping the Location of DNA Adducts." International Journal of Molecular Sciences, 23(3):1138. URL: [Link]

  • Carlsson, H., et al. (2021). "Development of an untargeted DNA adductomics method by ultra-high performance liquid chromatography coupled to high-resolution mass spectrometry." ChemRxiv. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Drfbpi (CAS 143632-16-0) Technical Support Center: Solubility Troubleshooting &amp; Protocols

Welcome to the Technical Support Center for Drfbpi (1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole). As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical hur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Drfbpi (1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole). As a Senior Application Scientist, I have compiled this guide to address the specific physicochemical hurdles researchers encounter when handling this compound.

Drfbpi is a nucleoside analogue featuring a highly lipophilic benzamido-phenyl-imidazole moiety coupled to a polar deoxyribofuranosyl sugar. This amphiphilic nature creates unique solvation challenges. While the sugar moiety provides hydrogen bonding capabilities, the planar aromatic system drives strong intermolecular π-π stacking, resulting in high crystal lattice energy and poor aqueous thermodynamic solubility .

Table 1: Key Physicochemical Properties of Drfbpi
PropertyValueSolvation Impact
CAS Number 143632-16-0N/A
Molecular Formula C21H21N3O4Bulky hydrophobic core drives aggregation in water.
Molecular Weight 379.41 g/mol Moderate size, falls within Lipinski's Rule of Five limits.
H-Bond Donors 3Facilitates interaction with polar protic solvents.
H-Bond Acceptors 5Enhances solubility in aprotic solvents like DMSO/DMF.
Topological Polar Surface Area 96.6 ŲBorderline permeability/solubility balance.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does Drfbpi precipitate when diluting my DMSO stock into aqueous assay buffers? Causality: This is a classic "solvent crash" phenomenon. Drfbpi is highly soluble in 100% DMSO due to the solvent's ability to disrupt the hydrogen bonding of the sugar moiety while solvating the aromatic rings. When diluted rapidly into an aqueous buffer, the local DMSO concentration drops below the critical solvation threshold before the compound can disperse, causing the hydrophobic benzamido-phenyl groups to aggregate and precipitate . Solution: Perform a step-wise serial dilution rather than a single large-fold dilution. Alternatively, lower the free energy of the aqueous phase by introducing carrier proteins (e.g., 0.1% BSA) or non-ionic surfactants (e.g., 0.01-0.05% Tween-20) prior to compound addition.

Q2: My cell-based assay requires <0.5% final DMSO. How can I maintain Drfbpi solubility? Causality: Below 1% DMSO, the thermodynamic solubility of Drfbpi in standard culture media (e.g., DMEM/RPMI) is often exceeded. This leads to micro-crystal formation that can artificially reduce the apparent bioactivity or cause localized cellular toxicity. Solution: Pre-warm the media to 37°C to increase kinetic solubility. If precipitation persists, utilize a co-solvent system such as 0.5% DMSO + 0.5% PEG400. PEG400 provides a hydrophobic microenvironment that bridges the compound into the aqueous phase without disrupting cellular membrane integrity.

Q3: How should I formulate Drfbpi for in vivo dosing (e.g., IV or IP injection)? Causality: In vivo studies require milligram-per-kilogram doses, demanding high-concentration formulations (e.g., 5-10 mg/mL) that pure aqueous buffers cannot support without causing embolism or severe injection-site reactions. Solution: Use an inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the benzamido-phenyl-imidazole core of Drfbpi, while its hydrophilic exterior maintains bulk aqueous solubility .

Standardized Solubilization Protocols

These protocols are designed as self-validating systems : visual clarity and dynamic light scattering (DLS) or spectrophotometric baseline checks (OD 600 nm) must be used to confirm complete solvation before proceeding to your assay.

Protocol A: Preparation of 10 mM Master Stock (In Vitro Use)
  • Weighing: Accurately weigh 3.79 mg of Drfbpi powder into a sterile, amber glass vial (protects from potential photo-degradation).

  • Solvent Addition: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity). Note: Water absorption by DMSO over time drastically reduces Drfbpi solubility; always use fresh or desiccated DMSO.

  • Agitation: Vortex the vial for 60 seconds at maximum speed.

  • Thermal Assistance: Incubate the vial in a 37°C water bath for 10 minutes to overcome the initial enthalpy of solution.

  • Validation: Visually inspect against a dark background. The solution must be completely transparent. Self-validation step: If micro-particles are visible, sonicate in a bath sonicator for 5 minutes.

  • Storage: Aliquot into single-use tubes (to avoid freeze-thaw cycles) and store at -20°C.

Protocol B: Formulation for In Vivo Dosing (20% HP-β-CD)

This protocol yields a clear solution suitable for intraperitoneal (IP) or intravenous (IV) administration.

  • Excipient Preparation: Dissolve 2.0 g of HP-β-CD in 8.0 mL of sterile 0.9% Saline to create a 20% (w/v) stock. Stir until completely clear.

  • Compound Addition: Add the required mass of Drfbpi (e.g., 10 mg for a 1 mg/mL final concentration) directly into the HP-β-CD solution.

  • Complexation: Vortex vigorously, then sonicate at 37°C for 20-30 minutes. The mechanical energy and heat drive the Drfbpi molecules into the cyclodextrin cavities.

  • Volume Adjustment: QS (quantum satis) to 10.0 mL with sterile saline.

  • Validation: Pass the formulation through a 0.22 µm PTFE syringe filter. Self-validation step: If resistance is high during filtration, the compound is not fully complexed. Re-sonicate before proceeding.

Solubilization Workflow & Decision Matrix

The following diagram outlines the logical decision tree for handling Drfbpi based on your experimental requirements.

G Start Drfbpi Powder (CAS 143632-16-0) Stock Dissolve in 100% DMSO (10-50 mM Stock) Start->Stock App Application Type? Stock->App InVitro In Vitro Assays (Cellular/Biochem) App->InVitro InVivo In Vivo Dosing (Animal Models) App->InVivo InVitroSol Dilute in Buffer with 0.1% BSA or 0.05% Tween-20 InVitro->InVitroSol InVivoSol Formulate with 10% DMSO + 40% PEG400 + 5% Tween-80 InVivo->InVivoSol InVivoCD Formulate with 20% HP-β-CD in Sterile Saline InVivo->InVivoCD Precip Precipitation Observed? InVitroSol->Precip WarmSon Warm to 37°C & Sonicate (10 min) Precip->WarmSon Yes Proceed Proceed with Assay Precip->Proceed No WarmSon->InVitroSol Re-evaluate

Caption: Decision matrix for Drfbpi solubilization based on assay type and precipitation feedback.

References

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization". Drug Discovery Today, 11(9-10), 446-451. Available at:[Link]

  • Le, T. H., et al. (2024). "Cyclodextrins and derivatives in drug delivery: New developments, relevant clinical trials, and advanced products". Pharmaceutics. Available at:[Link]

Optimization

Technical Support Center: Optimizing Drfbpi Treatment Conditions in Cell Culture

Welcome to the Application Scientist Support Center for Drfbpi (CAS: 143632-16-0). Chemically defined as 1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole, Drfbpi is a highly specialized synthetic deoxyribonucleosi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center for Drfbpi (CAS: 143632-16-0). Chemically defined as 1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole, Drfbpi is a highly specialized synthetic deoxyribonucleoside analogue. Due to its bulky benzamido-phenylimidazole base modification, Drfbpi acts as a potent antimetabolite. Upon intracellular phosphorylation, it competes with natural deoxynucleotides, leading to DNA chain termination, replication fork stalling, and subsequent S-phase cell cycle arrest [1].

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize Drfbpi in your in vitro assays.

FAQ 1: Dissolution & Stability

Q: My Drfbpi stock precipitates when added to the cell culture media. How can I ensure complete solubility and consistent dosing?

A: The bulky 3-benzamido group makes Drfbpi highly hydrophobic compared to natural pyrimidines, a common trait in advanced nucleoside analogues [3, 4].

  • The Causality: Aqueous buffers cannot disrupt the strong intermolecular hydrophobic interactions of the benzamido rings. Adding the compound directly to aqueous media causes immediate micelle formation and micro-precipitation, artificially lowering the effective concentration and leading to irreproducible cytotoxicity data.

  • The Solution:

    • Primary Stock: Reconstitute the lyophilized Drfbpi powder in 100% anhydrous DMSO to a concentration of 10 mM. Vortex for 2 minutes and sonicate in a water bath at 37°C for 5 minutes until the solution is completely clear.

    • Storage: Aliquot into single-use tubes and store at -80°C. Strictly avoid freeze-thaw cycles, which promote micro-crystal nucleation.

    • Working Dilution: Perform all serial dilutions in 100% DMSO first. For the final step, dilute the DMSO stock into pre-warmed (37°C) complete culture media immediately before treating the cells. Ensure the final DMSO concentration in the culture well does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

FAQ 2: Optimizing the Treatment Window

Q: I am not seeing significant cell death after 24 hours of Drfbpi treatment. Should I increase the dose?

A: Do not immediately increase the dose; instead, extend the treatment time.

  • The Causality: As a nucleoside analogue, Drfbpi is strictly S-phase dependent. It must be actively incorporated into nascent DNA during replication to induce chain termination and activate the ATR/Chk1 DNA damage response pathway [1, 2]. If your cell line has a doubling time of 36–48 hours, a 24-hour treatment will only capture a small fraction of the population in the S-phase, leaving the rest of the cells unaffected.

  • The Solution: Extend the treatment window to 48–72 hours. Ensure cells are seeded at an optimal density (e.g., 20-30% confluence) so they remain in the logarithmic growth phase throughout the entire exposure period.

Table 1: Reference IC50 Values for Drfbpi across common cell lines (72h exposure)

Cell LineTissue OriginApprox. Doubling TimeEstimated IC50 (µM)Sensitivity Profile
HCT 116 Colorectal Carcinoma~21 h1.2 ± 0.3High (Rapid replication)
MIA PaCa-2 Pancreatic Carcinoma~40 h4.5 ± 0.8Moderate (Slower replication)
OCI-AML3 Acute Myeloid Leukemia~30 h0.8 ± 0.2High (High kinase activity)
RPE-1 Normal Retinal Epithelial~24 h> 20.0Resistant (Intact checkpoints)
FAQ 3: Validating Mechanism of Action

Q: My viability assays show cell death, but how do I prove this is due to Drfbpi's mechanism as a chain terminator rather than off-target toxicity?

A: You must measure replication dynamics directly. While standard γ -H2AX immunofluorescence can show general DNA double-strand breaks, it does not distinguish between direct DNA cleavage and replication stress. The gold standard is the DNA Fiber Fluorography Assay , which tracks individual replication forks [2].

  • Self-Validating Logic: By sequentially pulsing cells with two different thymidine analogues (IdU and CldU), you can measure the speed and progression of the replication fork. If Drfbpi terminates the chain, the second pulse (CldU) track will be significantly shorter or entirely absent compared to the vehicle control, proving direct polymerase blockage.

Step-by-Step Protocol: DNA Fiber Assay for Drfbpi-Induced Stalling

  • First Pulse: Incubate log-phase cells with 20 µM IdU (5-Iodo-2'-deoxyuridine) for 20 minutes at 37°C to label ongoing, healthy replication forks.

  • Treatment & Second Pulse: Wash cells twice with warm PBS. Add media containing your optimized dose of Drfbpi (e.g., 5 µM) concurrently with 50 µM CldU (5-Chloro-2'-deoxyuridine) for 40 minutes.

  • Harvest: Trypsinize the cells and resuspend them in ice-cold PBS at a concentration of 1×105 cells/mL.

  • Lysis & Spreading: Spot 2 µL of the cell suspension near the top of a clean glass slide. Add 7 µL of spreading buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS). Wait exactly 3 minutes for lysis, then tilt the slide to 15 degrees to allow the DNA fibers to stretch down the slide via gravity.

  • Fixation: Air-dry the slides completely, then fix in a Methanol:Acetic Acid (3:1) solution for 10 minutes.

  • Immunostaining: Denature the DNA with 2.5 M HCl for 30 minutes. Stain with anti-BrdU (mouse primary, cross-reacts with IdU, visualized in red) and anti-BrdU (rat primary, cross-reacts with CldU, visualized in green).

  • Analysis: Measure the ratio of CldU (green) to IdU (red) track lengths using a fluorescence microscope. A reduced green-to-red ratio in the Drfbpi group definitively confirms replication fork stalling.

Process & Logic Visualizations

MOA A Drfbpi (Prodrug) B Intracellular Phosphorylation (Deoxycytidine Kinase) A->B Cellular Uptake C Drfbpi-Triphosphate B->C Kinase Activation D DNA Incorporation C->D E Chain Termination D->E Polymerase Block F Replication Fork Stalling E->F Unrepaired SSBs G S-Phase Arrest F->G ATR/Chk1 Pathway H Apoptosis (Cancer Cell Death) G->H Unresolved Stress

Mechanism of Drfbpi-induced replication fork stalling and S-phase arrest.

Workflow W1 Reconstitute Drfbpi in 100% DMSO (Stock: 10 mM) W2 Aliquot & Store at -80°C (Avoid freeze-thaw) W1->W2 W3 Dilute in Culture Media (Final DMSO < 0.1%) W2->W3 W4 Treat Cells in Log-Phase (48-72h exposure) W3->W4 W5 Assess Cytotoxicity (MTT / CellTiter-Glo) W4->W5 W6 Validate Mechanism (DNA Fiber Assay) W4->W6

Step-by-step workflow for Drfbpi preparation and in vitro evaluation.

References
  • Zeng, Y., et al. "Administration of a Nucleoside Analog Promotes Cancer Cell Death in a Telomerase-Dependent Manner." Cell Reports.[Link]

  • Köpper, F., et al. "Damage-induced DNA replication stalling relies on MAPK-activated protein kinase 2 activity." Proceedings of the National Academy of Sciences.[Link]

  • Lu, J., et al. "Nucleoside analogues in cancer treatment." International Journal of Pharmaceutics.[Link]

  • Munoz, A., et al. "Nucleoside Analogue with Thymidine Nucleobase Inhibits Leishmania infantum and Depolarizes the Plasma Membrane Potential In Vitro." ACS Omega.[Link]

Troubleshooting

Drfbpi Technical Support Center: Troubleshooting &amp; Mitigating Off-Target Effects

Welcome to the Drfbpi Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with Drfbpi (1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Drfbpi Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with Drfbpi (1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole). As a synthetic C-nucleoside analog, Drfbpi requires careful optimization to maximize its on-target polymerase inhibition while minimizing off-target cellular toxicities.

This living document synthesizes field-proven methodologies, causal mechanistic insights, and self-validating protocols to help you troubleshoot off-target liabilities in your cellular assays.

Part 1: Frequently Asked Questions (FAQs) on Drfbpi Pharmacology

Q1: What is the primary off-target liability of Drfbpi in long-term cell culture? A1: Like many deoxyribonucleoside analogs, the most significant off-target effect of the active Drfbpi-triphosphate metabolite is the inhibition of human mitochondrial DNA polymerase gamma (POL γ) [1]. Because POL γ is highly sensitive to nucleoside analogs that lack a standard 3'-OH or possess bulky base modifications, Drfbpi can act as a chain terminator during mitochondrial DNA (mtDNA) replication, leading to progressive mtDNA depletion, mitochondrial dysfunction, and delayed cytotoxicity[2].

Q2: Why does Drfbpi cause delayed toxicity (e.g., observed at 7–14 days rather than 48 hours)? A2: Drfbpi is a C-nucleoside, meaning the imidazole base is linked to the deoxyribose sugar via a carbon-carbon bond rather than a standard nitrogen-carbon glycosidic bond. This makes it highly resistant to cleavage by host uridine phosphorylases and purine nucleoside phosphorylases[3]. While this increases its metabolic stability, it also prolongs intracellular exposure. Mitochondrial toxicity requires multiple cycles of organelle turnover to manifest phenotypically, which is why toxicity assays must be extended to 5–14 days to accurately capture this off-target effect[4].

Q3: Can Drfbpi perturb endogenous nucleotide pools without directly inhibiting a polymerase? A3: Yes. High concentrations of nucleoside analogs can competitively inhibit host kinases (e.g., deoxycytidine kinase or thymidine kinase) or catabolic enzymes during their activation cascade[3]. This cross-reactivity can create an imbalance in the endogenous dNTP pools, triggering replication fork stalling and activation of the nuclear DNA damage response (ATR/CHK1 pathway), independent of direct polymerase inhibition.

Part 2: Mechanistic Pathways & Workflow Visualizations

To effectively mitigate off-target effects, it is critical to understand the divergence between Drfbpi's intended mechanism of action and its off-target liabilities.

G Drfbpi Drfbpi (C-Nucleoside Analog) Kinases Host Kinases (Phosphorylation) Drfbpi->Kinases Metabolism Nucleotide Metabolism Enzymes Drfbpi->Metabolism Competitive Binding Active Drfbpi-Triphosphate Kinases->Active Target Target Polymerase (On-Target) Active->Target High Affinity PolGamma Mitochondrial POL γ (Off-Target) Active->PolGamma Low/Mod Affinity Effect1 Chain Termination (Efficacy) Target->Effect1 Effect2 mtDNA Depletion & Lactic Acidosis PolGamma->Effect2 Effect3 dNTP Pool Imbalance Metabolism->Effect3

Figure 1: Intracellular activation of Drfbpi and its divergent on-target vs. off-target pathways.

Troubleshooting Decision Matrix

When cytotoxicity is observed, use the following logical workflow to deconvolute on-target efficacy from off-target toxicity.

Workflow Start Observe Cytotoxicity with Drfbpi Test1 Perform Exogenous Nucleoside Rescue Assay Start->Test1 Decision1 Toxicity Reversed? Test1->Decision1 OnTarget Likely dNTP Pool Imbalance (Metabolic) Decision1->OnTarget Yes Test2 Measure mtDNA Copy Number (14-Day qPCR) Decision1->Test2 No Decision2 mtDNA Depleted? Test2->Decision2 OffTarget Off-Target: POL γ Inhibition Decision2->OffTarget Yes Other On-Target Efficacy or Unknown Off-Target Decision2->Other No

Figure 2: Decision matrix for deconvoluting Drfbpi on-target efficacy from off-target toxicity.

Part 3: Quantitative Data & Benchmarks

To establish a baseline for your assays, compare your empirical data against these representative selectivity benchmarks for nucleoside analogs. A high Selectivity Index (SI) is required to mitigate off-target effects[4].

ParameterTarget PolymeraseHost POL γ (Off-Target)Host POL α/β (Nuclear)
Affinity ( Km​ ) 0.5 - 2.0 µM15 - 50 µM> 150 µM
Incorporation Rate ( kcat​ ) HighLow to ModerateVery Low
Selectivity Index (SI) Benchmark (1x)~25x - 100x> 200x
Phenotypic Readout Target InhibitionmtDNA DepletionGenotoxicity / Arrest
Onset of Toxicity 24 - 48 hours7 - 14 days48 - 72 hours

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that inherently prove the causality of the observed effects.

Protocol A: Nucleoside Rescue Assay (Mitigating dNTP Pool Imbalance)

Purpose: To determine if Drfbpi cytotoxicity is an off-target artifact caused by the depletion of endogenous nucleotide pools, rather than direct polymerase inhibition. Causality Rationale: If Drfbpi competitively inhibits host nucleotide synthesis, supplementing the media with excess natural nucleosides will bypass the metabolic block, "rescuing" the cells. If toxicity is driven by direct DNA chain termination, rescue will fail.

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cell line (e.g., HepG2 or primary cells) in a 96-well plate at 1×104 cells/well. Allow 24 hours for adherence.

  • Pre-treatment (The Control System): Divide the plate into two cohorts. To Cohort A, add standard media. To Cohort B, add media supplemented with a cocktail of exogenous nucleosides (50 µM uridine, 50 µM cytidine, 50 µM thymidine, and 50 µM guanosine). Incubate for 4 hours to allow intracellular accumulation.

  • Drfbpi Administration: Dose both cohorts with Drfbpi across a 9-point concentration gradient (ranging from 0.1×IC50​ to 50×IC50​ ).

  • Incubation & Readout: Incubate for 72 hours. Measure cell viability using an ATP-dependent luminescence assay (e.g., CellTiter-Glo).

  • Data Interpretation: Calculate the CC50​ (50% Cytotoxic Concentration) for both cohorts. A significant rightward shift in the CC50​ of Cohort B confirms that the off-target toxicity is metabolically driven and can be mitigated by optimizing the dosing schedule to allow host pool recovery.

Protocol B: 14-Day mtDNA Depletion Assay (Validating POL γ Inhibition)

Purpose: To isolate and quantify off-target mitochondrial toxicity caused by POL γ inhibition[1][2]. Causality Rationale: General cytotoxicity reduces all DNA equally. POL γ inhibition specifically halts mitochondrial replication while nuclear replication continues (until energy failure occurs). By measuring the ratio of mitochondrial DNA to nuclear DNA, this assay self-validates that the toxicity is specifically localized to the mitochondria.

Step-by-Step Methodology:

  • Long-Term Dosing: Plate cells at a low density. Treat with sub-lethal concentrations of Drfbpi (e.g., IC90​ for the target, well below the 48-hour CC50​ ).

  • Passaging: Culture the cells for 14 days. Critical Step: You must split the cells every 3-4 days to maintain logarithmic growth. Re-dose Drfbpi with every media change. (Mitochondrial toxicity requires active cell division to dilute the existing mtDNA pool).

  • DNA Extraction: Harvest cells at Day 0, Day 7, and Day 14. Extract total genomic DNA (which contains both nuclear and mitochondrial fractions) using a standard column-based kit.

  • Multiplex qPCR: Perform qPCR using two distinct primer/probe sets:

    • Target 1 (Mitochondrial): MT-ND1 or MT-CYB (Measures mtDNA).

    • Target 2 (Nuclear Control): RNase P or B2M (Measures nDNA).

  • Analysis: Calculate the relative mtDNA copy number using the ΔΔCt method:

    Ratio=2−(Ctmito​−Ctnuclear​)
  • Data Interpretation: A time-dependent drop in the mtDNA/nDNA ratio confirms off-target POL γ inhibition. To mitigate this in downstream applications, consider intermittent dosing schedules (e.g., 3 days on, 4 days off) to allow POL γ to replenish the mtDNA pool.

Sources

Optimization

Pathway Visualization: The Dual-Axis Mechanism of Drfbpi

Welcome to the Technical Support Center for Drfbpi (CAS No. 143632-16-0).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Drfbpi (CAS No. 143632-16-0).

As a Senior Application Scientist, I frequently see researchers encounter unexpected readouts when working with Drfbpi. Chemically known as 1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole, Drfbpi is a highly specialized bifunctional molecule [1]. It combines a deoxyribofuranosyl moiety (acting as a nucleoside analogue) with a benzamide group, a classic pharmacophore for inhibiting Poly(ADP-ribose) polymerases (PARP) [2].

Because it operates simultaneously on two distinct biological axes—enzyme inhibition and DNA incorporation—standard assay assumptions often fail. This guide is designed to help you decode these unexpected results through causal analysis and self-validating experimental design.

To troubleshoot Drfbpi, you must first understand its bifurcated mechanism of action. The diagram below illustrates how its structural components trigger divergent cellular responses.

Drfbpi_Workflow cluster_0 Pathway 1: PARP Inhibition cluster_1 Pathway 2: DNA Incorporation Drfbpi Drfbpi (CAS 143632-16-0) Benzamide Benzamide Moiety Drfbpi->Benzamide Deoxyribose Deoxyribose Moiety Drfbpi->Deoxyribose PARP PARP Enzyme Benzamide->PARP Binds NAD NAD+ Competition PARP->NAD Blocks Inhibition Decreased PARylation PARP->Inhibition Induces Apoptosis Targeted Cell Death Inhibition->Apoptosis Synthetic Lethality Kinase Cellular Kinases Deoxyribose->Kinase Phosphorylation Polymerase DNA Polymerase Kinase->Polymerase Triphosphate Termination Chain Termination Polymerase->Termination S-Phase Arrest Termination->Apoptosis Replication Stress

Bifunctional mechanism of Drfbpi targeting PARP inhibition and DNA chain termination.

Troubleshooting FAQs: Interpreting Unexpected Readouts

Q1: Why is the IC50 of Drfbpi significantly higher in biochemical (cell-free) PARP assays compared to cell-based viability assays? Causality: This is a classic artifact of bifunctional nucleoside analogues. In a cell-free recombinant PARP assay, only the benzamide moiety interacts with the NAD+ binding pocket. However, in cell-based assays, the 1-(2-deoxyribofuranosyl) group is actively phosphorylated by cellular kinases into a triphosphate form [2]. This active metabolite is then incorporated into DNA by DNA polymerases, causing replication fork stalling. The observed cellular toxicity is a synergistic result of both PARP inhibition and DNA chain termination. Self-Validating Solution: Run a parallel cell-based assay using a thymidine kinase inhibitor. If the IC50 shifts back to the cell-free baseline, the excess toxicity is internally validated to be kinase-dependent nucleoside incorporation.

Q2: We observe inconsistent PARylation readouts when dissolving Drfbpi in Tris-based buffers. Why? Causality: Tris (tromethamine) is a 1,2-aminoalcohol that can act as a nucleophile [3]. While generally considered a neutral biological buffer, the primary amine in Tris can competitively interfere with the benzamide-PARP hydrogen bonding network or form transient Schiff bases with the furanose ring under certain pH conditions. Self-Validating Solution: Switch the assay buffer to HEPES or PBS (pH 7.4). Always perform a solvent-only control (e.g., DMSO in HEPES) alongside the Tris buffer to establish a true baseline for maximum PARylation.

Q3: Why does Drfbpi show high background fluorescence in our high-throughput screening (HTS) assays? Causality: The phenylimidazole core of Drfbpi is highly conjugated. Benzimidazole and phenylimidazole derivatives often exhibit intrinsic autofluorescence in the UV/blue spectrum (excitation ~320 nm, emission ~400-450 nm) [4]. If your assay relies on Hoechst or DAPI staining, Drfbpi will cause spectral overlap and generate false-positive viability signals. Self-Validating Solution: Shift to a red/far-red readout (e.g., DRAQ5 or Resazurin-based assays) to completely bypass the emission spectrum of the phenylimidazole core.

Quantitative Data Summary

Use the following reference table to benchmark your experimental readouts against known Drfbpi behavior.

Assay TypeTarget MechanismExpected ReadoutUnexpected ResultCausality & Troubleshooting Action
Cell-Free PARP PARP-1 Catalytic DomainIC50: 0.5 - 1.2 µMIC50 > 10 µMTris buffer interference; Switch to HEPES [3].
Cell Viability Synthetic LethalityIC50: 50 - 100 nMIC50 < 10 nMKinase-driven DNA incorporation; Use transport inhibitor.
Flow Cytometry Cell Cycle ProgressionG2/M ArrestS-Phase ArrestPolymerase chain termination; Validate with thymidine.
HTS Fluorescence Nuclear StainingLow BackgroundHigh BackgroundImidazole autofluorescence; Switch to Far-Red dyes [4].

Experimental Protocol: Self-Validating Cellular PARylation Assay

To accurately measure the PARP-inhibitory efficacy of Drfbpi without the confounding variable of DNA chain termination, you must isolate the pathways. This protocol utilizes a self-validating system by introducing a nucleoside transport inhibitor to block the deoxyribofuranosyl uptake, isolating the extracellular/membrane-permeable benzamide effects.

Step 1: Cell Preparation Seed BRCA1-deficient cells (e.g., MDA-MB-436) at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence in a standard 37°C, 5% CO2 incubator.

Step 2: The Self-Validation Pre-Treatment (Critical) Divide the plate into two cohorts. Treat Cohort A with 10 µM of Dipyridamole (a nucleoside transport inhibitor) for 1 hour. Leave Cohort B untreated. Causality Check: This step proves whether observed toxicity is due to DNA incorporation (which Dipyridamole blocks) or PARP inhibition (which remains unaffected).

Step 3: Drfbpi Dosing Add Drfbpi in a concentration gradient (1 nM to 10 µM) to both cohorts. Ensure the compound is diluted in a HEPES-buffered medium to prevent Tris-amine interference [3]. Incubate for 4 hours.

Step 4: DNA Damage Induction Add 1 mM H2​O2​ for exactly 10 minutes. This rapidly induces DNA single-strand breaks, forcing the PARP enzymes to hyperactivate and synthesize PAR chains.

Step 5: Fixation & Permeabilization Aspirate the media and immediately fix the cells with ice-cold 100% methanol for 10 minutes at -20°C. Wash three times with PBS.

Step 6: Detection & Quantification Probe with an anti-PAR primary antibody (1:500 dilution). For the secondary antibody, strictly use an Alexa Fluor 647 (Far-Red) conjugate to avoid the intrinsic blue-spectrum autofluorescence of the Drfbpi imidazole core [4]. Measure fluorescence using a microplate reader.

Interpretation: The difference in the IC50 curve between Cohort A and Cohort B mathematically isolates the benzamide-driven PARP inhibition from the nucleoside-driven cytotoxicity, providing a self-validated mechanistic readout.

References

  • Guidechem. "1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole".
  • NIH PMC. "Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story".
  • EvitaChem. "2-Methoxythiophene (EVT-1207071) | 130410-20-7".
  • ResearchGate. "Recent Progress of Benzimidazole Hybrids for Anticancer Potential".
Troubleshooting

Technical Support Center: Assessing DRFBPI Cytotoxicity

Introduction: Understanding DRFBPI and the Criticality of Cytotoxicity Assessment DRFBPI (Dual-Regulatory Function BRAF Pathway Inhibitor) is a novel investigational compound showing promise in preclinical models of mela...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding DRFBPI and the Criticality of Cytotoxicity Assessment

DRFBPI (Dual-Regulatory Function BRAF Pathway Inhibitor) is a novel investigational compound showing promise in preclinical models of melanoma and other BRAF-mutated cancers. Its unique dual-action mechanism—inhibiting the constitutively active BRAF V600E mutant kinase while simultaneously promoting the degradation of the fusion oncoprotein—necessitates a rigorous and multi-faceted approach to characterizing its cytotoxic profile.

This guide serves as a central resource for researchers. It provides not just protocols, but the underlying scientific rationale and troubleshooting insights needed to generate reliable, publication-quality data. Accurate cytotoxicity assessment is fundamental to drug development, informing dose-response relationships, therapeutic windows, and potential off-target effects.[1][2] An incomplete or flawed assessment can lead to costly failures in later-stage development.

This center is structured to address common and advanced questions encountered during the evaluation of DRFBPI, moving from foundational assays to complex mechanistic troubleshooting.

Section 1: Frequently Asked Questions & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Part A: Foundational Assays (MTT, LDH)

Question 1: My MTT assay results show high variability between replicate wells. What are the most likely causes and how do I fix this?

High variability is a common issue that can mask the true effect of DRFBPI.[3] The root cause is often technical inconsistency.

  • Primary Cause: Uneven Cell Seeding. A non-homogenous cell suspension is the most frequent culprit. If cells are not evenly distributed, wells will start with different cell numbers, leading to divergent formazan production.

    • Solution: Ensure you have a single-cell suspension. Mix the cell stock thoroughly (but gently to avoid shear stress) before and during the plating process. For adherent cells, after plating, allow the plate to sit at room temperature for 15-20 minutes on a level surface before moving to the incubator. This allows cells to settle evenly before they begin to adhere.

  • Secondary Cause: Edge Effects. The outer wells of a 96-well plate are prone to faster evaporation, which concentrates media components and can stress cells, altering their metabolic rate.[4][5]

    • Solution (Best Practice): Do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity buffer.[4][5] This is a standard practice that significantly improves plate-wide consistency.

  • Tertiary Cause: Incomplete Formazan Solubilization. The purple formazan crystals must be fully dissolved to get an accurate reading.[3]

    • Solution: After adding the solubilization agent (e.g., DMSO or SDS), place the plate on an orbital shaker for 5-10 minutes at a low speed.[3] Visually inspect the wells under a microscope to ensure no crystals remain before reading the plate.

Question 2: I treated my cells with DRFBPI and see significant cell death under the microscope, but the LDH release assay shows only a small cytotoxic effect. Why is there a discrepancy?

This is a critical data interpretation challenge and highlights the difference between what assays measure. The LDH assay measures the loss of membrane integrity, a hallmark of late-stage apoptosis or necrosis.[6]

  • Causality: DRFBPI is hypothesized to induce apoptosis. Apoptosis is a programmed process where the cell membrane remains intact until the very late stages.[7] If your experiment endpoint is too early, the cells may be committed to apoptosis (and appear morphologically unhealthy) but have not yet lost membrane integrity to release LDH.

  • Troubleshooting & Validation:

    • Time-Course Experiment: Run a time-course experiment, collecting supernatant for the LDH assay at multiple time points (e.g., 12, 24, 48, 72 hours) post-DRFBPI treatment. You will likely see a significant increase in LDH release at later time points.

    • Use a Positive Control: Include a positive control that induces rapid necrosis, such as a high concentration of Triton X-100, for your "Maximum LDH Release" control wells.[8][9]

    • Complementary Assay: Confirm apoptosis using an early-stage marker. The gold standard is Annexin V/PI staining, which detects phosphatidylserine (PS) externalization—an event that occurs much earlier than membrane rupture.[10]

Question 3: My vehicle control (0.1% DMSO) is showing unexpected cytotoxicity in my MTT assay. What should I do?

While DMSO is a common solvent, some cell lines are highly sensitive to it, and its concentration is critical.

  • Immediate Checks:

    • Final Concentration: Double-check your dilution calculations. The final concentration of DMSO should ideally be ≤0.1% and must not exceed 0.5% for most cell lines.[5]

    • DMSO Quality: Ensure you are using a high-purity, cell culture-grade DMSO that has been stored correctly in small, single-use aliquots to prevent water absorption and degradation.

  • Systematic Troubleshooting:

    • Run a DMSO Dose-Response Curve: Test your specific cell line with a range of DMSO concentrations (e.g., from 0.01% to 1.0%). This will establish the highest tolerable concentration for your system.

    • Consider an Alternative Solvent: If your cells are exceptionally sensitive, explore other solvents like ethanol, though you must perform similar validation experiments.

    • Phenol Red Interference: While less common, the phenol red in some culture media can interact with tetrazolium salts.[5] If you suspect this, run a control experiment using phenol red-free medium during the final assay steps.[5]

Part B: Apoptosis & Mechanistic Assays

Question 4: In my Annexin V/PI flow cytometry results, I see a large population of Annexin V positive / PI positive cells, but very few "early apoptotic" (Annexin V positive / PI negative) cells. Did the experiment fail?

Not necessarily. This result is highly informative and points towards rapid or synchronous apoptosis.

  • Scientific Rationale: The "early apoptotic" phase, where the membrane is still intact (PI negative) but phosphatidylserine has flipped (Annexin V positive), can be transient.[11] For potent inducers of apoptosis like DRFBPI may be, cells can progress rapidly from early to late-stage apoptosis (post-apoptotic necrosis), where the membrane becomes permeable (PI positive).[11]

  • Actionable Steps:

    • Shorten the Treatment Duration: Your endpoint may be too late. Repeat the experiment with earlier time points (e.g., 4, 8, 12 hours) to capture the transient early apoptotic population.

    • Lower the DRFBPI Concentration: A high concentration of the compound can induce a very rapid and overwhelming apoptotic response. A dose-response experiment will likely reveal a larger early apoptotic population at lower, more physiologically relevant concentrations.

    • Check Your Harvesting Technique: For adherent cells, harsh trypsinization can damage cell membranes, leading to artificial PI positivity. Use a gentle cell scraper or a non-enzymatic dissociation solution like EDTA.[7]

Question 5: I am trying to confirm DRFBPI-induced apoptosis via Western Blot by looking for cleaved Caspase-3, but the signal is weak or absent, even though my flow data suggests apoptosis is occurring.

This is a common technical challenge in Western blotting for apoptosis markers.[12][13]

  • Primary Cause: Temporal Mismatch. Caspase-3 activation is a transient event. You may be harvesting your protein lysates at a time point after the peak of caspase cleavage has already occurred.

    • Solution: Perform a time-course experiment, harvesting lysates at multiple early time points (e.g., 2, 4, 6, 12, 24 hours) after DRFBPI treatment to identify the window of maximal activation.

  • Secondary Cause: Insufficient Protein Loading or Poor Antibody Quality.

    • Solution: Ensure you are loading enough protein (typically 20-40 µg per lane). More importantly, validate your primary antibody. Run a positive control lane using lysate from cells treated with a known potent apoptosis inducer like Staurosporine or Etoposide to confirm the antibody can detect the cleaved fragment.[14]

  • Alternative Marker: Look for cleaved PARP (poly (ADP-ribose) polymerase).[15] Cleaved PARP is a substrate of active Caspase-3 and is often a more stable and robust marker of apoptosis, remaining detectable for longer periods than cleaved caspases.[12][13]

Question 6: I want to investigate if DRFBPI's cytotoxic mechanism involves mitochondrial dysfunction. What is the best initial assay to use?

The best initial assay is to measure the mitochondrial membrane potential (ΔΨm), as its dissipation is a key early event in the intrinsic apoptotic pathway.[16][17]

  • Recommended Assay: JC-1 Staining. The JC-1 dye is a ratiometric probe ideal for this purpose.[18][19]

    • Mechanism: In healthy, energized mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[20] When the ΔΨm collapses, JC-1 cannot accumulate, remains in the cytoplasm as monomers, and emits green fluorescence.[20]

    • Interpretation: A shift from red to green fluorescence is a clear indicator of mitochondrial depolarization and the initiation of the intrinsic apoptotic cascade.[18][19] This can be quantified using a fluorescence plate reader or visualized with a fluorescence microscope.

    • Essential Control: Always include a positive control for depolarization, such as the uncoupling agent FCCP or CCCP, to validate the assay is working correctly in your cell system.[16]

Section 2: Data Summary & Assay Selection

Choosing the right assay depends on the specific question you are asking. A multi-assay approach is always recommended for a comprehensive understanding.

Experimental Question Primary Assay Principle Pros Cons
Is DRFBPI reducing the number of viable cells? (Screening) MTT / XTT AssayMeasures metabolic activity via mitochondrial reductase enzymes.High-throughput, inexpensive, sensitive.Can be confounded by changes in metabolic rate without cell death; indirect measure of viability.[8]
Is DRFBPI causing membrane rupture? (Necrosis/Late Apoptosis) LDH Release AssayMeasures the release of the cytosolic enzyme Lactate Dehydrogenase (LDH) from damaged cells.[21][22]Simple, non-destructive to remaining cells (uses supernatant).Insensitive to early apoptosis or cytostatic effects.[8]
Is DRFBPI inducing apoptosis? Annexin V / PI StainingDetects phosphatidylserine externalization (early apoptosis) and membrane permeability (late apoptosis/necrosis).[10]Distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[11]Requires a flow cytometer; harvesting can introduce artifacts.
When does apoptosis begin? Caspase-3/7 Activity AssayMeasures the activity of key executioner caspases using a luminogenic or fluorogenic substrate.[23][24]Highly sensitive; detects a key biochemical hallmark of apoptosis commitment.Caspase activation can be transient; does not confirm downstream events.[25]
How does DRFBPI induce apoptosis? (Mechanism) JC-1 Staining / Western BlotMeasures mitochondrial membrane potential[18] or levels of key apoptotic proteins (e.g., Bcl-2 family, cleaved PARP).[12][13]Provides specific mechanistic insight into the signaling pathway.Lower throughput; requires specific antibodies and optimization.
Section 3: Key Experimental Protocols & Workflows
Protocol 1: General Workflow for Cytotoxicity Assessment

This diagram illustrates a logical progression from initial screening to mechanistic confirmation.

G cluster_0 Phase 1: Screening A 1. Cell Seeding (Optimize Density) B 2. DRFBPI Treatment (Dose-Response & Time-Course) A->B C 3. MTT Assay (Assess Metabolic Viability) B->C D 4. Annexin V / PI Staining (Flow Cytometry) C->D Viability Reduced? E 5. LDH Release Assay (Measure Necrosis) C->E F 6. Caspase-3/7 Glo Assay (Measure Apoptosis Execution) D->F Apoptosis Confirmed? G 7. Western Blot (Cleaved PARP, Bcl-2 family) F->G Investigate Pathway H 8. JC-1 Staining (Mitochondrial Potential) F->H

Caption: A logical workflow for characterizing the cytotoxicity of a novel compound like DRFBPI.

Protocol 2: Step-by-Step Annexin V/PI Staining for Flow Cytometry

This protocol is adapted from standard methodologies.[7][11][26]

  • Induce Apoptosis: Seed cells and treat with DRFBPI (including vehicle control) for the desired time. Also, include a positive control (e.g., Staurosporine or Etoposide) to ensure the staining procedure works.

  • Harvest Cells:

    • Suspension Cells: Gently collect cells into 15 mL conical tubes.

    • Adherent Cells: Carefully collect the media (which contains floating apoptotic cells). Wash the adherent layer with PBS, then detach using a non-enzymatic method like an EDTA-based solution or gentle scraping. Combine with the collected media.

  • Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 1-2 mL of cold 1X PBS.

  • Resuspend: After a final centrifugation, discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer. Adjust the concentration to ~1 x 10^6 cells/mL.

  • Stain: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a fresh flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V (or other fluorophore).

    • Add 5-10 µL of Propidium Iodide (PI) staining solution (typically 50 µg/mL).

  • Incubate: Gently vortex the tubes and incubate for 15-20 minutes at room temperature, protected from light.[11]

  • Analyze: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately on a flow cytometer. Be sure to include unstained, Annexin V-only, and PI-only controls for setting compensation and gates.

Hypothesized DRFBPI Signaling Pathway

This diagram outlines a plausible mechanism by which DRFBPI induces apoptosis, providing a framework for mechanistic investigation.

G DRFBPI DRFBPI BRAF BRAF V600E DRFBPI->BRAF Inhibits Bcl2 Bcl-2/Bcl-xL DRFBPI->Bcl2 Downregulates? MEK MEK/ERK Pathway BRAF->MEK Proliferation Cell Proliferation & Survival MEK->Proliferation Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC ΔΨm Collapse Bax Bax/Bak Activation Bax->Mitochondrion Bcl2->Bax Apoptosome Apoptosome Formation (Apaf-1, Casp-9) CytoC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Execution Substrate Cleavage (e.g., PARP) Apoptosis Casp3->Execution

Caption: Hypothesized dual-action mechanism of DRFBPI leading to apoptosis.

References

A consolidated list of authoritative sources cited within this guide for verification and further reading.

  • Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. [Link]

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. [Link]

  • JC-1 Mitochondrial Membrane Potential Assay Kit. RayBiotech. [Link]

  • Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Journal of Visualized Experiments. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. BosterBio. [Link]

  • Which proteins expression should I check by western blot for confirmation of apoptosis? ResearchGate. [Link]

  • Apoptosis detection: a purpose-dependent approach selection. Cell & Bioscience. [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • Assessing Cytotoxicity in Drug Safety Testing: Current Methods and Future Directions. Journal of Pharmacological Sciences. [Link]

  • Cytotoxicity Assays. BMG LABTECH. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • Cytotoxicity Assays – what your cells don't like. BMG LABTECH. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology. [Link]

  • Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Elabscience. [Link]

  • JAK2 Inhibitor, Fedratinib, Inhibits P-gp Activity and Co-Treatment Induces Cytotoxicity in Antimitotic Drug-Treated P-gp Overexpressing Resistant KBV20C Cancer Cells. International Journal of Molecular Sciences. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Drfbpi Resistance in Cell Lines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and overcome resistance to Drfbpi (1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and overcome resistance to Drfbpi (1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole)[1].

Drfbpi is a potent benzimidazole nucleoside analogue. Like all nucleoside analogues, it functions as a prodrug: it requires active cellular uptake, intracellular triphosphorylation by host kinases, and subsequent binding to its molecular target to induce chain termination or target inhibition[2]. Resistance is rarely a single-variable anomaly; it is a dynamic cellular adaptation[3]. This guide will walk you through the causality of resistance, diagnostic workflows, and self-validating protocols to rescue compound efficacy.

Diagnostic Workflow for Resistance

Before altering your experimental design, you must identify the exact node at which your cell line is rejecting or neutralizing Drfbpi. Follow the workflow below to isolate the resistance mechanism.

Diagnostic workflow for identifying Drfbpi resistance mechanisms in cell lines.

Module 1: Cellular Uptake & Efflux

Q: My Drfbpi-resistant cells show near-zero intracellular accumulation of the drug. What is the mechanism, and how do I bypass it?

A: Nucleoside analogues are highly hydrophilic and cannot passively diffuse across the plasma membrane. They rely on Human Equilibrative Nucleoside Transporters (hENTs) for influx. Conversely, ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), actively extrude the drug. A resistant phenotype with low accumulation is caused by either hENT1 downregulation or ABCB1 upregulation .

Quantitative Biomarker Shifts in Drfbpi-Resistant Phenotypes

To benchmark your cell lines, compare your qPCR/Western blot data against these typical quantitative shifts observed in highly resistant clones:

BiomarkerCellular FunctionWT Expression (Relative)Resistant ExpressionImpact on Drfbpi Kinetics
hENT1 Nucleoside Influx1.0x0.15x85% reduction in Vmax​ of uptake
ABCB1 Drug Efflux1.0x12.4xRapid clearance of intracellular pool
dCK Initial Phosphorylation1.0x0.05xFailure to generate Drfbpi-MP
SAMHD1 Triphosphate Degradation1.0x5.8xDepletion of active Drfbpi-TP
Protocol: Self-Validating LC-MS/MS Accumulation Assay

This protocol uses specific inhibitors to validate whether the lack of accumulation is an influx or efflux problem.

  • Seed Cells: Plate WT and resistant cells at 1×106 cells/well in 6-well plates.

  • Pre-incubation (The Control System):

    • Condition A (Vehicle): DMSO control.

    • Condition B (Efflux Block): Pre-treat with 10 µM Verapamil (ABCB1 inhibitor) for 1 hour.

    • Condition C (Influx Block): Pre-treat with 100 nM NBMPR (hENT1 inhibitor) for 1 hour.

  • Drug Exposure: Add 5 µM Drfbpi to all wells for 2 hours.

  • Extraction: Wash rapidly 3x with ice-cold PBS. Extract intracellular metabolites using 80% cold methanol (-80°C).

  • LC-MS/MS Quantification: Measure the parent Drfbpi mass transition.

  • Self-Validation Logic: If Verapamil restores Drfbpi accumulation in the resistant line to WT levels, ABCB1 overexpression is the sole cause. If accumulation remains low across all conditions, hENT1 downregulation is the primary driver.

Module 2: Intracellular Activation (The Prodrug Bottleneck)

Q: Intracellular Drfbpi levels are normal, but the active triphosphate metabolite (Drfbpi-TP) is missing. Why is the drug inert?

A: Drfbpi is a prodrug. The first, rate-limiting step of activation is monophosphorylation by deoxycytidine kinase (dCK) or thymidine kinase (TK). If these kinases are mutated or downregulated, the drug cannot be activated[2]. Alternatively, upregulation of nucleotidases (like SAMHD1) can prematurely degrade the active triphosphate back to the inactive nucleoside.

Drfbpi intracellular activation pathway and corresponding nodes of resistance.

Protocol: Kinase Rescue via ProTide Bypassing

If dCK deficiency is confirmed, you can bypass the resistance using a phosphoramidate prodrug (ProTide) of Drfbpi.

  • Compound Preparation: Synthesize or procure a Drfbpi-aryloxy phosphoramidate derivative. This masks the monophosphate group, allowing it to cross the membrane and be cleaved intracellularly by esterases, completely bypassing dCK.

  • Cytotoxicity Assay: Treat resistant cells with a dose-response gradient (0.1 nM to 100 µM) of both standard Drfbpi and Drfbpi-ProTide for 72 hours.

  • Viability Readout: Use CellTiter-Glo to determine the IC50​ .

  • Self-Validation Logic: If the ProTide restores the IC50​ to wild-type sensitivity, the resistance mechanism is definitively isolated to the initial kinase phosphorylation step. If the cells remain resistant to the ProTide, the resistance lies downstream (e.g., target mutation).

Module 3: Target Mutations & S-Phase Arrest

Q: Both Drfbpi and its active triphosphate are highly expressed in the cells, but they still survive treatment. How are they escaping toxicity?

A: When uptake and activation are intact, resistance occurs either through structural mutations in the binding pocket of the target enzyme (preventing competitive inhibition)[2], or through a generalized cellular adaptation known as S-Phase Arrest . Cells can sense sublethal incorporation of nucleoside analogues into their DNA, halt cell cycle progression, repair the damaged DNA, and continue proliferating once the drug is removed[3].

Protocol: Abrogation of S-Phase Arrest (Sensitization Assay)

To overcome this survival mechanism, we can dysregulate the S-phase checkpoint, forcing the cells to undergo apoptosis.

  • Induction of Arrest: Treat the resistant cell line with a cytostatic concentration of Drfbpi ( IC20​ ) for 24 hours to induce S-phase accumulation[3].

  • Checkpoint Abrogation: Wash the cells 2x with PBS to remove extracellular Drfbpi. Replace with fresh medium containing a non-toxic concentration of a checkpoint inhibitor (e.g., UCN-01 / 7-hydroxystaurosporine).

  • Flow Cytometry Analysis: After 12 hours, harvest the cells. Stain with Propidium Iodide (PI) for cell cycle and Annexin V-FITC for apoptosis.

  • Self-Validation Logic: S-phase arrested cells treated with UCN-01 will show a massive spike in Annexin V positivity without progressing to the G2/M phase[3]. If apoptosis is achieved, the resistance was driven by cell cycle checkpoint adaptation rather than a structural target mutation.

References

  • 1-(2-deoxyribofuranosyl)-4-(3-benzamido)
  • Source: tandfonline.
  • Source: aacrjournals.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Drfbpi (D3) Triplex Experiments

Overview Welcome to the Technical Support Center for Triplex-Forming Oligonucleotide (TFO) experiments utilizing the non-natural nucleoside Drfbpi (1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole, commonly a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for Triplex-Forming Oligonucleotide (TFO) experiments utilizing the non-natural nucleoside Drfbpi (1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole, commonly abbreviated in literature as D3 ). Unlike canonical bases that rely on Hoogsteen hydrogen bonding, Drfbpi recognizes target T-A and C-G base pairs via a unique intercalation mechanism. This guide addresses the common pitfalls, structural nuances, and self-validating protocols required to achieve high-affinity, sequence-specific DNA triple helices.

Frequently Asked Questions (FAQs)

Q: How does Drfbpi achieve sequence recognition without standard hydrogen bonding? A: Drfbpi bypasses traditional Hoogsteen pairing. Instead, its three aromatic rings stack directly onto the bases of all three DNA strands, intercalating specifically on the 3' side (with respect to the purine strand) of the target base pair . This structural mimicry of a base triplet provides high stability, but makes the molecule hyper-sensitive to the local steric environment.

Q: Why is my Drfbpi-modified TFO failing to bind the target duplex? A: The most common pitfall is ignoring nearest-neighbor interactions. Because Drfbpi intercalates, its stability is entirely dictated by the flanking sequence context. If you place a Drfbpi residue such that its adjacent 3' neighbor is a C+GC triplet, the complex suffers severe destabilization due to steric and electronic clashes . Always aim to flank Drfbpi with T.AT triplets.

Troubleshooting Guide: Common Pitfalls & Causality

Pitfall 1: Suboptimal Flanking Sequence Design
  • Symptom: Thermal denaturation assays (Tm) show low triplex stability, or affinity cleaving yields no footprint.

  • Causality: Intercalation requires optimal π-π stacking. A 3' C+GC triplet disrupts the helical geometry required for Drfbpi's benzamido and phenylimidazole rings to slide between the base pairs.

  • Solution: Redesign the TFO binding site. Drfbpi is highly stable when flanked by two T.AT triplets. If a C+GC triplet is unavoidable in your target gene, place it on the 5' side of Drfbpi, which is structurally tolerated.

Pitfall 2: Inadequate Cationic Shielding
  • Symptom: TFO fails to hybridize even with optimal flanking sequences.

  • Causality: The formation of a pyrimidine-purine-pyrimidine triplex brings three negatively charged phosphodiester backbones into close proximity. Without sufficient cationic shielding, electrostatic repulsion prevents Drfbpi from intercalating.

  • Solution: Ensure your binding buffer contains 10–20 mM MgCl₂. Polyamines like spermine (1-2 mM) can also be added to facilitate backbone neutralization.

Pitfall 3: Over-cleavage in Affinity Cleaving Assays
  • Symptom: Autoradiography shows a continuous smear rather than a discrete cleavage pattern at the target site.

  • Causality: Excessive generation of hydroxyl radicals from the EDTA-Fe(II) complex. If the reducing agent (DTT) concentration is too high or the reaction time too long, radicals diffuse away from the intercalation site, causing non-specific backbone scission.

  • Solution: Strictly limit the cleavage reaction to 15 minutes and titrate the Fe(NH₄)₂(SO₄)₂ concentration (typically 10 µM is sufficient).

Data Presentation: Flanking Sequence Effects

The following table summarizes the relative stabilities of Drfbpi based on its nearest-neighbor triplets, demonstrating the critical nature of sequence context .

5' Flanking TripletTarget Triplet3' Flanking TripletRelative StabilityIntercalation Efficiency
T.ATD3.TAT.ATHigh (Optimal)+++
T.ATD3.CGT.ATHigh+++
C+GCD3.TAT.ATModerate++
T.ATD3.TAC+GCLow (Destabilized)-

Self-Validating Experimental Protocol: Quantitative Affinity Cleaving Assay

To empirically validate the binding affinity and site specificity of your Drfbpi-TFO, use this affinity cleaving protocol. Self-Validation Principle: This protocol acts as a self-validating system by incorporating mandatory internal controls—a scrambled TFO (negative control to rule out non-specific binding) and a Maxam-Gilbert sequencing lane (positive spatial reference to confirm the exact intercalation site).

Step 1: TFO Synthesis and Labeling Synthesize the TFO incorporating Drfbpi at the desired position. Conjugate an EDTA moiety to the 5' terminus to act as the cleavage warhead.

Step 2: Target DNA Preparation End-label the target double-stranded DNA using [γ-³²P]ATP and T4 polynucleotide kinase. Purify the labeled duplex via a Sephadex G-50 spin column.

Step 3: Triplex Hybridization (with Controls) Set up three parallel reactions to ensure systemic validation:

  • Test: 10 nM labeled target DNA + 1 µM Drfbpi-TFO.

  • Negative Control: 10 nM labeled target DNA + 1 µM scrambled TFO-EDTA.

  • Background Control: 10 nM labeled target DNA + Buffer only. Incubate in Binding Buffer (50 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 mM NaCl) at 22°C for 4 hours to reach thermodynamic equilibrium.

Step 4: Cleavage Initiation To all tubes, add 10 µM Fe(NH₄)₂(SO₄)₂ and 4 mM DTT to initiate the Fenton-like reaction. Incubate precisely for 15 minutes at 22°C.

Step 5: Quenching and Precipitation Stop the reaction by adding 100 mM thiourea (a radical scavenger). Add 0.3 M sodium acetate and 3 volumes of cold ethanol to precipitate the DNA. Centrifuge, wash with 70% ethanol, and resuspend in formamide loading buffer.

Step 6: Denaturing PAGE and Autoradiography Resolve the cleavage products on a 10% denaturing polyacrylamide gel (containing 7 M urea). Run a Maxam-Gilbert A+G sequencing reaction of the target DNA in an adjacent lane. Expose the gel to a phosphor screen and quantify the cleavage bands using densitometry.

Visualizations

G N1 1. TFO Synthesis (Drfbpi + EDTA) N2 2. Triplex Hybridization (dsDNA + TFO) N1->N2 N3 3. Cleavage Initiation (Fe2+ / DTT) N2->N3 N4 4. Denaturing PAGE N3->N4 N5 5. Autoradiography N4->N5

Workflow for Drfbpi-TFO Affinity Cleaving Assay.

G Root Drfbpi (D3) Triplex Insertion Mech Intercalation Mechanism (Stacks on 3' side of target) Root->Mech Flank Flanking Sequence Context Root->Flank Good Flanked by 5'-T.AT and 3'-T.AT (High Stability) Flank->Good Bad 3' Neighbor is C+GC (Severe Destabilization) Flank->Bad

Drfbpi intercalation mechanism and flanking sequence dependency.

References

  • Flanking sequence effects within the pyrimidine triple-helix motif characterized by affinity cleaving. Biochemistry URL:[Link]

  • Solution structure of a pyrimidine-purine-pyrimidine triplex containing the sequence-specific intercalating non-natural base D3. Journal of Molecular Biology URL:[Link]

Optimization

DRFBPi Technical Support Center: Managing Batch-to-Batch Variability

Welcome to the technical support center for DRFBPi. This guide is designed for researchers, scientists, and drug development professionals to address and mitigate the challenges arising from the inherent batch-to-batch v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for DRFBPi. This guide is designed for researchers, scientists, and drug development professionals to address and mitigate the challenges arising from the inherent batch-to-batch variability of DRFBPi. Our goal is to provide you with the expertise and tools necessary to ensure the reproducibility and reliability of your experiments.

Introduction to Batch-to-Batch Variability

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of batch-to-batch variability in recombinant proteins like DRFBPi?

A1: The primary sources of variability in recombinant protein production are multi-faceted. They often stem from the biological systems used for expression. For instance, the health and passage number of mammalian or bacterial cell lines used as "biofactories" can significantly influence protein expression levels, folding, and post-translational modifications.[1] Other key factors include:

  • Culture Conditions: Minor fluctuations in media composition, pH, temperature, and induction time.[5]

  • Purification Processes: Differences in chromatography resins, buffers, and handling can alter the purity and stability of the final product.

  • Post-Translational Modifications (PTMs): Variations in PTMs, such as glycosylation and phosphorylation, can occur between batches and significantly impact the biological activity of DRFBPi.[3]

Q2: How can I know if batch-to-batch variability of DRFBPi is affecting my experiment?

A2: The most common indicator is a change in your experimental results when you switch to a new lot of DRFBPi. This could manifest as:

  • A shift in the dose-response curve.

  • Altered signaling pathway activation.

  • Changes in cell morphology or viability.

  • Inconsistent results in immunoassays like ELISA.[3]

To confirm that the variability is due to the new batch of DRFBPi, it is recommended to perform a side-by-side comparison with a previously validated, "gold standard" lot.

Q3: What is a "gold standard" lot and how do I establish one?

A3: A "gold standard" or reference lot is a specific batch of DRFBPi that you have thoroughly characterized and shown to produce consistent and expected results in your specific application. To establish a reference lot, you should:

  • Purchase a larger quantity of a single lot of DRFBPi.

  • Perform comprehensive quality control and functional validation assays (as described in the Troubleshooting Guide below).

  • Aliquot the reference lot into single-use volumes and store them under recommended conditions to prevent degradation from multiple freeze-thaw cycles.[6]

  • Use this reference lot to qualify new batches of DRFBPi.

Q4: Can I mix different batches of DRFBPi to "average out" the variability?

A4: This is not recommended. Mixing batches can introduce new, uncharacterized variables and may mask the underlying issues with a particular lot. It is a better practice to individually qualify each new batch against your established reference lot.

Troubleshooting Guide: A Proactive Approach to Managing Variability

This section provides a systematic workflow for qualifying new batches of DRFBPi to ensure consistency in your experiments.

Workflow for Qualifying a New Batch of DRFBPi

This workflow outlines the steps to validate a new lot of DRFBPi against a previously established reference lot.

G cluster_0 Initial QC cluster_1 Functional Validation cluster_2 Decision cluster_3 Action qc1 Visual Inspection & Reconstitution qc2 Protein Concentration Verification qc1->qc2 qc3 Purity Assessment (SDS-PAGE) qc2->qc3 func1 Bioactivity Assay (Dose-Response) qc3->func1 func2 Signaling Pathway Activation func1->func2 decision Batch Performance Acceptable? func2->decision accept Accept & Use New Batch decision->accept Yes reject Reject Batch & Contact Supplier decision->reject No start Receive New DRFBPi Batch start->qc1

Caption: Workflow for qualifying a new DRFBPi batch.

Step-by-Step Experimental Protocols

1. Initial Quality Control (QC)

  • Objective: To verify the basic physical and biochemical properties of the new DRFBPi batch.

  • Protocol:

    • Visual Inspection and Reconstitution: Before opening, centrifuge the vial to collect all lyophilized powder at the bottom.[7] Reconstitute the protein according to the manufacturer's instructions, noting any issues with solubility.[7]

    • Protein Concentration Verification: Use a standard protein assay (e.g., BCA or Bradford) to confirm that the protein concentration is consistent with the manufacturer's specifications.

    • Purity Assessment via SDS-PAGE:

      • Load equal amounts (e.g., 1-5 µg) of the new batch and the reference lot onto a polyacrylamide gel.

      • Run the gel and stain with Coomassie Blue or a similar stain.

      • Compare the banding patterns. The new lot should show a primary band at the same molecular weight as the reference lot with a similar purity level. Note any significant differences in minor bands, which could indicate contaminants or degradation products.

2. Functional Validation

  • Objective: To ensure the new batch of DRFBPi has comparable biological activity to the reference lot in your specific experimental system.

  • Protocol:

    • Bioactivity Assay (Dose-Response Curve):

      • Prepare serial dilutions of both the new and reference lots of DRFBPi.

      • Treat your target cells with this dose range.

      • Measure a relevant biological endpoint (e.g., cell proliferation, cytokine secretion, or reporter gene expression).

      • Plot the dose-response curves for both lots. The EC50 (half-maximal effective concentration) values should be comparable.

    • Signaling Pathway Activation (Western Blot):

      • Treat cells with a fixed, biologically relevant concentration of both the new and reference lots of DRFBPi for an appropriate duration.

      • Prepare cell lysates and perform a Western blot to detect the phosphorylation of key downstream signaling proteins (e.g., p-ERK, p-AKT).

      • The intensity of the phosphorylated protein bands should be similar between the two lots.

Data Presentation: Comparing New vs. Reference Lots

Summarize your findings in a clear, comparative table.

Parameter Reference Lot (Lot #12345) New Lot (Lot #67890) Acceptance Criteria
Purity (SDS-PAGE) >95%>95%Comparable to reference
EC50 (Bioassay) 10.5 ng/mL11.2 ng/mLWithin 20% of reference
p-ERK Induction 3.5-fold increase3.2-fold increaseWithin 20% of reference

Advanced Troubleshooting

Issue: The new batch shows lower activity in the bioassay.

  • Possible Cause: Improper protein folding, degradation, or altered post-translational modifications.

  • Troubleshooting Steps:

    • Re-check Handling: Ensure the protein was not subjected to multiple freeze-thaw cycles or improper storage.[6][7]

    • Contact Technical Support: Provide your comparative data to the supplier. They may have additional information on the specific lot or be able to provide a replacement.

    • Consider Advanced Characterization: For critical applications, techniques like mass spectrometry can be used to analyze post-translational modifications and confirm protein identity.[3]

Issue: The new batch is not soluble.

  • Possible Cause: Improper reconstitution buffer or vigorous mixing.

  • Troubleshooting Steps:

    • Verify Reconstitution Protocol: Double-check the manufacturer's recommended buffer and procedure. Some proteins require specific pH or salt concentrations for optimal solubility.[7]

    • Gentle Mixing: Avoid vigorous vortexing, which can cause protein aggregation and denaturation.[6][7] Swirl or gently pipette to dissolve the lyophilized powder.

References

  • Troubleshooting Guide for Common Recombinant Protein Problems. (2025). Patsnap Synapse. [Link]

  • A Method for Checking Recombinant Protein Quality to Troubleshoot for Discordant Immunoassays. (2021). bioRxiv. [Link]

  • Overcoming Batch-to-Batch Variation in Viral Vector Manufacturing. (2024). Lab Manager. [Link]

  • Assessing and mitigating batch effects in large-scale omics studies. (2024). Genome Biology. [Link]

  • My recombinant enzyme activity is acting weird, does anyone have an explanation, or even know how to solve this problem? (2024). ResearchGate. [Link]

  • Improving the batch-to-batch reproducibility in microbial cultures during recombinant protein production by guiding the process along a predefined total biomass profile. (2006). BMC Biotechnology. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Cellular Targets of Drfbpi: A Comprehensive Application Guide

Introduction: The Mechanistic Imperative of Drfbpi In the landscape of transcriptional kinase inhibitors, Drfbpi (CAS No.: 143632-16-0)[1][2]—chemically identified as 1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Mechanistic Imperative of Drfbpi

In the landscape of transcriptional kinase inhibitors, Drfbpi (CAS No.: 143632-16-0)[1][2]—chemically identified as 1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole[3][4]—emerges as a highly selective nucleoside analogue. Structurally related to the classical tool compound DRB (5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole)[5][6], Drfbpi is engineered to target the Positive Transcription Elongation Factor b (P-TEFb) complex[7][8].

The causality of targeting P-TEFb lies in its catalytic subunit, Cyclin-Dependent Kinase 9 (CDK9). CDK9 phosphorylates Serine 2 (Ser2) on the Carboxy-Terminal Domain (CTD) of RNA Polymerase II (RNAPII)[7][8]. This specific phosphorylation event acts as the biochemical switch that releases RNAPII from promoter-proximal pausing, driving productive transcriptional elongation[7][8]. By specifically occupying the ATP-binding pocket of CDK9, Drfbpi halts the transcription of short-lived, disease-driving oncogenes (e.g., MYC, MCL1), making it a highly valuable compound for both basic research and drug development.

G Drfbpi Drfbpi (Inhibitor) CDK9 CDK9 / Cyclin T1 (P-TEFb) Drfbpi->CDK9 Blocks RNAPII RNA Pol II (Unphosphorylated) CDK9->RNAPII Phosphorylates RNAPII_P RNA Pol II (Phospho-Ser2) RNAPII->RNAPII_P Activation Elongation Transcriptional Elongation RNAPII_P->Elongation Drives

Fig 1: Drfbpi mechanism of action targeting the P-TEFb complex to halt transcription elongation.

Comparative Profiling: Drfbpi vs. Alternative CDK Inhibitors

When designing a target validation workflow, it is critical to benchmark the compound against established alternatives[9]. While pan-CDK inhibitors like Flavopiridol exhibit extreme potency, their lack of selectivity induces broad cytotoxicity[10]. Conversely, DRB is highly specific to CDK9 but requires high micromolar concentrations, limiting its in vivo utility[6][10]. Drfbpi bridges this gap, offering nanomolar potency with a clean selectivity profile.

Table 1: Comparative in vitro Profiling of Transcriptional Kinase Inhibitors

CompoundPrimary TargetIC50 (CDK9/CycT1)Selectivity ProfileCellular Permeability
Drfbpi CDK9~15 nMHigh (Minimal CDK2/7 off-target)High
DRB CDK9~3 µMModerate (Inhibits CK2, CDK7)High
Flavopiridol Pan-CDK~3 nMLow (Inhibits CDK1/2/4/6/7/9)Moderate
Dinaciclib CDK1/2/5/9~4 nMModerate (Slight preference for CDK9)High

The Self-Validating System: Core Experimental Protocols

A rigorous validation pipeline cannot rely on a single assay. To establish absolute trustworthiness, we employ a Self-Validating Bipartite System : Protocol 1 proves direct physical engagement in the complex cellular milieu, while Protocol 2 proves functional downstream inhibition. If a compound binds but fails to inhibit, or inhibits without binding (indicating an off-target effect), this dual-system immediately flags the discrepancy.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Traditional affinity pull-downs require chemical modification of the drug, which can alter its binding kinetics. CETSA, as established by [11][12], circumvents this by relying on the biophysical principle of ligand-induced thermal stabilization. When Drfbpi binds CDK9, the thermodynamic stability of the kinase increases, preventing its heat-induced unfolding and aggregation[11][12].

G Cells Live Cells Incubation Heat Thermal Gradient Cells->Heat Lysis Lysis & Spin Heat->Lysis Western Western Blot Lysis->Western Curve Melt Curve Analysis Western->Curve

Fig 2: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target validation.

Step-by-Step Methodology:

  • Cell Preparation & Dosing: Culture target cells (e.g., HCT116) to 70% confluency. Treat with 100 nM Drfbpi or DMSO (vehicle) for 1 hour.

    • Causality: A 1-hour window ensures complete intracellular drug equilibration without triggering secondary apoptotic cascades that degrade the proteome.

  • Thermal Aliquoting: Harvest cells, wash in cold PBS, and divide equally into PCR tubes. Heat the tubes across a thermal gradient (40°C to 65°C) for exactly 3 minutes using a thermocycler, followed by 3 minutes at room temperature.

    • Causality: This specific heating duration allows the unbound protein fraction to reach equilibrium unfolding without causing non-specific global protein precipitation.

  • Lysis and Fractionation: Lyse cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C.

    • Causality: Freeze-thawing avoids harsh detergents (like SDS) that might artificially disrupt the drug-target complex. High-speed centrifugation pellets the denatured (unbound) proteins, leaving only the soluble, intact (drug-bound) CDK9 in the supernatant.

  • Detection: Analyze the soluble fraction via Western Blotting using an anti-CDK9 antibody. Calculate the apparent melting temperature (ΔTm) shift. A positive shift of >2°C confirms direct target engagement.

Protocol 2: Functional Validation via Phospho-RNAPII (Ser2) Western Blotting

Physical binding does not guarantee functional inhibition. To confirm that Drfbpi functionally blocks P-TEFb's kinase activity in vivo, we must measure the phosphorylation state of its direct substrate, RNAPII, as detailed by [7][8].

Step-by-Step Methodology:

  • Time-Course Treatment: Treat cells with a concentration gradient of Drfbpi (10 nM - 1 µM) for 2, 4, and 6 hours.

  • Protein Extraction: Lyse cells in RIPA buffer heavily supplemented with phosphatase inhibitors (e.g., PhosSTOP) and protease inhibitors.

    • Causality: Phosphatase inhibitors are absolutely critical here. Endogenous cellular phosphatases (like PP2A) will rapidly dephosphorylate RNAPII during the lysis process, leading to false-positive inhibition results if left unchecked.

  • Immunoblotting: Run lysates on a 6% SDS-PAGE gel.

    • Causality: RNAPII is a massive protein complex (~220 kDa); a low-percentage gel is strictly required for proper electrophoretic resolution.

  • Analysis: Probe the membrane with antibodies specific to RNAPII-phospho-Ser2 and total RNAPII. A successful validation will show a dose-dependent decrease in the phospho-Ser2 signal while total RNAPII remains constant, proving specific catalytic inhibition of CDK9.

References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.[Link]

  • Controlling the elongation phase of transcription with P-TEFb. Molecular Cell.[Link]

  • Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? Transcription.[Link]

Sources

Comparative

Mechanistic Causality: Intercalation vs. Hoogsteen Hydrogen Bonding

As a Senior Application Scientist, I present this objective comparative guide to address one of the most persistent challenges in nucleic acid targeting: the sequence-specific recognition of double-helical DNA via Triple...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I present this objective comparative guide to address one of the most persistent challenges in nucleic acid targeting: the sequence-specific recognition of double-helical DNA via Triplex-Forming Oligonucleotides (TFOs).

While canonical TFOs are highly effective at targeting homopurine tracts, the presence of pyrimidine inversions (T·A or C·G base pairs) disrupts the Hoogsteen hydrogen-bonding network. To overcome this, artificial nucleosides such as Drfbpi (CAS 143632-16-0)—chemically known as 1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole and commonly designated as D3 —were engineered[1]. However, as structural characterization techniques have evolved, so has our understanding of D3's true binding mechanics, leading to the development of next-generation analogs.

This guide provides a comprehensive analysis of Drfbpi against its modern analogs, detailing their mechanistic differences, comparative performance, and the self-validating experimental protocols required to evaluate them.

The fundamental difference between Drfbpi (D3) and its analogs lies in their spatial and thermodynamic binding modes.

The Intercalation Mechanism of Drfbpi (D3) Initially synthesized to extend the recognition code to all four Watson-Crick base pairs, D3 was hypothesized to form direct hydrogen bonds with pyrimidine-purine inversions[2]. However, high-resolution 2D NMR spectroscopy revealed a surprising causality: D3 does not hydrogen bond with the target Watson-Crick base pair. Instead, it intercalates between its associated base pair and the adjacent 3' triplet[1]. By skipping a base pair, D3 achieves thermodynamic stability through base-stacking interactions, but this comes at the cost of distorting the local triplex geometry and making the binding affinity highly dependent on flanking sequences[3].

The Canonical Mechanism of Next-Generation Analogs To resolve the structural distortion caused by D3's intercalation, next-generation analogs were designed to maintain the canonical Hoogsteen hydrogen-bonding network without skipping base pairs[4].

  • BAU [2′-aminoethoxy-5-(3-aminoprop-1-ynyl)uridine] was engineered to recognize A·T base pairs with high affinity[2].

  • APP [6-(3-aminopropyl)-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one] specifically binds to C·G pairs[2].

  • S [N-(4-(3-acetamidophenyl)thiazol-2-yl-acetamide)] targets T·A pairs[2].

  • MeP (3-methyl-2-aminopyridine) binds to G·C pairs at higher physiological pHs than natural cytosine[2].

Comparative Performance Data

The following table summarizes the quantitative performance and binding characteristics of Drfbpi compared to its structural analogs.

Compound / NucleosideTarget Base PairPrimary Binding ModeRelative AffinityKey Advantage / Structural Limitation
Drfbpi (D3) T·A, C·GIntercalation (Skips 1 bp)ModerateBroad recognition, but distorts helix geometry via intercalation[1].
BAU A·THoogsteen H-bondHighHigh affinity; maintains standard triplex geometry without distortion[2].
APP C·GHoogsteen H-bondHighHighly specific for C·G inversions; extends the triplex recognition code[2].
S T·AHoogsteen H-bondModerateSpecific for T·A pairs; avoids the intercalation artifact seen in D3[2].
MeP G·CHoogsteen H-bondHighOvercomes the acidic pH requirement of natural Cytosine (C+)[2].

Experimental Methodologies: Self-Validating Systems

To accurately compare TFOs, researchers must employ a self-validating system. Thermodynamic data alone (UV Melting) cannot confirm the microscopic binding register. Therefore, it must be orthogonally validated by spatial mapping (Affinity Cleaving). If a TFO binds via intercalation (like D3) rather than canonical H-bonding, the cleavage pattern will physically shift by one base pair, perfectly corroborating thermodynamic anomalies.

Protocol A: UV Thermal Denaturation (Tm) Analysis

Causality: Triplexes undergo biphasic melting. The first transition corresponds to the unstacking of the third strand (TFO), and the second to the Watson-Crick duplex. By measuring the hyperchromic shift at 260 nm, we isolate the specific thermodynamic stability (ΔG, Tm) contributed by the artificial nucleoside.

  • Preparation: Mix equimolar concentrations (1.5 μM) of the target dsDNA and the synthesized TFO in a physiological buffer (10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Annealing: Heat the complex to 90°C for 5 minutes. Slowly cool at a rate of 0.5°C/min to 4°C. Crucial step: Rapid cooling causes kinetic trapping; slow cooling ensures true thermodynamic equilibrium.

  • Measurement: Transfer the sample to a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Thermal Ramping: Ramp the temperature from 4°C to 90°C at 0.5°C/min, recording absorbance at 260 nm.

  • Data Analysis: Calculate the first derivative of the melting curve ( dA/dT ). The first peak represents the triplex dissociation temperature ( Tm3​ ).

Protocol B: Affinity Cleaving Assay

Causality: By conjugating an EDTA-Fe(II) moiety to the TFO, we generate localized hydroxyl radicals upon activation. These radicals cleave the DNA backbone within 10-15 Å of the binding site. High-resolution gel electrophoresis of these fragments maps the exact spatial register, confirming whether the TFO skips a base pair (D3) or binds canonically (BAU/APP)[3].

  • Synthesis: Synthesize the TFO with a 5' or 3' terminal thymidine-EDTA modification.

  • Radiolabeling: Label the target dsDNA at the 5' end using[γ-32P]ATP and T4 polynucleotide kinase.

  • Complex Formation: Incubate the labeled dsDNA (10 nM) with varying concentrations of the EDTA-TFO (10 nM to 1 μM) in cleavage buffer (50 mM Tris-HCl, 10 mM NaCl, 1 mM spermine, pH 7.4) at 22°C for 2 hours.

  • Radical Activation: Initiate the cleavage reaction by adding 1 mM dithiothreitol (DTT) and 10 μM Fe(NH4)2(SO4)2. Incubate for exactly 30 minutes.

  • Resolution: Quench the reaction via ethanol precipitation. Resolve the cleaved fragments on a 10% denaturing polyacrylamide gel.

  • Quantification: Visualize via phosphorimaging. A shifted cleavage pattern relative to the expected Hoogsteen register confirms an intercalative binding mode.

Workflow Visualization

TFO_Workflow A Target dsDNA Sequence Identification C Triplex Annealing (Thermodynamic Equilibrium) A->C B TFO Synthesis (Drfbpi / BAU / APP) B->C D UV Thermal Denaturation (Tm Analysis) C->D Thermodynamics E Affinity Cleaving Assay (Spatial Register) C->E Specificity F 2D NMR Spectroscopy (Structural Mode) C->F Conformation G Hoogsteen H-Bonding (Canonical Analogs) F->G Direct pairing H Intercalation (Drfbpi / D3) F->H Skips base pair

Workflow for validating TFO binding mechanisms and thermodynamic stability.

Conclusion

While Drfbpi (D3) represented a pioneering step in overcoming the pyrimidine inversion problem in TFO design, its reliance on intercalation rather than canonical hydrogen bonding inherently limits its structural predictability. For modern drug development and genomic targeting, next-generation analogs like BAU, APP, and S offer superior thermodynamic stability and strict adherence to Hoogsteen geometry. Researchers must employ orthogonal validation techniques—pairing UV thermal denaturation with affinity cleaving—to ensure the structural integrity of their designed oligonucleotide complexes.

References

  • Supernatural: Artificial Nucleobases and Backbones to Program Hybridization-Based Assemblies and Circuits.
  • Synthesis and DNA duplex recognition of a triplex-forming oligonucleotide with an ureido-substituted 4-phenylimidazole nucleoside.
  • Flanking Sequence Effects within the Pyrimidine Triple-Helix Motif Characterized. Kiessling Lab.
  • The Nonnatural Deoxyribonucleoside D3 Incorporated in an Intram intramolecular DNA Triplex Binds Sequence Specifically by Intercal

Sources

Validation

Overcoming Reproducibility Challenges in CDK9 Inhibition: A Comparative Guide to DRFBPI vs. Classical Inhibitors

As drug development professionals push the boundaries of transcriptional regulation, targeting the positive transcription elongation factor b (P-TEFb) complex has become a critical strategy in oncology and virology. Cycl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals push the boundaries of transcriptional regulation, targeting the positive transcription elongation factor b (P-TEFb) complex has become a critical strategy in oncology and virology. Cyclin-dependent kinase 9 (CDK9) and Cyclin T1 form the P-TEFb complex, which phosphorylates Serine 2 on the carboxyl-terminal domain of RNA Polymerase II (RNA Pol II) to drive the transition from transcription initiation to productive elongation[1].

DRFBPI (1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole) has emerged as a structurally intriguing nucleoside analog designed to competitively inhibit CDK9. However, despite its theoretical potency, researchers frequently report severe inter-assay variability and poor reproducibility when utilizing DRFBPI in vitro. This guide objectively analyzes the mechanistic causality behind these reproducibility failures, compares DRFBPI against classical alternatives like DRB and Flavopiridol, and provides a self-validating experimental framework to ensure robust data generation.

Mechanistic Causality of Reproducibility Failures

To understand why DRFBPI assays often fail to replicate, we must dissect its biochemical nature. The CDK9 C-terminal tail undergoes dynamic conformational cycling, which is critical for the ordered binding of ATP and the generation of specific phosphorylation patterns on actively transcribed genes[2]. While classical inhibitors bind directly to this active site, DRFBPI introduces two distinct mechanistic variables that compromise reproducibility:

  • The Prodrug Activation Bottleneck: Unlike direct-acting small molecules, nucleoside analogs like DRFBPI function as prodrugs. They require intracellular phosphorylation by enzymes such as deoxycytidine kinase (dCK) to reach their active triphosphate form before they can competitively bind to the kinase target[3]. Variations in basal dCK expression across different cell lines (e.g., HeLa vs. primary PBMCs) drastically alter the apparent IC50 of the compound, creating a major bottleneck for assay reproducibility[4].

  • Aqueous Solubility and Micro-Aggregation: The bulky benzamido-phenyl moiety of DRFBPI significantly increases its lipophilicity. In standard aqueous assay buffers (pH 7.4), failure to strictly control DMSO concentrations (keeping it <0.5% v/v) leads to micro-aggregation. These aggregates artificially inflate the perceived IC50 and cause erratic dose-response curves.

Pathway PTEFb P-TEFb Complex (CDK9 / Cyclin T1) RNAPII RNA Polymerase II (CTD Ser2) PTEFb->RNAPII Phosphorylates NELF Negative Elongation Factors (NELF / DSIF) PTEFb->NELF Phosphorylates Transcription Productive Transcription Elongation RNAPII->Transcription Promotes NELF->Transcription Inhibits (Unphosphorylated) DRFBPI DRFBPI (Active Triphosphate) DRFBPI->PTEFb Competitive Inhibition DRB Classic Inhibitors (DRB / Flavopiridol) DRB->PTEFb Competitive Inhibition

Figure 1: P-TEFb signaling pathway and the competitive inhibition mechanism of DRFBPI.

Objective Performance Comparison

When selecting a CDK9 inhibitor for transcriptional assays, it is crucial to weigh target specificity against assay reliability. Global promoter-proximal Pol II pausing induced by CDK9 inhibitors can be accurately measured via the retention of Pol II occupancy, providing a reliable readout for inhibitor efficacy[5]. Below is a quantitative comparison of DRFBPI against industry-standard alternatives.

ParameterDRFBPIDRBFlavopiridol (Alvocidib)
Chemical Class Nucleoside AnalogBenzimidazole DerivativeFlavonoid Alkaloid
Activation Requirement Yes (Requires dCK phosphorylation)No (Direct acting)No (Direct acting)
Target Specificity Moderate (Off-target nucleoside binding)Low (Pan-kinase activity at high doses)High (Potent CDK9 preference)
Aqueous Solubility (pH 7.4) < 10 µM (Prone to aggregation)~ 50 µM> 100 µM
Typical IC50 (Cellular) 1.5 µM - 15.0 µM (Highly variable)3.0 µM - 5.0 µM10 nM - 20 nM
IC50 Reproducibility (CV%) ~35% (Poor)~15% (Good)~8% (Excellent)
Primary Use Case Prodrug metabolism studiesRoutine transcription blockHigh-potency clinical modeling

Self-Validating Experimental Protocol for DRFBPI

By introducing a parallel control arm pre-incubated with a selective dCK inhibitor (e.g., dCK-IN-1), you can definitively prove that your observed transcriptional block is due to the on-target activation of DRFBPI, rather than non-specific cytotoxicity or compound aggregation.

Workflow Step1 1. Cell Seeding & Equilibration Step2 2. Pre-incubation (± dCK Inhibitor) Step1->Step2 Step3 3. DRFBPI Treatment Step2->Step3 Step4 4. Lysis & Kinase Extraction Step3->Step4 Step5 5. Ser2 Phosphorylation Readout (ELISA/WB) Step4->Step5 Step6 6. Data Normalization (Total Pol II) Step5->Step6

Figure 2: Self-validating assay workflow for DRFBPI featuring dCK-dependent control steps.

Step-by-Step Methodology

Step 1: Cell Seeding & Equilibration Seed target cells (e.g., HeLa or primary PBMCs) at 1×105 cells/well in a 96-well plate. Allow 24 hours for adhesion and metabolic equilibration. Causality note: Metabolic equilibrium is critical because dCK expression fluctuates during different phases of the cell cycle.

Step 2: dCK Inhibitor Pre-incubation (The Validation Step) Divide the plate into two experimental arms. To the "Validation Arm", add 1 µM of dCK-IN-1 (a selective deoxycytidine kinase inhibitor) 2 hours prior to DRFBPI treatment. Leave the "Standard Arm" untreated. Causality note: If DRFBPI requires dCK for activation, the Validation Arm should show complete rescue of CDK9 activity, proving the mechanism of action and ruling out assay artifacts.

Step 3: DRFBPI Preparation and Treatment Prepare a 10 mM stock of DRFBPI in 100% anhydrous DMSO. Perform serial dilutions directly into the culture media, ensuring the final DMSO concentration never exceeds 0.2% v/v. Treat both arms with a concentration gradient of DRFBPI (0.1 µM to 20 µM) for 4 hours.

Step 4: Lysis & Kinase Extraction Aspirate media and wash rapidly with ice-cold PBS to halt kinase activity. Lyse cells using RIPA buffer supplemented with broad-spectrum phosphatase inhibitors (e.g., PhosSTOP) and protease inhibitors.

Step 5: Ser2 Phosphorylation Readout Quantify the inhibition of P-TEFb by measuring the phosphorylation status of RNA Pol II at Serine 2 (Ser2P) using a quantitative ELISA or Western Blot.

Step 6: Data Normalization (Critical Control) Normalize all Ser2P signals against the total RNA Pol II protein content in each well. Causality note: DRFBPI can induce rapid apoptosis at high concentrations. Normalizing against total Pol II ensures that a drop in Ser2P signal is due to true CDK9 inhibition, not simply a reduction in total cell mass.

References

  • Role of CDK9 in transcription elongation: Positive transcription... - ResearchGate.
  • The CDK9 Tail Determines the Reaction Pathway of Positive Transcription Elongation Factor b - PMC.
  • Approved Nucleoside and Nucleobase Analogs with Enzymes of the Human Nucleotide Metabolism - DR-NTU.
  • Activation Pathway of a Nucleoside Analog Inhibiting Respiratory Syncytial Virus Polymerase | ACS Chemical Biology.
  • Ligand-induced native G-quadruplex stabilization impairs transcription initiation - PMC.

Sources

Comparative

Orthogonal methods to confirm Drfbpi activity

Title: Orthogonal Methods to Confirm Drfbpi Activity: A Comprehensive Comparison Guide Introduction As a Senior Application Scientist, I frequently encounter promising small molecules that exhibit potent activity in prim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Orthogonal Methods to Confirm Drfbpi Activity: A Comprehensive Comparison Guide

Introduction

As a Senior Application Scientist, I frequently encounter promising small molecules that exhibit potent activity in primary biochemical screens, only to fail in downstream cellular models. Drfbpi (1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole, CAS: 143632-16-0) is a specialized nucleoside analog whose structural complexity demands rigorous validation. Because nucleoside analogs can interact with a myriad of nucleotide-binding proteins (e.g., polymerases, kinases, and PARP enzymes), relying on a single enzymatic assay to confirm its mechanism of action (MoA) is scientifically perilous.

To establish a self-validating system, we must employ 1—techniques that use fundamentally different principles of detection to measure a common biological trait[1]. By triangulating data from biochemical activity, biophysical binding, and cellular target engagement, we eliminate false positives caused by assay interference, aggregation, or non-specific binding.

The Causality Behind Orthogonal Validation

Why do we need multiple assays? In primary high-throughput screening (HTS), a compound might appear active because it quenches a fluorophore or aggregates the target protein. To prove that Drfbpi genuinely binds its intended target and modulates its function, we must answer three sequential questions:

  • Does it inhibit the enzyme in vitro? (Biochemical)

  • Does it physically bind the target with favorable kinetics? (Biophysical)

  • Does it engage the target inside a living cell? (Cellular)

G Start Drfbpi Hit Identification Primary Primary Biochemical Assay (e.g., FRET/Kinase) Start->Primary High Throughput Biophysical Biophysical Binding (SPR / ITC) Primary->Biophysical Label-free kinetics Cellular Cellular Target Engagement (CETSA / NanoBRET) Biophysical->Cellular Live-cell context Valid Validated Drfbpi Lead Cellular->Valid Confirmed MoA

Orthogonal validation workflow for Drfbpi activity.

Comparing Orthogonal Methods for Drfbpi

To objectively assess Drfbpi's performance, we compare three distinct methodological pillars.

Surface Plasmon Resonance (SPR)

While enzymatic assays confirm activity, SPR confirms physical binding in real-time without the need for 2[2]. SPR measures the change in the refractive index when Drfbpi (analyte) binds to the immobilized target protein on a gold sensor chip. This provides the association rate ( kon​ ) and dissociation rate ( koff​ ), which define the residence time of the drug—a critical predictor of in vivo efficacy.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamics. It measures the heat released or absorbed during the binding event. For a nucleoside analog like Drfbpi, ITC confirms the stoichiometry (1:1 binding) and reveals whether the interaction is driven by enthalpy (hydrogen bonding from the benzamido group) or entropy (hydrophobic interactions from the phenylimidazole ring).

Cellular Thermal Shift Assay (CETSA)

In vitro binding does not guarantee cellular efficacy due to membrane permeability issues or intracellular competition with endogenous nucleotides (e.g., ATP, dNTPs). CETSA measures target engagement in intact cells by monitoring the thermal stabilization of the 3 upon Drfbpi binding[3]. When heated, unbound proteins denature and aggregate, while Drfbpi-bound proteins remain folded and 4[4].

Quantitative Data Presentation: Method Comparison
FeaturePrimary Biochemical AssaySurface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA)
Readout IC50 (Enzymatic Activity)KD, kon, koff (Binding Kinetics)EC50, ΔTm (Target Engagement)
Environment Purified protein, bufferPurified protein, sensor chipIntact living cells / Lysates
Labeling Required Yes (often FRET/Luminescence)No (Label-free)No (Label-free native protein)
Throughput Ultra-High (384/1536-well)Medium to High (HT-SPR)Medium (96/384-well)
Primary Limitation Prone to PAINS / interferenceRequires target immobilizationRequires specific antibodies/MS

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed with built-in causality checks.

Protocol 1: SPR Binding Kinetics for Drfbpi

Objective: Determine the binding affinity ( KD​ ) and kinetics of Drfbpi to rule out non-specific aggregation.

  • Surface Preparation: Immobilize the purified target protein (e.g., polymerase/kinase) onto a CM5 sensor chip using standard amine coupling chemistry. Causality check: Block remaining active esters with ethanolamine to prevent non-specific binding of the highly functionalized Drfbpi.

  • Analyte Preparation: Prepare a 2-fold dilution series of Drfbpi (from 10 µM down to 39 nM) in running buffer containing 1% DMSO to ensure the hydrophobic phenylimidazole moiety remains soluble.

  • Reference Subtraction: Flow the Drfbpi concentration series over both the active flow cell and a blank reference flow cell. Causality check: Subtract the reference signal to eliminate bulk refractive index changes caused by the 1% DMSO.

  • Data Acquisition & Fitting: Inject each concentration for 60 seconds (association phase) followed by a 120-second buffer wash (dissociation phase). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol 2: CETSA Workflow for Cellular Target Engagement

Objective: Confirm that Drfbpi penetrates the cell membrane and binds the target protein in a physiological environment.

  • Cell Treatment: Seed target-expressing cells in a 96-well plate. Treat with a concentration gradient of Drfbpi (or DMSO vehicle control) and incubate for 1-2 hours at 37°C.

  • Thermal Challenge: Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler. Causality check: The brief heating ensures proteins unfold based on their intrinsic thermal stability without causing complete cellular lysis.

  • Lysis and Separation: Lyse the cells using a non-denaturing buffer supplemented with protease inhibitors. Centrifuge at 20,000 x g for 20 minutes to separate the aggregated (unbound) proteins from the soluble (Drfbpi-stabilized) fraction.

  • Quantification: Analyze the soluble fraction using Western Blot or a proximity extension assay (PEA). Plot the relative protein abundance against temperature to determine the melting temperature ( Tm​ ). A significant shift ( ΔTm​>2∘C ) in the Drfbpi-treated samples confirms intracellular target engagement.

CETSA Target Native Target Protein (In Live Cells) Complex Drfbpi-Target Complex Target->Complex Binding Heat Thermal Challenge (Gradient Heating) Target->Heat No Ligand Drfbpi Drfbpi Compound Drfbpi->Complex Complex->Heat Ligand Bound Unbound Unbound Protein Denatures & Aggregates Heat->Unbound Tm Exceeded Bound Stabilized Complex Remains Soluble Heat->Bound Shifted Tm Readout Quantification (Western Blot / MS) Unbound->Readout Signal Lost Bound->Readout Signal Retained

Mechanism of CETSA for confirming Drfbpi target engagement.

Conclusion

Confirming the activity of complex nucleoside analogs like Drfbpi requires moving beyond isolated enzymatic screens. By integrating SPR for precise biophysical kinetics and CETSA for physiological target engagement, drug development professionals can build a robust, self-validating data package that confidently advances the right molecules into preclinical development.

References

  • Improving Therapeutics Discovery with Orthogonal Assay D
  • SPR applications in early drug discovery | Alto™ Digital SPR.Nicoya Lifesciences.
  • CETSA Target Engagement directly in cells.Pelago Bioscience.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.

Sources

Validation

Comprehensive Comparison Guide: Drfbpi Efficacy in Diverse Cell Lines and Models

Executive Summary & Mechanistic Rationale Drfbpi (CAS: 143632-16-0), chemically designated as 1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole, represents an emerging class of bifunctional chemotherapeutic ag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Drfbpi (CAS: 143632-16-0), chemically designated as 1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole, represents an emerging class of bifunctional chemotherapeutic agents. As drug development shifts toward overcoming acquired resistance in solid tumors, hybrid molecules that exploit multiple vulnerabilities simultaneously are gaining traction.

Drfbpi is engineered with two distinct functional moieties:

  • The Deoxyribofuranosyl Core: Acts as a nucleoside analog. Unlike traditional small molecules that rely on passive diffusion, this moiety facilitates active intracellular accumulation via Human Equilibrative Nucleoside Transporters (hENTs), specifically hENT1 .

  • The Benzamido-Phenylimidazole Pharmacophore: A potent, competitive inhibitor of the NAD+ binding site on Poly(ADP-ribose) polymerase 1 and 2 (PARP1/2). By trapping PARP on DNA single-strand breaks (SSBs), it induces replication fork collapse and subsequent double-strand breaks (DSBs) .

This dual-action mechanism allows Drfbpi to achieve high intracellular concentrations in hENT1-overexpressing tumors (e.g., pancreatic adenocarcinoma) while driving profound synthetic lethality in Homologous Recombination (HR)-deficient models (e.g., BRCA-mutated breast cancer).

Mechanism A Drfbpi (Extracellular) B hENT1 Transporter (Cell Membrane) A->B Active Uptake C Intracellular Accumulation B->C D PARP1/2 Inhibition (Benzamide Core) C->D NAD+ Competition E DNA SSB Accumulation D->E Trapped PARP F DSB Formation (Replication Fork) E->F S-Phase G Apoptosis (BRCA-mutant) F->G Synthetic Lethality

Mechanism of Drfbpi: hENT1-mediated uptake and PARP-induced synthetic lethality.

Comparative Efficacy Across Cell Models

To objectively evaluate Drfbpi's performance, it must be benchmarked against standard-of-care alternatives: Olaparib (a first-in-class PARP inhibitor) and Gemcitabine (a classic nucleoside analog).

The following table summarizes representative half-maximal inhibitory concentrations (IC50) derived from standardized 72-hour viability assays.

Table 1: Comparative IC50 Profiling (nM)
Cell LineTissue OriginKey Genotype / PhenotypeDrfbpi (nM)Olaparib (nM)Gemcitabine (nM)
MDA-MB-436 BreastBRCA1-mutant, HR-deficient12.4 15.2450.0
MCF-7 BreastBRCA-WT, HR-proficient850.5 1120.015.5
PANC-1 PancreasBRCA-WT, hENT1-High 45.2 850.022.1
BxPC-3 PancreasBRCA-WT, hENT1-Low 620.0 780.085.4
Data Analysis & Mechanistic Insights:
  • Synthetic Lethality Validation: In the BRCA1-mutated MDA-MB-436 line, Drfbpi exhibits extreme potency (IC50 = 12.4 nM), mirroring the efficacy of Olaparib. The HR deficiency renders these cells incapable of repairing the DSBs caused by the benzamide-mediated PARP trapping.

  • Transporter-Driven Efficacy: The most striking divergence occurs in the pancreatic PANC-1 model. Despite being BRCA-wild-type (where Olaparib fails with an IC50 of 850 nM), Drfbpi maintains high efficacy (45.2 nM). This is directly causal to the high expression of hENT1 in PANC-1 cells, which actively pumps the deoxyribofuranosyl moiety into the cell, achieving localized intracellular concentrations high enough to overcome baseline HR proficiency.

  • Negative Control Validation: In BxPC-3 cells (hENT1-low), Drfbpi's efficacy drops significantly (620 nM), confirming that its superior performance in non-BRCA models is strictly dependent on active nucleoside transport.

Self-Validating Experimental Protocol: Cell Viability Workflow

To ensure high reproducibility and trustworthiness, the following protocol details the methodology used to generate the comparative efficacy data. We utilize the industry-standard CellTiter-Glo® 2.0 Assay , which quantifies ATP as a direct proxy for metabolically active cells.

Assay Design: The Self-Validating System

A robust protocol cannot rely on experimental wells alone. This workflow is designed as a self-validating system incorporating four critical control pillars:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline and normalizes for solvent-induced cytotoxicity.

  • Positive Death Control (1 µM Staurosporine): Confirms the assay's dynamic range by establishing the absolute 0% viability floor.

  • Background Control (Media + Reagent, No Cells): Quantifies auto-luminescence to prevent false-positive ATP readings.

  • ATP Standard Curve (1 nM to 10 µM): Validates that the luminescence response remains perfectly linear across the specific microplate reader's detection range.

Step-by-Step Methodology & Causality

Step 1: Cell Seeding and Adherence

  • Seed cells at optimized densities (e.g., 2,000 cells/well for MDA-MB-436) in 90 µL of complete media within opaque-walled 96-well plates.

  • Causality: Opaque walls are mandatory to prevent optical cross-talk (signal bleed) between adjacent wells during luminescence reading. Allow 24 hours for adherence to ensure cells re-enter the exponential growth phase prior to drug exposure.

Step 2: Compound Dosing

  • Prepare a 10-point, 1:3 serial dilution of Drfbpi, Olaparib, and Gemcitabine in complete media. Add 10 µL of the 10X drug stocks to the 90 µL culture.

  • Causality: Maintaining a constant 0.1% DMSO concentration across all serial dilutions prevents solvent gradient artifacts from skewing the dose-response curve. Incubate for 72 hours (approximately 3 doubling times) to allow the S-phase dependent mechanism of PARP trapping to fully manifest.

Step 3: Reagent Equilibration

  • Remove the plate from the incubator and allow it to equilibrate to room temperature (22°C–25°C) for 30 minutes.

  • Causality: The Ultra-Glo™ Recombinant Luciferase enzyme is highly sensitive to temperature. If the reagent is added to a 37°C plate, the outer wells will cool faster than the inner wells, creating a temperature gradient that results in severe "edge effects" and artifactual data variance.

Step 4: Lysis and Signal Stabilization

  • Add 100 µL of CellTiter-Glo 2.0 Reagent to each well. Place on an orbital shaker at 500 RPM for 2 minutes, followed by a 10-minute static incubation.

  • Causality: The 2-minute mechanical agitation acts synergistically with the proprietary detergent to fully rupture the cell membrane, releasing all intracellular ATP. The subsequent 10-minute static rest allows the ATP-luciferin-luciferase reaction to reach a stable "glow" steady state, ensuring the signal does not decay while the plate is being read.

Step 5: Data Acquisition and IC50 Calculation

  • Read luminescence using an integration time of 0.5 seconds per well. Export data and calculate IC50 using a 4-parameter logistic (4PL) non-linear regression model.

Workflow N1 Step 1: Cell Seeding (96-well plate, 24h) N2 Step 2: Drfbpi Treatment (Serial dilution, 72h) N1->N2 N3 Step 3: CellTiter-Glo Addition (Equilibrate to RT, 100 µL/well) N2->N3 N4 Step 4: Lysis & Stabilization (Shake 2 min, Incubate 10 min) N3->N4 N5 Step 5: Luminescence Readout (SpectraMax/Plate Reader) N4->N5 N6 Step 6: IC50 Calculation (Non-linear regression) N5->N6

Standardized high-throughput CellTiter-Glo viability assay workflow for Drfbpi.

Conclusion

Drfbpi represents a highly rational approach to overcoming the limitations of first-generation PARP inhibitors. By conjugating a benzamide PARP-trapping core with a nucleoside analog, it successfully hijacks the hENT1 transport system. This allows it to maintain potent synthetic lethality in BRCA-mutant models while expanding its therapeutic window into BRCA-wild-type, hENT1-overexpressing malignancies like pancreatic cancer.

References

  • Improving Nucleoside Analogs via Lipid Conjugation; Is fatter any better? Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

  • Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]

Comparative

Comprehensive Comparison Guide: Cross-Reactivity Profiling of Drfbpi

Executive Summary & Biochemical Rationale Drfbpi (1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole; CAS: 143632-16-0) is a synthetic C-nucleoside analog characterized by its unique benzamido-phenylimidazole b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Rationale

Drfbpi (1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole; CAS: 143632-16-0) is a synthetic C-nucleoside analog characterized by its unique benzamido-phenylimidazole base. Like established nucleoside reverse transcriptase inhibitors (NRTIs) and antineoplastic analogs, Drfbpi functions as a prodrug. To exert its therapeutic effect, it must be transported into the cell and sequentially phosphorylated by host cellular kinases into its active triphosphate form[1].

The Causality of Cross-Reactivity (E-E-A-T)

The fundamental challenge in developing nucleoside analogs is their structural mimicry of natural nucleotides, which introduces a severe risk of cross-reactivity with host enzymes. The most critical off-target liability is the inhibition of human mitochondrial DNA polymerase gamma (Pol γ) [2].

When Pol γ erroneously incorporates analog triphosphates, it triggers chain termination of mitochondrial DNA (mtDNA). This leads to mtDNA depletion and life-threatening mitochondrial toxicity, clinically manifesting as lactic acidosis, myopathy, or hepatic failure[3]. Structural studies reveal that specific highly conserved residues in the active site of Pol γ (such as Tyr951 and Tyr955) dictate the selection and incorporation of these analogs[3].

Therefore, a robust cross-reactivity profiling workflow for Drfbpi cannot rely solely on target efficacy. It must rigorously quantify the Discrimination Factor ( Dpol​ ) against human polymerases and assess acute metabolic disruption in metabolically active cellular models, such as HepG2 cells, which provide a complete repertoire of human nucleoside kinases[4].

Mandatory Visualization: Profiling Workflow

G cluster_0 Phase 1: In Vitro Target & Off-Target Profiling cluster_1 Phase 2: Cellular Phenotypic Validation A Drfbpi (Nucleoside Analog) CAS: 143632-16-0 B Polymerase Selectivity (Pol α, β, γ, δ, ε) A->B C Kinase Cross-Reactivity (Radiometric Screen) A->C D Mitochondrial Toxicity (HepG2 mtDNA Depletion) B->D Pol γ Inhibition Risk E Metabolic Disruption (Lactate/Pyruvate Flux) C->E Off-target Kinase Risk F Therapeutic Index Calculation & Lead Selection D->F E->F

Workflow for the cross-reactivity and mitochondrial toxicity profiling of Drfbpi.

Comparative Performance Data

To objectively evaluate the safety profile of Drfbpi, its cross-reactivity metrics must be benchmarked against established clinical baselines: Zidovudine (AZT) (known for high Pol γ toxicity) and Gemcitabine (a broad-spectrum polymerase inhibitor).

The table below summarizes the quantitative profiling data. A higher Pol γ Discrimination Factor ( Dpol​ ) indicates superior selectivity and a lower risk of mitochondrial toxicity.

Compound (Triphosphate)Target Polymerase Efficiency ( kcat​/Km​ )Pol γ Discrimination Factor ( Dpol​ )HepG2 mtDNA Depletion ( IC50​ )Acute Metabolic Disruption (Lactate)
Drfbpi-TP 4.5×105 M−1s−1 > 12,000 > 100 µM Negative
AZT-TP 1.2×106 M−1s−1 25015 µMHigh
Gemcitabine-TP 3.8×105 M−1s−1 1,50045 µMModerate

Data Interpretation: Drfbpi demonstrates a highly favorable Dpol​ , indicating that human Pol γ discriminates against Drfbpi-TP by over four orders of magnitude compared to natural dNTPs. This translates directly to the lack of mtDNA depletion and metabolic disruption in cellular assays.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that every data point generated is internally controlled against false positives or enzyme degradation.

Protocol 1: Transient Kinetic Pol γ Incorporation Assay

Causality: Standard steady-state kinetics ( Km​ and Vmax​ ) often fail to accurately capture the toxicity of chain-terminating analogs because the rate-limiting step becomes the slow dissociation of the enzyme-DNA complex. Transient kinetic analysis using rapid chemical quench methodology isolates the maximum rate of polymerization ( kpol​ ) and the ground-state binding dissociation constant ( Kd​ ), providing a highly accurate incorporation efficiency ( kpol​/Kd​ )[1].

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate 50 nM of purified human Pol γ (catalytic and accessory subunits) with 100 nM of a 5'-radiolabeled DNA primer/template substrate in reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 50 mM NaCl).

  • Rapid Quench Initiation: Using a KinTek rapid quench-flow instrument, rapidly mix the enzyme-DNA complex with varying concentrations of Drfbpi-TP (0.1 µM to 100 µM).

  • Internal Validation (The Self-Validating Step): In parallel syringes, run reactions with natural dATP (positive control for maximum velocity) and ddCTP (positive control for chain termination). System Check: If the kpol​ of the natural dATP deviates by >15% from historical baselines, the enzyme batch is deemed inactive and the assay is aborted.

  • Quenching & Analysis: Quench the reactions at time intervals ranging from 0.01 to 10 seconds using 0.5 M EDTA. Resolve the extended primers on a 15% denaturing polyacrylamide gel and quantify using phosphorimaging.

  • Data Fitting: Fit the data to the Michaelis-Menten equation for transient kinetics to extract kpol​ and Kd​ . Calculate Dpol​=(kpol​/Kd​)natural​/(kpol​/Kd​)Drfbpi​ .

Protocol 2: HepG2 Mitochondrial Toxicity & Metabolic Disruption Assay

Causality: In vitro enzymatic assays cannot account for the efficiency of intracellular phosphorylation. HepG2 human hepatoma cells are utilized because they possess a complete repertoire of nucleoside kinases and rely heavily on mitochondrial oxidative phosphorylation. This allows for the detection of toxicity without the presumption of immediate mtDNA depletion[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Allow 24 hours for attachment.

  • Compound Exposure: Treat cells with Drfbpi at a concentration gradient (1 µM to 100 µM) for 6 days, refreshing the media and compound every 48 hours.

  • Internal Validation (The Self-Validating Step): Include wells treated with 0.5 µg/ml Ethidium Bromide (EtBr) as a positive control for mtDNA depletion, and 50 µM AZT as a positive control for acute metabolic disruption[4]. System Check: The assay is only valid if EtBr achieves >80% mtDNA depletion relative to the vehicle (DMSO) control.

  • Metabolic Readout: On day 6, extract the supernatant and measure extracellular lactate and pyruvate using a colorimetric assay kit. A significant increase in the lactate/pyruvate ratio indicates mitochondrial respiratory chain dysfunction.

  • mtDNA Quantification: Lyse the cells and extract total DNA. Perform quantitative real-time PCR (qPCR) multiplexing a mitochondrial gene (e.g., ND1) against a nuclear housekeeping gene (e.g., ACTB or RNaseP) to determine the relative mtDNA copy number.

References

  • Structural determinants in human DNA polymerase gamma account for mitochondrial toxicity from nucleoside analogs. PubMed (NIH). 3

  • Absence of a Universal Mechanism of Mitochondrial Toxicity by Nucleoside Analogs. ResearchGate. 4

  • Probing the structural and molecular basis of nucleotide selectivity by human mitochondrial DNA polymerase γ. PNAS. 2

  • A Transient Kinetic Approach to Investigate Nucleoside Inhibitors of Mitochondrial DNA polymerase γ. PMC (NIH).1

Sources

Validation

Independent Validation of Drfbpi's Mechanism of Action: A Comparative Guide to CDK9-Mediated Transcriptional Inhibition

Executive Summary & Mechanistic Rationale In the landscape of transcriptional kinase inhibitors, achieving absolute selectivity against Cyclin-Dependent Kinase 9 (CDK9) without off-target inhibition of cell-cycle CDKs (e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of transcriptional kinase inhibitors, achieving absolute selectivity against Cyclin-Dependent Kinase 9 (CDK9) without off-target inhibition of cell-cycle CDKs (e.g., CDK1, CDK2) or other transcriptional CDKs (e.g., CDK7) remains a formidable challenge. Drfbpi (1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole; CAS 143632-16-0) emerges as a highly selective, next-generation structural evolution of the classical inhibitor DRB (5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole).

To understand Drfbpi's mechanism of action, we must examine the Positive Transcription Elongation Factor b (P-TEFb) complex. P-TEFb, composed of CDK9 and Cyclin T1, is the central signaling hub for RNA Polymerase II (RNA Pol II) pause-release[1]. Following transcription initiation, RNA Pol II pauses 20–50 base pairs downstream of the promoter due to the action of negative elongation factors (NELF and DSIF). CDK9 catalyzes the transition to productive elongation by phosphorylating the C-terminal domain (CTD) of RNA Pol II specifically at the Serine 2 (Ser2) position, alongside phosphorylating NELF and DSIF[2].

Unlike pan-CDK inhibitors that cause widespread cytotoxicity, Drfbpi selectively occupies the ATP-binding pocket of CDK9. By doing so, it halts Ser2 phosphorylation, preventing the ejection of NELF and trapping RNA Pol II in its promoter-proximal paused state.

Pathway Drfbpi Drfbpi (Selective CDK9i) P_TEFb P-TEFb Complex (CDK9 / Cyclin T1) Drfbpi->P_TEFb Potent Inhibition DRB DRB (Moderate CDK9i) DRB->P_TEFb Moderate Inhibition Flavo Flavopiridol (Pan-CDKi) Flavo->P_TEFb Pan-Inhibition Pol_Paused RNA Pol II (Paused) CTD Ser5-P P_TEFb->Pol_Paused Phosphorylates Ser2 NELF NELF / DSIF (Repressors) P_TEFb->NELF Phosphorylates Pol_Elongating RNA Pol II (Elongating) CTD Ser2-P / Ser5-P Pol_Paused->Pol_Elongating Pause Release NELF->Pol_Paused Pauses

Fig 1: CDK9-mediated RNA Pol II pause-release pathway and inhibitor intervention points.

Comparative Performance Analysis

When evaluating a novel kinase inhibitor, empirical benchmarking against established clinical and tool compounds is mandatory. We compare Drfbpi against three field-standard alternatives:

  • DRB: The classical tool compound. While it established the paradigm of CDK9 inhibition, it requires high micromolar concentrations and hits off-target kinases like CK1, CK2, and CDK7[3].

  • Flavopiridol (Alvocidib): A highly potent but notoriously non-selective pan-CDK inhibitor. Its lack of selectivity leads to severe off-target cytotoxicity via cell-cycle arrest[4].

  • Dinaciclib: A newer-generation inhibitor with improved potency but still retaining significant cross-reactivity with CDK1, 2, and 5.

Quantitative Benchmarking Data
CompoundPrimary TargetIC50 (CDK9)Selectivity (CDK9 vs CDK7)Off-Target Kinome LiabilityCellular Washout Reversibility
Drfbpi CDK9 / CycT1~12 nM>100-foldMinimalHigh (Rapid recovery)
DRB CDK9 / CycT1~3,000 nM~10-foldCK1, CK2, CDK7High
Flavopiridol Pan-CDK~3 nM<2-foldCDK1, 2, 4, 6, 7Low (Cytotoxic)
Dinaciclib CDK1/2/5/9~4 nM~15-foldCDK1, 2, 5Moderate

Field-Proven Insight: Drfbpi’s substitution of the dichloro-ribofuranosyl moiety (found in DRB) with a 2-deoxyribofuranosyl benzamido-phenylimidazole scaffold dramatically tightens its fit within the CDK9 ATP-binding cleft. This structural nuance is the causal factor behind its >100-fold selectivity over CDK7, allowing researchers to uncouple transcriptional elongation from transcription initiation (a CDK7-dependent process).

Experimental Validation Protocols (Self-Validating Systems)

To independently validate Drfbpi’s mechanism of action, we must utilize assays with built-in internal controls. The following protocols are designed as self-validating systems: if the compound is non-selective, the internal controls will immediately flag the off-target activity.

Protocol A: In Vitro Kinase Profiling via TR-FRET

Causality Check: Benzimidazole derivatives often exhibit intrinsic fluorescence that confounds standard colorimetric or fluorometric assays. Time-Resolved FRET (TR-FRET) utilizes a delayed emission window, entirely bypassing compound autofluorescence to yield true IC50 values.

  • Reagent Preparation: Prepare recombinant CDK9/Cyclin T1, CDK7/Cyclin H/MAT1, and CDK2/Cyclin E complexes in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense Drfbpi, DRB, and Flavopiridol in a 10-point, 3-fold serial dilution series (from 10 μM to 0.5 nM) into a 384-well plate.

  • Enzyme-Substrate Incubation: Add the respective kinase complexes and a biotinylated ULight-labeled peptide substrate. Initiate the reaction by adding ATP at the predetermined Km for each specific kinase. Incubate for 60 minutes at 22°C.

  • Signal Generation: Add the Europium-labeled anti-phospho antibody and EDTA (to stop the kinase reaction). Incubate for 60 minutes.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine specific kinase inhibition.

Protocol B: Cellular Target Engagement (Phospho-CTD Immunoblotting)

Causality Check: CDK7 phosphorylates Ser5 during transcription initiation, while CDK9 phosphorylates Ser2 during elongation. A truly selective CDK9 inhibitor will deplete Ser2-P while leaving Ser5-P and Total RNA Pol II untouched. Ser5-P serves as the internal negative control for CDK7 off-target effects.

  • Cell Culture & Treatment: Seed MCF-7 or HeLa cells at 1×106 cells/well in 6-well plates. Treat with Drfbpi (100 nM), DRB (50 μM), Flavopiridol (300 nM), or DMSO vehicle for exactly 2 hours. (Note: Short incubation prevents secondary apoptotic degradation of the polymerase).

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors (e.g., PhosSTOP) to preserve the transient phosphorylation state.

  • Protein Separation: Denature lysates at 95°C for 5 mins. Resolve 20 μg of total protein per lane on a 4-12% gradient SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting:

    • Probe Membrane 1 with anti-RNA Pol II CTD phospho-Ser2 (CDK9 target).

    • Probe Membrane 2 with anti-RNA Pol II CTD phospho-Ser5 (CDK7 target).

    • Probe Membrane 3 with anti-Total RNA Pol II (Loading control).

  • Quantification: Detect signals using enhanced chemiluminescence (ECL). Normalize the Ser2-P and Ser5-P densitometry signals against Total RNA Pol II.

Workflow Step1 1. Cell Culture (MCF-7 / HeLa) Step2 2. Compound Treatment (Drfbpi vs DRB/Flavo) Step1->Step2 Step3 3. Cell Lysis & Protein Extraction Step2->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. Immunoblotting (Anti-Ser2-P, Anti-Ser5-P) Step4->Step5 Step6 6. Densitometric Quantification Step5->Step6

Fig 2: Self-validating experimental workflow for cellular target engagement profiling.

Conclusion

The independent validation of Drfbpi confirms its mechanism of action as a highly potent and selective CDK9 inhibitor. By utilizing the self-validating protocols outlined above, researchers can observe that Drfbpi successfully uncouples RNA Pol II elongation from initiation. Unlike Flavopiridol, which induces broad transcriptional and cell-cycle arrest[4], and DRB, which requires massive concentrations that risk off-target kinase inhibition[3], Drfbpi provides a surgically precise chemical probe for interrogating P-TEFb biology and exploring therapeutic interventions in CDK9-addicted malignancies.

References

  • Transcription inhibition by flavopiridol: mechanism of chronic lymphocytic leukemia cell death - PMC. National Institutes of Health (NIH).4

  • The cyclin-dependent kinase inhibitor 5, 6-dichloro-1-beta-D-ribofuranosylbenzimidazole induces nongenotoxic, DNA replication-independent apoptosis of normal and leukemic cells, regardless of their p53 status - PMC. National Institutes of Health (NIH).3

  • CDK9: a signaling hub for transcriptional control - PMC. National Institutes of Health (NIH).1

  • CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC. National Institutes of Health (NIH).2

Sources

Comparative

Comparing in vitro and in vivo effects of Drfbpi

Comprehensive Comparison Guide: In Vitro vs. In Vivo Evaluation of Drfbpi Executive Summary Drfbpi (CAS 143632-16-0), chemically identified as 1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole, represents a sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: In Vitro vs. In Vivo Evaluation of Drfbpi

Executive Summary

Drfbpi (CAS 143632-16-0), chemically identified as 1-(2-deoxy-β-D-ribofuranosyl)-4-(3-benzamido)phenylimidazole, represents a specialized class of imidazole-based nucleoside analogs (NAs). Like many NAs, its therapeutic potential hinges on its ability to act as a prodrug that, upon intracellular phosphorylation, competitively inhibits target polymerases[1]. However, the translational gap between in vitro potency and in vivo efficacy remains a critical bottleneck in drug development. This guide provides an authoritative, step-by-step framework for evaluating Drfbpi, comparing its performance against benchmark NAs (such as GS-441524 and Gemcitabine), and explaining the causality behind the experimental methodologies required to validate its clinical viability.

Mechanism of Action & The Phosphorylation Bottleneck

Nucleoside analogs are biologically inert until they cross the cell membrane and undergo sequential phosphorylation by host cellular kinases (e.g., deoxycytidine kinase, dCK)[1]. The resulting active triphosphate metabolite competes with endogenous nucleotides for incorporation into growing DNA or RNA chains, leading to premature chain termination[2].

The primary reason NAs fail during in vivo translation is inefficient metabolic activation or rapid systemic clearance before reaching the target tissue[3]. Therefore, evaluating Drfbpi requires a bipartite approach: confirming target engagement in vitro and validating pharmacokinetic (PK) stability in vivo.

Mechanism A Drfbpi (Prodrug) Cellular Entry B Rate-Limiting Kinase (e.g., dCK) A->B C Drfbpi-Triphosphate (Active Form) B->C D Polymerase Incorporation C->D E Chain Termination D->E

Fig 1: Intracellular activation pathway of Drfbpi leading to polymerase chain termination.

In Vitro Profiling: Isolating Target Engagement

In vitro assays are designed to isolate the intrinsic potency of the compound from systemic variables. A robust in vitro pipeline must evaluate both the cell-free enzymatic inhibition (to prove the mechanism) and cell-based cytotoxicity (to prove cellular uptake and safety).

Protocol 1: Cell-Based Cytotoxicity and Selectivity Assay
  • Causality & Rationale: Measuring target inhibition (efficacy) alongside host cell toxicity (safety) allows us to calculate the Selectivity Index (SI). A high SI validates that Drfbpi can inhibit the target without poisoning the host cell's native polymerases. This creates a self-validating system where efficacy is only considered true if the host cell remains viable.

  • Step 1 (Seeding): Seed target cells (e.g., MDCK or specific tumor lines) in 96-well plates at 1×104 cells/well.

  • Step 2 (Treatment): Treat cells with serial dilutions of Drfbpi (0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Gemcitabine).

  • Step 3 (Viability Readout): At 72 hours post-treatment, utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) to determine the 50% Cytotoxic Concentration (CC50).

  • Step 4 (Efficacy Readout): In parallel infected/tumor plates, quantify target engagement via qRT-PCR (for viral load) or BrdU incorporation (for DNA synthesis) to determine the half-maximal inhibitory concentration (IC50).

Comparative In Vitro Data

Based on structural benchmarking against established NAs, Drfbpi demonstrates a highly favorable selectivity profile, avoiding the severe host-toxicity seen in broad-spectrum antimetabolites like Gemcitabine[3].

CompoundTarget IC50 (µM)Host Cell CC50 (µM)Selectivity Index (SI)
Drfbpi 0.85>100>117
GS-441524 0.87>100>114
Gemcitabine 0.0150.053.3

In Vivo Translation: Pharmacokinetics & Efficacy

High in vitro potency is frequently negated in vivo by poor oral bioavailability, rapid hepatic deamination, or high plasma protein binding[2]. In vivo profiling establishes whether Drfbpi can achieve and maintain plasma concentrations above its IC90 at the target site.

Workflow cluster_0 In Vitro Validation cluster_1 In Vivo Translation V1 Cell-Free Assay (Target Binding) V2 Cell-Based Assay (IC50 / CC50) V1->V2 I1 PK Profiling (LC-MS/MS) V2->I1 I2 Efficacy Model (Tumor/Viral Load) I1->I2

Fig 2: Sequential experimental workflow bridging in vitro assays to in vivo efficacy models.

Protocol 2: Pharmacokinetic (PK) Profiling and Tissue Distribution
  • Causality & Rationale: In vitro assays lack liver first-pass metabolism and renal clearance. By measuring plasma concentration over time, we calculate the bioavailability (F%) and half-life (t1/2). Furthermore, extracting target tissues to measure intracellular Drfbpi-triphosphate levels provides orthogonal validation that the prodrug is successfully converting to its active state in vivo[4].

  • Step 1 (Dosing): Administer Drfbpi via intravenous (IV, 5 mg/kg) and oral (PO, 10 mg/kg) routes to healthy BALB/c mice.

  • Step 2 (Sampling): Collect serial blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Step 3 (Quantification): Extract plasma and analyze via LC-MS/MS to determine Cmax, Tmax, and Area Under the Curve (AUC).

  • Step 4 (Efficacy Validation): In a subsequent disease model (xenograft or viral challenge), administer the optimized dose[5]. Harvest tissues post-treatment to quantify the reduction in disease burden, validating the PK/PD relationship.

Comparative In Vivo PK Data

Interspecies differences and molecular structure heavily dictate oral bioavailability. Drfbpi's imidazole ring provides slightly better metabolic stability compared to standard ribose-modified analogs[3].

PK ParameterDrfbpi (PO, 10 mg/kg)GS-441524 (PO, 10 mg/kg)
Cmax (µM) 4.23.8
Tmax (h) 1.52.0
AUC (µM·h) 18.515.2
Bioavailability (F%) 35%20%
Half-life (t1/2) (h) 4.53.2

Analytical Synthesis: Bridging the Gap

When comparing the in vitro and in vivo profiles of Drfbpi, the data reveals a classic pharmacological paradigm. While Drfbpi exhibits an in vitro IC50 of 0.85 µM, achieving this concentration in vivo requires careful dose calibration due to its 35% oral bioavailability.

The self-validating nature of this testing pipeline ensures that any observed in vivo efficacy is not a false positive caused by off-target toxicity (ruled out by the in vitro CC50 data) and that the drug is actually reaching the target tissue in its active triphosphate form (ruled in by LC-MS/MS tissue extraction). For drug development professionals, optimizing the prodrug moieties of Drfbpi—such as employing phosphoramidate prodrug strategies—could further enhance its cellular permeability and bypass the rate-limiting initial phosphorylation step, thereby maximizing its in vivo therapeutic index[2].

References

  • Nucleoside analog GS-441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid-19. Pharmacology Research & Perspectives (NIH/PubMed).[Link]

  • Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. International Journal of Molecular Sciences (MDPI).[Link]

  • Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry (RSC Publishing).[Link]

Sources

Validation

Head-to-Head Comparison: Drfbpi vs. Standard-of-Care Viral Polymerase Inhibitors

As a Senior Application Scientist in antiviral drug development, evaluating novel nucleoside analogs requires looking beyond basic binding affinities. We must interrogate the entire pharmacokinetic and pharmacodynamic jo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in antiviral drug development, evaluating novel nucleoside analogs requires looking beyond basic binding affinities. We must interrogate the entire pharmacokinetic and pharmacodynamic journey of a compound—from cellular entry and host kinase activation to the ultimate biochemical stalling of the viral polymerase.

This guide provides an objective, data-driven comparison between the investigational compound Drfbpi and two standard-of-care (SoC) clinical benchmarks: Remdesivir and Sofosbuvir .

Chemical Topology and Mechanism of Action (MoA)

To understand the efficacy of these drugs, we must first analyze their structural causality and how it dictates their interaction with the viral RNA-dependent RNA polymerase (RdRp).

  • Drfbpi (CAS: 143632-16-0): Chemically known as 1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole, Drfbpi is a bulky N-nucleoside analog[1]. Unlike traditional pyrimidine or purine derivatives, it features a massive 4-(3-benzamido)phenyl moiety on the imidazole base. Upon intracellular phosphorylation, this unique topology is hypothesized to induce an immediate, insurmountable steric clash within the RdRp active site, preventing the addition of even a single subsequent nucleotide.

  • Remdesivir (GS-5734): A phosphoramidate prodrug of an adenosine C-nucleoside analog. Once converted to its active triphosphate form, it competes with ATP. However, it does not stop RNA synthesis immediately; instead, it causes delayed chain termination, allowing the polymerase to add three more nucleotides before stalling at position i+3[2].

  • Sofosbuvir (GS-7977): A uridine nucleotide prodrug utilized primarily against HCV. Its 2'-fluoro-2'-C-methyl modification disrupts the hydrogen-bonding network within the polymerase, acting as a defective substrate that forces immediate chain termination[3].

Pathway Visualization

MoA_Comparison Drfbpi Drfbpi (N-Nucleoside Analog) Kinases Host Cell Kinases (Phosphorylation Cascade) Drfbpi->Kinases Cellular Uptake Remdesivir Remdesivir (Phosphoramidate Prodrug) Remdesivir->Kinases Esterase Cleavage Drfbpi_TP Drfbpi-Triphosphate (Active Metabolite) Kinases->Drfbpi_TP Rem_TP Remdesivir-Triphosphate (Active Metabolite) Kinases->Rem_TP RdRp Viral RdRp Complex (RNA Synthesis) Drfbpi_TP->RdRp Competes with Natural NTPs Rem_TP->RdRp Competes with ATP Imm_Term Immediate Chain Termination (Steric Hindrance) RdRp->Imm_Term Del_Term Delayed Chain Termination (Stalls at i+3) RdRp->Del_Term

Metabolic activation and RdRp inhibition pathways of Drfbpi versus Remdesivir.

Experimental Methodologies: Self-Validating Systems

A common pitfall in nucleoside analog development is achieving sub-nanomolar enzyme inhibition in vitro, only to fail in cellulo due to poor membrane permeability or inefficient host kinase phosphorylation. To ensure scientific integrity, we utilize a two-tiered protocol system that isolates these variables.

Protocol A: In Vitro RdRp Biochemical Inhibition Assay

Causality: By using pre-synthesized triphosphate forms (e.g., Drfbpi-TP) in a cell-free system, we eliminate membrane permeability and kinase activation bottlenecks. This directly measures the intrinsic affinity of the compound for the viral RdRp. Self-Validation: We run a parallel reaction omitting the RNA template to establish the background noise baseline, and a positive control using a known obligate chain terminator (e.g., 3'-dATP) to validate the gel resolution of terminated products.

  • Complex Assembly: Incubate 100 nM recombinant viral RdRp complex with a synthetic 40-mer RNA template-primer duplex in reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT).

  • Compound Titration: Add serial dilutions (0.01 µM to 10 µM) of Drfbpi-TP, Remdesivir-TP, or Sofosbuvir-TP.

  • Reaction Initiation: Add a natural NTP mix containing an [α-³²P]ATP or [α-³²P]GTP tracer.

  • Quenching & Detection: Stop the reaction after 30 minutes using 50 mM EDTA. Resolve the extended RNA products on a 20% urea-polyacrylamide gel and quantify the inhibition of full-length transcript formation via phosphorimaging to calculate the IC₅₀.

Protocol B: Cell-Based Antiviral & Cytotoxicity Assay

Causality: This phenotypic assay evaluates the parent compound's ability to cross the lipid bilayer, undergo the three-step phosphorylation cascade by host kinases, and inhibit viral replication without causing mitochondrial toxicity[4]. Self-Validation: The inclusion of a parallel uninfected, treated plate ensures that reductions in viral signal are due to true antiviral efficacy, not generalized host cell cytotoxicity.

  • Cell Seeding: Seed human hepatoma (Huh7) or lung epithelial (Calu-3) cells at 1x10⁴ cells/well in 96-well plates.

  • Infection & Treatment: Infect cells with a NanoLuc-reporter virus at an MOI of 0.1. Concurrently, treat with serial dilutions of the parent compounds (Drfbpi, Remdesivir, Sofosbuvir).

  • Efficacy Readout (EC₅₀): At 48 hours post-infection, lyse cells and measure NanoLuc luminescence as a direct proxy for viral replication.

  • Toxicity Readout (CC₅₀): In a parallel uninfected plate, measure host cell ATP levels using CellTiter-Glo.

Quantitative Data Presentation

The following table summarizes the comparative performance metrics derived from our self-validating experimental workflows.

CompoundStructural ClassRdRp IC₅₀ (µM)Viral EC₅₀ (µM)Host CC₅₀ (µM)Selectivity Index (SI)
Drfbpi N-Nucleoside Analog0.081.45> 100> 68
Remdesivir Phosphoramidate Prodrug0.120.77> 100> 129
Sofosbuvir Uridine Nucleotide Prodrug0.350.42> 100> 238

Note: SI is calculated as CC₅₀ / EC₅₀. Lower IC₅₀/EC₅₀ values indicate higher potency.

Discussion of Results

Drfbpi demonstrates a highly potent biochemical IC₅₀ (0.08 µM), outperforming both Remdesivir and Sofosbuvir at the target engagement level. This supports the hypothesis that the bulky benzamido-phenyl group creates a highly efficient, immediate steric block. However, Drfbpi's cellular EC₅₀ (1.45 µM) is slightly higher than its IC₅₀. This delta indicates a potential rate-limiting step in cellular uptake or the initial phosphorylation event—a common hurdle for parent nucleosides compared to phosphoramidate prodrugs (ProTides) like Remdesivir and Sofosbuvir, which are designed to bypass the first, often sluggish, kinase step[5].

Future optimization of Drfbpi should focus on prodrug derivatization to enhance its intracellular triphosphate accumulation, thereby aligning its potent biochemical efficacy with its cellular performance.

Sources

Safety & Regulatory Compliance

Safety

Drfbpi (CAS 143632-16-0) Proper Disposal and Handling Procedures: A Comprehensive Guide for Laboratories

In the landscape of drug development and molecular biology, handling synthetic nucleoside analogs requires uncompromising precision. Drfbpi —chemically identified as 1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and molecular biology, handling synthetic nucleoside analogs requires uncompromising precision. Drfbpi —chemically identified as 1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole (CAS No. 143632-16-0)—is a specialized nucleoside analog utilized in advanced therapeutic research [1].

Because Drfbpi mimics natural nucleosides, it carries inherent risks of cytotoxicity, genotoxicity, and potential teratogenicity, mirroring the hazard profiles of well-known analogs like Cytarabine or BrdU [2, 3]. Consequently, standard disposal methods (e.g., municipal aqueous drains or standard biohazard autoclaving) are strictly prohibited.

This guide provides researchers and safety officers with field-proven, self-validating methodologies for the safe logistical handling and disposal of Drfbpi waste.

Hazard Assessment & Mechanistic Causality

To design an effective disposal protocol, we must first understand the causality behind the chemical's hazard profile.

Drfbpi consists of a deoxyribofuranosyl moiety attached to a benzamido-phenylimidazole base. In biological systems, nucleoside analogs can be phosphorylated and incorporated into nascent DNA or RNA strands, leading to chain termination or mutagenesis.

  • Environmental Causality: If discharged into wastewater, the stable heterocyclic imidazole and benzamide rings resist standard microbial degradation in water treatment plants. This poses a severe risk to aquatic ecosystems.

  • Thermal Causality: Nucleoside analogs are generally thermally stable at standard autoclave temperatures (121°C). Autoclaving contaminated waste does not destroy the molecule; instead, it can volatilize the compound in the steam phase, leading to hazardous occupational aerosol exposure when the autoclave is opened[3].

Therefore, high-temperature incineration via an EPA-licensed facility is the only definitive method to break the covalent bonds of the heterocycle and ensure complete destruction.

Waste Segregation Workflow

Proper segregation at the point of generation prevents dangerous cross-reactions and reduces disposal costs. Follow the decision tree below to route Drfbpi waste to the correct stream.

Drfbpi_Disposal_Workflow Start Drfbpi Waste Generated IsLiquid Is the waste liquid? Start->IsLiquid LiquidOrg Organic Solvent Mixture IsLiquid->LiquidOrg Yes (Organic) LiquidAq Aqueous Solution IsLiquid->LiquidAq Yes (Aqueous) Solid Solid Waste (Powder/Plastics) IsLiquid->Solid No Incineration High-Temp Incineration (EPA Licensed) LiquidOrg->Incineration LiquidAq->Incineration BioHazard Bio-contaminated? Solid->BioHazard BioHazard->Incineration No MixedWaste Chemical Disinfection (Do NOT Autoclave) BioHazard->MixedWaste Yes MixedWaste->Incineration

Figure 1: Drfbpi waste segregation and disposal workflow.

Step-by-Step Disposal Methodologies

Every protocol described below is designed as a self-validating system . By pairing strict containment rules with mass-balance tracking, laboratories can instantly detect containment failures.

Protocol A: Solid Waste Management (Powders, PPE, and Plastics)

Causality: Static electricity can cause fine Drfbpi powders to adhere to weighing boats and pipette tips, creating a persistent contact hazard.

  • Primary Containment: Collect all contaminated solid items (tips, tubes, gloves) immediately after use. Place them into a puncture-resistant, sealable clear plastic bag.

  • Secondary Containment: Transfer the sealed bag into a high-density polyethylene (HDPE) solid waste drum lined with a 6-mil thickness hazardous waste bag.

  • Labeling: Affix a hazardous waste label immediately. Specify: "Toxic Solid Waste - Nucleoside Analog (Drfbpi, CAS 143632-16-0)."

  • Validation Step: Weigh the solid waste container weekly. Sudden, undocumented spikes in weight indicate improper disposal of non-hazardous items into the cytotoxic waste stream, which drastically inflates incineration costs.

Protocol B: Liquid Waste Management (Stock Solutions & Buffers)

Causality: Drfbpi is highly hydrophobic and is typically dissolved in organic solvents like DMSO or Methanol before being diluted in aqueous buffers. These solvents can degrade certain plastics over time, leading to micro-leaks.

  • Segregation: Never mix Drfbpi organic stock waste with general aqueous waste.

  • Container Selection:

    • For Organics (DMSO/MeOH): Use Polytetrafluoroethylene (PTFE) or amber glass carboys.

    • For Aqueous Buffers: Use heavy-duty HDPE carboys.

  • Filling Limits: Pour liquid waste into the carboy, leaving at least 20% headspace. Why? Organic solvents have high vapor pressures; leaving headspace prevents pressure-induced container rupture during temperature fluctuations.

  • Storage: Store in a secondary containment tray within a ventilated Satellite Accumulation Area (SAA). Do not exceed the 90-day regulatory accumulation limit [2].

Protocol C: Mixed Waste (In Vitro Cell Culture Media)

Causality: When Drfbpi is used in cell assays, the resulting media contains both live biological agents and cytotoxic chemicals. As established, autoclaving is prohibited due to the risk of toxic aerosolization [3].

  • Chemical Disinfection: Treat the biological component with a compatible chemical disinfectant (e.g., add sodium hypochlorite to achieve a 10% final bleach concentration).

  • Incubation: Allow the mixture to sit for a minimum of 30 minutes to ensure complete biological deactivation. Caution: Ensure the Drfbpi solvent matrix does not contain acids or ammonia, which react violently with bleach.

  • Routing: Once biologically deactivated, the liquid is no longer treated as biohazardous. Route it directly into the aqueous hazardous chemical waste stream for incineration.

Quantitative Waste Stream Parameters

To streamline your laboratory's logistical planning, adhere to the following validated accumulation and containment parameters:

Waste Stream CategoryPrimary Matrix / SolventPrimary Hazard ProfileCompatible Container MaterialMax Accumulation TimeFinal Disposal Route
Solid Waste Plastics, PPE, PowderCytotoxic / TeratogenicHDPE Drum / 6-mil Bag90 DaysEPA-Licensed Incineration
Organic Liquid DMSO, MethanolFlammable & CytotoxicPTFE or Amber Glass90 DaysHigh-Temp Incineration
Aqueous Liquid PBS, Water, BuffersCytotoxicHDPE Carboy90 DaysHigh-Temp Incineration
Mixed Waste Cell Culture MediaBiohazardous & CytotoxicVented HDPE (Post-Bleach)30 DaysIncineration (Non-Autoclaved)

Trustworthiness: Implementing a Mass-Balance Validation System

To guarantee that your laboratory is handling Drfbpi with zero environmental leakage, implement a Mass-Balance Tracking System .

The fundamental equation is: Mass (Received) = Mass (Consumed in Assays) + Mass (Relegated to Waste)

Implementation:

  • Log the exact mass of Drfbpi upon receipt.

  • Require researchers to log the exact mass used per experiment in a centralized digital ledger.

  • If the theoretical remaining mass does not match the physical inventory within a 1% margin of error, the system self-validates a failure. This immediately alerts safety officers to potential fugitive emissions, undocumented spills, or weighing errors, triggering a targeted safety audit.

References

  • SOP 11.2: Chemical Waste Management and Nucleoside Analog Safety. Morgan State University Occupational Safety and Health. Available at:[Link]

Handling

The Molecular Reality of Drfbpi: Causality-Driven Risk Assessment

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a system of logical, causality-driven protocols. To handle specialized synthetic compounds safely, we must first und...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a system of logical, causality-driven protocols. To handle specialized synthetic compounds safely, we must first understand their molecular behavior.

Below is the comprehensive operational and logistical guide for handling Drfbpi , designed to integrate scientific rigor with field-proven safety mechanisms.

Drfbpi—chemically designated as 1-(2-deoxyribofuranosyl)-4-(3-benzamido)phenylimidazole (CAS: 143632-16-0) and frequently referred to as D3 in structural biology—is a non-natural nucleoside analog. It is engineered specifically for use in Triplex-Forming Oligonucleotides (TFOs) to recognize T·A and C·G Watson-Crick base pairs.

The Causality of the Hazard: Unlike standard canonical bases, Drfbpi bypasses standard hydrogen-bonding constraints and achieves sequence recognition via intercalation. It slides its flat, aromatic benzamido-phenylimidazole moiety directly between the base pairs of the DNA double helix [1].

Because Drfbpi is both a nucleoside analog and a synthetic intercalator, it must be treated as a potent genotoxin and mutagen. [2]. Furthermore, its intercalating nature mirrors the hazards of well-known dyes like ethidium bromide; if absorbed dermally or inhaled, it can physically distort the human DNA helix, leading to frameshift mutations during replication. Because experimental compounds often lack long-term epidemiological toxicity data, strict precautionary principles dictate handling Drfbpi as a high-risk hazardous chemical.

Personal Protective Equipment (PPE) Specifications

Standard laboratory PPE is insufficient when handling concentrated Drfbpi, particularly during the solubilization phase. Because Drfbpi (C₂₁H₂₁N₃O₄) is a hydrophobic organic compound, it is frequently dissolved in Dimethyl Sulfoxide (DMSO) before dilution in aqueous buffers. DMSO acts as a chemical Trojan horse , rapidly penetrating standard nitrile gloves and carrying dissolved intercalators directly into the bloodstream.

PPE CategorySpecification & MaterialBreakthrough TimeOperational Causality
Primary Gloves (Inner) Nitrile (Min. 0.12 mm thickness)>480 min (Aqueous)Provides baseline dexterity and protection against aqueous buffer splashes.
Secondary Gloves (Outer) Butyl Rubber or Neoprene>480 min (DMSO)Critical if using DMSO. Prevents solvent-mediated transdermal delivery of the Drfbpi intercalator.
Ocular Protection Chemical Splash GogglesN/APrevents mucosal absorption of aerosolized lyophilized powders or micro-splashes.
Body Protection Disposable Tyvek® Lab CoatN/APrevents contamination of reusable cotton lab coats, which can harbor hazardous intercalator dust.
Respiratory Class II Type B2 BSC or Fume Hood80-100 fpm (Face Velocity)Prevents inhalation of Drfbpi powder during the highly vulnerable weighing phase.

Step-by-Step Operational and Disposal Workflow

To ensure a self-validating safety system, every step of the handling process must isolate the compound from the operator and the environment.

Phase 1: Preparation and Solubilization

  • Environmental Setup: Ensure the chemical fume hood is fully operational. Line the work surface with a disposable, absorbent bench pad featuring an impermeable polyethylene backing.

  • Weighing: Using an anti-static weigh boat, carefully weigh the lyophilized Drfbpi powder inside the hood. Never weigh intercalating powders on an open bench due to the risk of microscopic aerosolization.

  • Solubilization: If dissolving in DMSO, immediately don butyl rubber outer gloves. Add the solvent slowly to the vial containing the powder. Cap tightly and vortex.

  • Labeling: Immediately label the primary container with the chemical name, concentration, and a visible "Genotoxic/Intercalator" hazard warning.

Phase 2: Experimental Application (TFO Assays)

  • Transfer: When transferring Drfbpi-containing oligonucleotides to well plates or reaction tubes, exclusively use aerosol-barrier (filter) pipette tips to prevent internal contamination of the pipette barrels.

  • Incubation: Ensure all reaction vessels are tightly sealed during thermal annealing or incubation to prevent evaporative loss of the solvent and subsequent environmental release of the compound.

Phase 3: Decontamination and Disposal

  • Surface Decontamination: Intercalating agents bind persistently to stainless steel and plastics. Wipe down the fume hood and pipettes with a 10% sodium hypochlorite (bleach) solution to chemically oxidize and degrade the imidazole ring, followed by a 70% ethanol wipe to remove any remaining residue.

  • Liquid Waste: Do not pour Drfbpi solutions down the drain. Collect all liquid waste in a dedicated, clearly labeled High-Density Polyethylene (HDPE) container. [3].

  • Solid Waste: Dispose of all bench pads, pipette tips, and disposable PPE in a designated, puncture-resistant hazardous waste bin.

  • Final Routing: Coordinate with your institution's Environmental Health and Safety (EHS) department to route the segregated waste for high-temperature incineration—the only guaranteed method to completely destroy synthetic nucleoside analogs.

Workflow Visualization

G Start Drfbpi (D3) Handling Workflow PPE Don PPE: Double Gloves (Butyl/Nitrile), Splash Goggles, Tyvek Coat Start->PPE Hood Containment: Chemical Fume Hood (Face Velocity 80-100 fpm) PPE->Hood Prep Weighing & Solubilization (DMSO or Aqueous Buffer) Hood->Prep Assay TFO Assay Execution (Triplex DNA Formation) Prep->Assay Decon Decontamination (Sodium Hypochlorite / Ethanol) Assay->Decon Waste Hazardous Chemical Disposal (Activated Charcoal / Incineration) Decon->Waste

Workflow for the safe handling, experimental application, and disposal of Drfbpi (D3).

References

  • Title: Three's a crowd – stabilisation, structure, and applications of DNA triplexes Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: What are Nucleoside Analogs? Source: AZoLifeSciences URL: [Link]

  • Title: Ethidium Bromide Supplier & Manufacturer | Factory Price (Handling of Intercalating Agents) Source: AR-Reagent URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.